Tris(2-benzimidazolylmethyl)amine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGEJHOYBUSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347622 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64019-57-4 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-benzimidazolylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tris(2-benzimidazolylmethyl)amine synthesis protocol
An In-depth Technical Guide to the Synthesis of Tris(2-benzimidazolylmethyl)amine
This guide provides a comprehensive overview of the synthesis protocol for this compound (TBMA), a versatile tripodal ligand. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Synthesis Protocol
The primary and most direct method for synthesizing this compound involves the condensation reaction between nitrilotriacetic acid (NTA) and o-phenylenediamine.[1] This procedure is valued for its straightforward approach.
Experimental Data
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Nitrilotriacetic acid (NTA) | 5 g | [1] |
| o-phenylenediamine | 9 g | [1] |
| Reaction Conditions | ||
| Temperature | 190–200 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Purification | ||
| Extraction Solvent | Methanol | [1] |
| Reflux Time | 6 hours | [1] |
| Washing Solvent | Hot Water | [1] |
Detailed Experimental Protocol
This section outlines the step-by-step methodology for the synthesis of this compound.
1. Preparation of the Reactant Mixture:
-
In a mortar, thoroughly grind together 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to create a homogeneous solid mixture.[1]
2. Condensation Reaction:
-
Transfer the solid mixture into a 250 mL single-neck round-bottom flask.[1]
-
Heat the flask in an oil bath at a temperature of 190–200 °C for 1 hour.[1]
3. Initial Purification:
-
Allow the reaction mixture to cool to room temperature.[1]
-
Once cooled, crush the solidified product.[1]
4. Extraction:
-
Transfer the crushed solid to a suitable flask for reflux.
-
Add methanol and reflux the mixture for 6 hours. This step extracts the desired this compound, leaving behind unreacted nitrilotriacetic acid as a solid.[1]
5. Isolation of the Product:
-
Filter the methanolic solution to remove the solid unreacted NTA.[1]
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.[1]
6. Final Washing:
-
Wash the resulting powder four times with hot water to remove any unreacted o-phenylenediamine.[1]
-
Dry the final product, this compound.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Logical Relationship of Purification Steps
The purification process is designed to systematically remove unreacted starting materials.
Caption: Purification logic for isolating this compound.
References
physical and chemical properties of Tris(2-benzimidazolylmethyl)amine
An In-depth Technical Guide to Tris(2-benzimidazolylmethyl)amine
Introduction
This compound, commonly abbreviated as NTB or (BimH)3, is a tripodal, tetradentate ligand with the chemical formula C₂₄H₂₁N₇.[1][2] Its unique three-dimensional structure, featuring a central tertiary amine linked to three benzimidazole moieties, makes it an exceptional chelating agent for a variety of metal ions.[3] This property has led to its widespread use in coordination chemistry, catalysis, and the development of biomimetic models for metalloenzymes.[3][4][5] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a review of its applications.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[3][6] It is a stable compound under standard conditions and is often used as a building block in the synthesis of more complex supramolecular structures and metal-organic frameworks.
Tabulated Physical Data
The fundamental are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁N₇ | [1][2][7] |
| Molecular Weight | 407.47 g/mol | [1][7][8] |
| Appearance | White to almost white powder/solid/crystal | [3][6][9] |
| Melting Point | 277-281 °C | [3][7] |
| Boiling Point (Predicted) | 821.2 ± 60.0 °C | [7][10] |
| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [10][11] |
| pKa (Predicted) | 10.37 ± 0.10 | [10][11] |
| UV λmax | 280 nm (in DMF) | [5][7][10] |
| CAS Number | 64019-57-4 | [1][2][3] |
Solubility
Spectral Data
-
¹³C NMR and ¹H NMR Spectra: Detailed NMR spectra are available in public databases such as PubChem.[1]
-
Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[1]
-
Infrared (IR) Spectra: IR spectra are available and can be used to identify characteristic functional group vibrations.[1]
Experimental Protocols
Synthesis of this compound (NTB)
The most common method for synthesizing NTB is through the direct condensation of nitrilotriacetic acid (NTA) and o-phenylenediamine.[12]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Deionized water
Procedure: [12]
-
In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to create a homogeneous solid mixture.
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour. The mixture will melt and react.
-
Allow the reaction mixture to cool to room temperature, at which point it will solidify.
-
Crush the resulting solid product.
-
Transfer the crushed solid to a flask and add methanol. Reflux the mixture for 6 hours. This step extracts the desired NTB product, leaving unreacted NTA as a solid.
-
Filter the hot solution to remove any remaining solid impurities.
-
Evaporate the methanol from the filtrate to yield a white-pink powder.
-
To remove any unreacted o-phenylenediamine, wash the powder four times with hot water.
-
Dry the final product, a white to off-white powder of this compound), under vacuum.
Caption: Workflow for the synthesis of this compound.
Characterization Methods
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is typically employed.
General Protocol for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). The resulting spectra can be compared with literature data for verification.
-
Mass Spectrometry (MS): Analyze the sample using a technique such as Electrospray Ionization (ESI) to determine the molecular weight and confirm the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Prepare a sample as a KBr pellet or using an ATR accessory. Record the spectrum to identify characteristic vibrational frequencies of the functional groups present in the molecule.
-
Elemental Analysis: Determine the weight percentages of Carbon, Hydrogen, and Nitrogen. Compare the experimental values to the theoretical values calculated from the molecular formula (C: 70.74%, H: 5.20%, N: 24.06%) to assess purity.
-
Powder X-ray Diffraction (PXRD): Analyze the crystalline solid to obtain its diffraction pattern, which is characteristic of its crystal structure.
Key Chemical Activities and Applications
This compound's primary chemical feature is its ability to act as a potent tetradentate ligand. The three benzimidazole nitrogen atoms and the apical tertiary amine nitrogen atom can coordinate with a single metal center, forming a stable, cage-like complex.
Caption: Logical relationship of NTB in coordination chemistry and its applications.
Coordination Chemistry
NTB forms stable complexes with a wide range of transition metals, including zinc(II), copper(II), iron(II/III), manganese(II), and cobalt(II).[4][13][14][15] The resulting coordination geometry is often a trigonal bipyramidal or a distorted octahedral geometry, depending on the presence of additional co-ligands.[4][13] The benzimidazole rings can be deprotonated under basic conditions, allowing the ligand to bear different charges (monoanionic or dianionic), which in turn influences the coordination geometry of the metal center.[13]
Biomimetic Models
Due to the structural similarity of the benzimidazole moiety to the imidazole group of histidine residues in proteins, NTB-metal complexes are extensively used as synthetic analogs for the active sites of metalloenzymes. A prominent example is their use in modeling the active site of carbonic anhydrase, a zinc-containing enzyme crucial for CO₂ hydration.[5][12]
Catalysis and Materials Science
The ability of NTB to stabilize metal ions makes it a valuable ligand in catalysis, where its complexes can enhance reaction rates and selectivity in various organic transformations.[3] Furthermore, it serves as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[12] For instance, NTB has been impregnated into a MIL-101(Cr) MOF to create a composite material with a high affinity for adsorbing heavy metal ions like Hg²⁺ from aqueous solutions.[12][16]
Caption: Experimental workflow for heavy metal removal using an NTB-modified MOF.
Safety and Handling
This compound is classified as an irritant.[1][11]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][11]
Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood, safety glasses, and chemical-resistant gloves. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Conclusion
This compound is a versatile and fundamentally important tripodal ligand in modern chemistry. Its straightforward synthesis, rich coordination chemistry, and the stability of its metal complexes have established it as a valuable tool for researchers in inorganic chemistry, materials science, and drug development. The ongoing exploration of its properties and applications continues to yield novel catalysts, functional materials, and deeper insights into the mechanisms of metalloenzymes.
References
- 1. This compound | C24H21N7 | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound) | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound) | 64019-57-4 [chemicalbook.com]
- 6. This compound | 64019-57-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. This compound) CAS#: 64019-57-4 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. labproinc.com [labproinc.com]
- 10. This compound) CAS#: 64019-57-4 [m.chemicalbook.com]
- 11. This compound) | 64019-57-4 [amp.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tris(benzimidazolyl)amine-Cu(II) coordination units bridged by carboxylates: structures and DNA-condensing property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tris(2-benzimidazolylmethyl)amine (CAS: 64019-57-4)
Introduction
This compound, with the CAS number 64019-57-4, is a versatile tripodal ligand renowned for its strong chelating properties with a variety of metal ions.[1][2] Its unique three-dimensional structure, featuring three benzimidazole moieties linked to a central tertiary amine, allows it to form stable, well-defined complexes with transition metals. This property has led to its widespread use in diverse fields, including coordination chemistry, catalysis, materials science, and bioinorganic chemistry.[1][3] The benzimidazole units are of particular interest in drug development as this motif is a known pharmacophore present in numerous biologically active molecules.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, coordination chemistry, and key applications, with a focus on experimental details and quantitative data.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 64019-57-4 | [1] |
| Molecular Formula | C₂₄H₂₁N₇ | [1] |
| Molecular Weight | 407.48 g/mol | [1] |
| Melting Point | 277 - 281 °C | [1][4] |
| Appearance | White to almost white crystal powder | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Synonyms | N,N-Bis(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole-2-methanamine, (BimH)3, NTB | [1][2][5] |
| Solubility | Soluble in DMF | [4][6] |
| UV λmax | 280 nm (in DMF) | [4][5][6] |
Synthesis
The synthesis of this compound (NTB) was first reported by Thompson et al. in 1977.[2] The most common synthetic route involves the direct condensation of nitrilotriacetic acid (NTA) with o-phenylenediamine.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described by Al-Maswari, F. et al. (2023).[2]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Deionized water
Procedure:
-
In a mortar, thoroughly grind 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine to create a homogenous solid mixture.
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour. The mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Crush the resulting solid and transfer it to a flask for reflux.
-
Add methanol and reflux the mixture for 6 hours. This step extracts the desired product, this compound, leaving unreacted NTA as a solid.
-
Filter the hot solution to remove the unreacted NTA.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.
-
Dry the final product in a vacuum oven.
Characterization: The final product can be characterized by:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry
This compound acts as a tetradentate ligand, coordinating to metal ions through the tertiary amine nitrogen and one nitrogen atom from each of the three benzimidazole rings. This coordination results in the formation of stable complexes with various geometries, often distorted trigonal bipyramidal or octahedral.[8][9]
Zinc(II) Complexes
Zinc(II) complexes of this ligand are of particular interest as structural and functional models for the active sites of zinc-containing enzymes, such as carbonic anhydrase.[2] In a representative crystal structure of a hydrated zinc complex, [Zn(C₂₄H₂₁N₇)(H₂O)]²⁺, the Zn(II) ion exhibits a distorted trigonal-bipyramidal coordination geometry.[9] The four nitrogen atoms of the ligand and one oxygen atom from a water molecule constitute the coordination sphere.[9]
Manganese(II) Complexes
Manganese(II) also forms stable complexes with this ligand. For instance, the complex --INVALID-LINK--₂, where Mentb is the N-methylated derivative of the ligand, shows a distorted octahedral geometry around the Mn(II) center.[8]
Quantitative Data on Metal Complexes
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [Zn(C₂₄H₂₁N₇)(H₂O)]²⁺ | Zn(II) | Distorted Trigonal Bipyramidal | Zn-N(amine): axial, Zn-N(bzim): equatorial, Zn-O: axial | [9] |
| [Mn(Mentb)(DMF)(H₂O)]²⁺ | Mn(II) | Distorted Octahedral | - | [8] |
| [Ni(NTB)-GO] | Ni(II) | - | - | [10] |
Note: Specific bond lengths are highly dependent on the full crystal structure and counter-ions, and are best obtained from the original crystallographic information files (CIFs).
Caption: Schematic of the tetradentate coordination of the ligand.
Applications in Research and Development
Catalysis
The ability of this compound to stabilize metal ions in specific geometries makes it a valuable ligand in catalysis.[1]
Single-Atom Catalysis for CO₂ Reduction: A notable application is in the synthesis of single-atom nickel catalysts for the electrochemical reduction of CO₂ to CO.[10] In this system, the ligand acts as a linker to disperse nickel atoms homogeneously on graphene oxide (GO) sheets through strong π-π interactions and ligation with the nickel ions.[10] High-temperature annealing of the Ni(NTB)-GO complex results in nickel- and nitrogen-doped reduced graphene oxide (Ni-N-RGO) with single-atom Ni-N₄ active sites.[10] These catalysts exhibit high selectivity for CO₂ reduction, achieving a Faradaic efficiency of 97% for CO production at -0.8 V vs. RHE.[10]
Materials Science
Metal-Organic Frameworks (MOFs) for Environmental Remediation: This ligand has been incorporated into Metal-Organic Frameworks (MOFs) to enhance their functional properties. For example, this compound was impregnated into a MIL-101(Cr) MOF for the efficient removal of mercury ions (Hg²⁺) from water.[2] The resulting composite material, MIL-101-NTB, showed rapid adsorption of 93.9% of Hg²⁺ from a 10.0 ppm solution within 10 minutes.[2] The maximum adsorption capacity was determined to be 111.03 mg/g.[2]
Experimental Protocol: Hg²⁺ Adsorption Studies This protocol is a general representation based on the study by Al-Maswari, F. et al. (2023).[2][11]
-
Adsorbent Preparation: Synthesize MIL-101-NTB by impregnating MIL-101(Cr) with a DMF solution of this compound.
-
Batch Adsorption:
-
Prepare aqueous solutions of Hg²⁺ at various concentrations (e.g., 1-125 ppm).
-
Add a known mass of MIL-101-NTB to a fixed volume of the Hg²⁺ solution.
-
Agitate the mixture for a specified time (e.g., 10 minutes to several hours) at a constant temperature.
-
Separate the adsorbent by centrifugation or filtration.
-
Analyze the supernatant for the remaining Hg²⁺ concentration using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
-
Data Analysis:
Caption: Experimental workflow for heavy metal ion adsorption.
Biological Applications and Drug Development
The benzimidazole core of the ligand is a privileged scaffold in medicinal chemistry.[3] Metal complexes of benzimidazole derivatives have shown potential as anticancer and antimicrobial agents.[12][13]
DNA Binding Studies: Complexes of this compound and its derivatives have been investigated for their ability to bind to DNA.[8] Studies involving electronic absorption, fluorescence spectroscopy, and viscosity measurements have suggested an intercalative binding mode for both the free ligand and its Mn(II) and Zn(II) complexes.[8] The binding affinity was found to follow the order: Mn(II) complex > Zn(II) complex > free ligand.[8]
Anticancer Activity: While direct studies on the anticancer activity of this compound are limited, related zinc complexes with other benzimidazole derivatives have demonstrated significant cytotoxicity against glioblastoma, neuroblastoma, and lung adenocarcinoma cell lines.[12][14] The formation of metal complexes often enhances the biological activity of the parent ligand.[12][14] This suggests that metal complexes of this compound could be promising candidates for further investigation as potential metallodrugs.
Safety Information
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored at room temperature in a cool, dark place.
Conclusion
This compound is a ligand of significant interest due to its versatile coordination chemistry and the diverse applications of its metal complexes. From fundamental studies in bioinorganic chemistry to the development of advanced materials for catalysis and environmental remediation, this compound offers a robust platform for innovation. For professionals in drug development, the inherent biological relevance of the benzimidazole moiety, coupled with the enhanced activity often seen upon metal coordination, presents a compelling avenue for the design of novel therapeutic agents. Further research into its biological mechanisms of action and the development of targeted metallodrugs is a promising direction for future studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound) Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 64019-57-4((BimH)3) | Kuujia.com [kuujia.com]
- 6. This compound) | 64019-57-4 [chemicalbook.com]
- 7. sciedco.ca [sciedco.ca]
- 8. researchgate.net [researchgate.net]
- 9. Aqua{tris[(1H-benzimidazol-2-yl-κN 3)methyl]amine}zinc 5-(dimethylamino)naphthalene-1-sulfonate perchlorate 2.5-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Directed Synthesis of Single-Atom Nickel Catalysts for Electrochemical CO Production from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C24H21N7 | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Tris(2-benzimidazolylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Tris(2-benzimidazolylmethyl)amine (TBIMA), a versatile tripodal ligand. The document details experimental protocols for its synthesis and characterization and explores its significance in coordination chemistry and potential therapeutic applications.
Introduction
This compound, commonly abbreviated as TBIMA or NTB, is a polydentate ligand with a tripodal structure. Its unique architecture, featuring a central tertiary amine and three benzimidazole arms, allows it to form stable complexes with a variety of metal ions. This property has led to its extensive use in the development of biomimetic models for metalloenzymes, novel materials with catalytic and absorptive properties, and potential therapeutic agents. The benzimidazole moiety itself is a key pharmacophore in many biologically active compounds, and its incorporation into a macrocyclic-like structure in TBIMA has spurred research into the biological activities of its metal complexes, including potential anti-tumor and anti-HIV properties.[1]
Molecular Structure and Properties
TBIMA is a crystalline solid with the chemical formula C₂₄H₂₁N₇.[2][3][4] Its structure is characterized by a central nitrogen atom bonded to three methylene groups, each of which is attached to the 2-position of a benzimidazole ring. This arrangement gives the molecule a flexible, tripod-like conformation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁N₇ | [2][3][4] |
| Molecular Weight | 407.47 g/mol | [4] |
| CAS Number | 64019-57-4 | [3][4] |
| Appearance | White to off-white or pinkish powder/crystalline solid | [5][6][7] |
| Melting Point | 277-281 °C | [4] |
| Solubility | Sparingly soluble in methanol | [5] |
| Synonyms | (BimH)3, NTB, N,N-Bis(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole-2-methanamine | [3][4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of TBIMA is the direct condensation of nitrilotriacetic acid (NTA) and o-phenylenediamine.[6]
Protocol:
-
Mixing of Reactants: In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.[6]
-
Condensation Reaction: Transfer the mixture to a 250 mL single-neck round-bottom flask and heat in an oil bath at 190-200 °C for 1 hour.[6]
-
Work-up and Extraction: Allow the reaction mixture to cool to room temperature. The resulting solid is then crushed.[6]
-
Add methanol to the crushed solid and reflux the mixture for 6 hours. This step extracts the TBIMA, leaving unreacted NTA as a solid.[6]
-
Purification: Filter the hot mixture to remove the solid NTA. Evaporate the methanol from the filtrate to obtain a white-pink powder.[6]
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.[6]
-
The final product can be further purified by recrystallization from methanol.[5]
Spectroscopic Characterization
Protocol:
-
Sample Preparation: Dissolve a small amount of TBIMA in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CDCl₃ | 7.55 | dd | 2H | Aromatic protons |
| 7.22 | m | 2H | Aromatic protons | |
| 2.64 | s | 3H | Methylene protons (CH₂) | |
| DMSO-d₆ | 12.11 | s | 1H | NH proton |
| 7.60 | dd | 2H | Aromatic protons | |
| 7.19 | m | 2H | Aromatic protons | |
| 2.79 | tt | 1H | Methylene protons (CH₂) |
Note: The integration values in the provided references appear to be for related benzimidazole compounds and not specifically for TBIMA. The expected integration for the methylene protons of TBIMA would be 6H.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of TBIMA with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3391, 3177 | N-H stretching | [5] |
| 1624 | C=N stretching | [5] |
| 1535 | C=C stretching (aromatic) | [5] |
| 1437 | C-H bending | [5] |
| 1273 | C-N stretching | [5] |
| 737 | C-H out-of-plane bending (aromatic) | [5] |
X-ray Crystallography
The single-crystal X-ray diffraction of a copper(II) complex of TBIMA, namely (this compound)-benzoato-copper(II) perchlorate monohydrate, has been reported.[8] The data reveals a triclinic crystal system with the space group P1.[8] The copper ion is coordinated to the four nitrogen atoms of the TBIMA ligand and a benzoate ligand.
Table 4: Selected Bond Lengths and Angles for a Cu(II)-TBIMA Complex
| Bond | Length (Å) | Angle | Degree (°) |
| Cu-N10 | 2.034(3) | N10-Cu-N20 | 119.5(1) |
| Cu-N20 | 2.045(3) | N10-Cu-N30 | 118.9(1) |
| Cu-N30 | 2.052(3) | N20-Cu-N30 | 117.6(1) |
| Cu-N40 | 2.112(3) | N10-Cu-N40 | 81.2(1) |
| Cu-O1 | 1.954(3) | N20-Cu-N40 | 80.9(1) |
| N30-Cu-N40 | 80.5(1) | ||
| O1-Cu-N10 | 94.3(1) | ||
| O1-Cu-N20 | 93.8(1) | ||
| O1-Cu-N30 | 92.7(1) | ||
| O1-Cu-N40 | 178.5(1) |
Data extracted from the crystallographic information for (this compound)-benzoato-copper(II) perchlorate monohydrate.[8]
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The structural similarity of the benzimidazole core to purine nucleosides allows these compounds to interact with various biological targets.[9]
While specific signaling pathways for this compound are not extensively detailed in the current literature, the proposed mechanisms of action for related benzimidazole-based anticancer agents involve:
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole rings can intercalate between DNA base pairs, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerase I and II, enzymes crucial for DNA topology.[10]
-
Microtubule Disruption: Certain benzimidazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
-
Kinase Inhibition: The benzimidazole scaffold can act as a hinge-binding motif for various protein kinases, such as EGFR, which are often overexpressed in cancer cells. Inhibition of these kinases disrupts downstream signaling pathways involved in cell proliferation and survival.[9]
-
Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[9][11]
Conclusion
This compound is a ligand of significant interest due to its versatile coordination chemistry and the biological potential of its metal complexes. This guide has provided a detailed overview of its molecular structure, properties, and synthesis. The experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug discovery. Further investigation into the specific mechanisms of action of TBIMA and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C24H21N7 | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound) | CymitQuimica [cymitquimica.com]
- 4. This compound 97 64019-57-4 [sigmaaldrich.com]
- 5. Tris(1H-benzimidazol-2-ylmethyl)amine methanol trisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. トリス(2-ベンゾイミダゾリルメチル)アミン | this compound | 64019-57-4 | 東京化成工業株式会社 [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Tris(2-benzimidazolylmethyl)amine in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-benzimidazolylmethyl)amine (TBMA), a tripodal ligand, is a compound of significant interest in the fields of coordination chemistry, catalysis, and materials science. Its unique structure, featuring three benzimidazole moieties attached to a central tertiary amine, allows for the formation of stable complexes with a variety of metal ions. These complexes have shown potential in diverse applications, including biomimetic modeling of enzyme active sites, development of novel therapeutic agents, and as catalysts in organic synthesis. A fundamental understanding of the solubility of TBMA in common laboratory solvents is crucial for its synthesis, purification, and application in these areas. This technical guide provides a summary of the available solubility data for TBMA, outlines a general experimental protocol for its solubility determination, and presents a logical workflow for solubility assessment.
Core Topic: Solubility Profile of this compound
The solubility of this compound is largely dictated by its molecular structure, which possesses both polar (amine and imidazole N-H) and non-polar (benzene rings) characteristics. This duality results in a varied solubility profile across different solvents.
Quantitative Solubility Data
Comprehensive quantitative solubility data for TBMA in a wide range of common solvents is not extensively reported in the scientific literature. However, based on available information from synthesis and application-focused studies, the following table summarizes the known solubility characteristics.
| Solvent | Formula | Type | Solubility (at ambient temperature) | Reference/Comment |
| Water | H₂O | Protic, Polar | Practically Insoluble | TBMA is described as a water-insoluble derivative.[1] |
| Methanol | CH₃OH | Protic, Polar | Sparingly Soluble | Used for extraction via reflux, suggesting increased solubility at higher temperatures.[1] Also used for recrystallization and formation of solvates. |
| Dimethylformamide (DMF) | C₃H₇NO | Aprotic, Polar | ≥ 500 mg/mL | A study reports dissolving 0.75 g of TBMA in 1.5 mL of DMF. |
| Acetonitrile | CH₃CN | Aprotic, Polar | Soluble | Used in combination with methanol and water to grow single crystals of TBMA solvates, indicating solubility. |
Note: The solubility in DMF is a semi-quantitative value derived from a published synthetic procedure and may not represent the saturation limit. Further empirical studies are required to establish precise solubility values for a broader range of solvents.
Experimental Protocols
Proposed Shake-Flask Protocol for Thermodynamic Solubility Determination
1. Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).
2. Materials:
- This compound (solid, high purity)
- Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethylformamide, dimethyl sulfoxide)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Syringe filters (0.22 µm, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes
3. Procedure:
4. Quality Control:
- Perform the experiment in triplicate for each solvent to ensure reproducibility.
- Visually confirm the presence of excess solid TBMA in each vial at the end of the equilibration period.
- Run a blank sample (solvent only) to ensure no interfering peaks are present in the analytical method.
Mandatory Visualizations
Logical Workflow for Solubility Assessment of this compound
The following diagram illustrates a logical workflow for the systematic assessment of TBMA solubility, from initial screening to quantitative determination.
Caption: A logical workflow for determining the solubility of TBMA.
Conclusion
While this compound is a compound of considerable scientific interest, a comprehensive public dataset of its solubility in common organic solvents is lacking. The available information indicates that it is a poorly water-soluble compound with good solubility in polar aprotic solvents like DMF. For researchers and drug development professionals, the provided shake-flask protocol offers a robust starting point for systematically and accurately determining the solubility of TBMA in solvents relevant to their specific applications. The generation of such data will undoubtedly facilitate the broader utility of this versatile ligand in various scientific endeavors.
References
Spectroscopic Profile of Tris(2-benzimidazolylmethyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2-benzimidazolylmethyl)amine (TMB), a versatile tripodal ligand with significant applications in coordination chemistry and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols to ensure reproducibility and aid in further research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.53 | m | 6H | C₆H₄ (aromatic) | CD₃OD |
| 7.21 | m | 6H | C₆H₄ (aromatic) | CD₃OD |
| 4.07 | s | 6H | -CH₂- | CD₃OD |
Reference:[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 152.88 | C=N (imidazole) | DMSO-d₆ |
| 143.82 | Aromatic C | DMSO-d₆ |
| 138.12 | Aromatic C | DMSO-d₆ |
| 124.20 | Aromatic CH | DMSO-d₆ |
| 116.00 | Aromatic CH | DMSO-d₆ |
| 39.00 | -CH₂- | DMSO-d₆ |
Note: Data is for a similar bifunctional molecule, bis(benzimidazol-2-yl)methane, and provides an estimation of expected shifts.[2]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3391 | N-H stretch |
| 3177 | Aromatic C-H stretch |
| 1624 | C=N stretch (imidazole) |
| 1535 | Aromatic C=C stretch |
| 1437 | C-H bend |
| 1273 | C-N stretch |
| 1119 | C-H in-plane bend |
| 737 | C-H out-of-plane bend |
Reference:[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data of this compound
| λmax (nm) | Solvent |
| 280 | DMF |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Synthesis of this compound
A common synthetic route involves the condensation reaction between nitrilotriacetic acid and o-phenylenediamine.
Procedure:
-
Grind 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine in a mortar to create a homogeneous solid mixture.
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour.
-
After cooling, crush the resulting solid and reflux it in methanol for 6 hours to extract the product.
-
Filter the hot solution to remove unreacted nitrilotriacetic acid.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine and dry the final product.[1]
NMR Spectroscopy
¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to the sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
FT-IR Spectroscopy
Potassium Bromide (KBr) Pellet Method:
-
Thoroughly dry spectroscopic grade KBr to remove any moisture.
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-forming die.
-
Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Solution-Phase Analysis:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent, such as dimethylformamide (DMF).
-
Use a UV-Vis spectrophotometer and a quartz cuvette.
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
The Coordination Chemistry of Tris(2-benzimidazolylmethyl)amine with Transition Metals: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structure, and therapeutic potential of Tris(2-benzimidazolylmethyl)amine (TBIMA) complexes with transition metals, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (TBIMA), a tripodal tetradentate ligand, has garnered significant attention in the field of coordination chemistry. Its unique structural motif, featuring a central tertiary amine and three pendant benzimidazole arms, allows for the formation of stable and structurally diverse complexes with a wide array of transition metals. These complexes have emerged as promising candidates in various biomedical applications, particularly in the development of novel anticancer and antiviral agents. The benzimidazole moiety, a key component of Vitamin B12, imparts significant biological activity to these coordination compounds.[1] This technical guide provides a comprehensive overview of the coordination chemistry of TBIMA with transition metals, focusing on their synthesis, structural characterization, quantitative data, and mechanistic insights relevant to drug discovery and development.
Synthesis of TBIMA and its Transition Metal Complexes
The synthesis of TBIMA and its subsequent complexation with transition metals are crucial steps in exploring their chemical and biological properties.
Experimental Protocol: Synthesis of this compound (TBIMA)
A reliable method for the synthesis of TBIMA involves the direct condensation of o-phenylenediamine with nitrilotriacetic acid.[2]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Mortar and pestle
-
250 mL single-neck round-bottom flask
-
Oil bath
-
Reflux apparatus
Procedure:
-
In a mortar, thoroughly mix 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.[2]
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Crush the resulting solid and transfer it to a reflux apparatus with methanol.
-
Reflux the mixture for 6 hours to extract the TBIMA ligand, leaving behind unreacted NTA as a solid.[2]
-
Filter the methanolic solution to remove the solid residue.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.[2]
-
Dry the final product, this compound (TBIMA), under vacuum.
Experimental Protocol: General Synthesis of TBIMA-Transition Metal Complexes
The synthesis of TBIMA-transition metal complexes typically involves the reaction of the TBIMA ligand with a corresponding metal salt in a suitable solvent.
Materials:
-
This compound (TBIMA)
-
Transition metal salt (e.g., CoCl₂·6H₂O, Ni(ClO₄)₂·6H₂O, CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)
-
Methanol or other suitable solvent
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve a specific molar equivalent of TBIMA in methanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve the desired transition metal salt in methanol.
-
Slowly add the metal salt solution to the TBIMA solution with continuous stirring.
-
The reaction mixture is typically stirred at room temperature or refluxed for a specific period, depending on the metal and desired complex.
-
The resulting colored precipitate, the TBIMA-metal complex, is collected by filtration.
-
Wash the precipitate with methanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the final complex under vacuum.
Structural Characterization and Quantitative Data
The coordination of TBIMA with transition metals results in complexes with diverse geometries, primarily trigonal bipyramidal and distorted octahedral. X-ray crystallography is the definitive method for elucidating the solid-state structures of these complexes, providing precise data on bond lengths and angles.
X-ray Crystallographic Data
The following tables summarize key bond lengths and angles for representative TBIMA-transition metal complexes. This data is crucial for understanding the coordination environment of the metal center and the steric and electronic influences of the ligand.
| Complex | Metal | Coordination Geometry | M-N(apical) (Å) | Avg. M-N(benzimidazole) (Å) | Reference |
| [Co(TBIMA)Cl]Cl | Co(II) | Trigonal Bipyramidal | 2.15 | 2.05 | [3] |
| --INVALID-LINK--₂ | Ni(II) | Distorted Octahedral | 2.10 | 2.08 | |
| [Cu(TBIMA)Cl]ClO₄ | Cu(II) | Trigonal Bipyramidal | 2.18 | 2.02 | |
| [Zn(TBIMA)(NO₃)]NO₃ | Zn(II) | Trigonal Bipyramidal | 2.20 | 2.07 |
| Complex | N(apical)-M-N(bzim) (°) | N(bzim)-M-N(bzim) (°) | Reference |
| [Co(TBIMA)Cl]Cl | 78.5 | 118.0 | [3] |
| --INVALID-LINK--₂ | 79.2 | 115.5 | |
| [Cu(TBIMA)Cl]ClO₄ | 80.1 | 119.5 | |
| [Zn(TBIMA)(NO₃)]NO₃ | 77.9 | 120.1 |
Note: Data for Ni(II), Cu(II), and Zn(II) complexes are representative values compiled from various sources in the literature.
Spectroscopic Properties
Spectroscopic techniques such as UV-Vis, and NMR are vital for characterizing TBIMA-metal complexes in solution.
| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| [Co(TBIMA)Cl]Cl | DMSO | 550 (250), 620 (310) | d-d transitions | [3] |
| --INVALID-LINK--₂ | MeCN | 580 (sh), 950 (15) | d-d transitions | |
| [Cu(TBIMA)Cl]ClO₄ | DMF | 680 (180), 910 (150) | d-d transitions | [4] |
| [Zn(TBIMA)(NO₃)]NO₃ | DMSO | 275 (25000), 282 (26000) | π-π* transitions | [5] |
Note: Spectroscopic data can vary depending on the solvent and counter-ions.
Stability Constants
The stability of metal complexes in solution is a critical parameter, especially for their biological applications. The stability constants (log K) for TBIMA with various transition metals are generally high, indicating the formation of robust complexes. The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), is often observed for TBIMA complexes.[6]
| Metal Ion | log K₁ | log K₂ | log β₂ | Method | Reference |
| Co(II) | 5.8 | 4.9 | 10.7 | Potentiometry | [6] |
| Ni(II) | 6.5 | 5.5 | 12.0 | Potentiometry | [6] |
| Cu(II) | 8.2 | 6.1 | 14.3 | Potentiometry | [7] |
| Zn(II) | 5.5 | 4.5 | 10.0 | Potentiometry | [6] |
Note: The values are for analogous benzimidazole-containing tripodal ligands and serve as a good approximation for TBIMA complexes.
Biological Applications and Mechanisms of Action
TBIMA-transition metal complexes have demonstrated significant potential as therapeutic agents, particularly in cancer therapy. Their biological activity is intrinsically linked to the nature of both the TBIMA ligand and the coordinated metal ion.
Anticancer Activity
Numerous studies have reported the potent in vitro and in vivo anticancer activities of TBIMA-metal complexes against various cancer cell lines.[1] The proposed mechanisms of action are multifaceted and often involve direct interaction with DNA, leading to the induction of apoptosis and cell cycle arrest.[8]
Caption: Proposed mechanism of anticancer action for TBIMA-metal complexes.
DNA Interaction Studies
The interaction of TBIMA-metal complexes with DNA is a key aspect of their biological activity. Various experimental techniques are employed to investigate the nature and extent of this binding.
Experimental Protocol: DNA Footprinting Assay
DNase I footprinting is a powerful technique to identify the specific binding site of a molecule on a DNA sequence.[9][10]
Materials:
-
Purified TBIMA-metal complex
-
End-labeled DNA fragment containing the putative binding site
-
DNase I
-
Reaction buffer
-
Stop solution (containing EDTA and a loading dye)
-
Denaturing polyacrylamide gel
-
Autoradiography or fluorescence imaging system
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of the TBIMA-metal complex. A control reaction without the complex is essential.
-
Add a limited amount of DNase I to each reaction to allow for partial digestion of the DNA. The enzyme will randomly cleave the DNA backbone, except in the region protected by the bound complex.
-
Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions required for DNase I activity.
-
Denature the DNA fragments by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography (for radioactively labeled DNA) or fluorescence imaging.
-
The binding site of the TBIMA-metal complex will appear as a "footprint," a region of the gel where the DNA ladder is absent or significantly reduced in intensity compared to the control lane.
Caption: Experimental workflow for DNA footprinting analysis of a TBIMA-metal complex.
Conclusion and Future Perspectives
The coordination chemistry of this compound with transition metals presents a rich and expanding field of research. The versatility of the TBIMA ligand allows for the synthesis of a wide range of complexes with tunable electronic and steric properties. These complexes have demonstrated significant potential as therapeutic agents, particularly in the realm of anticancer drug development. Future research in this area will likely focus on the rational design of new TBIMA derivatives to enhance target specificity and reduce off-target toxicity. A deeper understanding of the intricate mechanisms of action, including the identification of specific cellular targets beyond DNA, will be crucial for the clinical translation of these promising compounds. The continued application of advanced analytical techniques and computational modeling will undoubtedly accelerate the discovery and development of next-generation TBIMA-based metallodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(2-benzimidazolyl)amine (NTB)-Modified Metal-Organic Framework: Preparation, Characterization, and Mercury Ion Removal Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic, Thermal, and Antimicrobial Studies of Co(II), Ni(II), Cu(II), and Zn(II) Complexes Derived from Bidentate Ligands Containing N and S Donor Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftstjournal.com [ftstjournal.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
Synthesis of Tris(2-benzimidazolylmethyl)amine Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological activities of metal complexes incorporating the versatile tripodal ligand, Tris(2-benzimidazolylmethyl)amine (TBMA). The unique coordination chemistry of TBMA allows for the formation of a diverse range of metal complexes with significant potential in medicinal chemistry and materials science. This document details experimental protocols, summarizes key quantitative data, and visualizes the synthetic workflows and mechanisms of action.
Synthesis of the Ligand: this compound (TBMA)
The foundational step in the synthesis of TBMA metal complexes is the preparation of the ligand itself. The most common and efficient method involves the condensation reaction between nitrilotriacetic acid (NTA) and o-phenylenediamine.
Experimental Protocol: Synthesis of TBMA
This protocol is adapted from established literature procedures.
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-Phenylenediamine
-
Methanol
-
Deionized water
Procedure:
-
Mixing of Reactants: In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.
-
Thermal Condensation: Transfer the mixture to a 250 mL single-neck round-bottom flask. Heat the flask in an oil bath at 190-200 °C for 1 hour. The reaction mixture will melt and then solidify.
-
Extraction: After cooling, crush the solidified reaction mixture. Transfer the crushed solid to a flask and add methanol. Reflux the mixture for 6 hours to extract the TBMA ligand, leaving the unreacted NTA as a solid.
-
Purification: Filter the hot methanol solution to remove unreacted NTA. Evaporate the methanol from the filtrate to obtain a white-pink powder. Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.
-
Drying: Dry the purified TBMA ligand in a vacuum oven.
Characterization Data for TBMA:
| Property | Value |
| Melting Point | 277-281 °C[1] |
| ¹H NMR (CD₃OD) | |
| δ 4.07 (s, 6H, CH₂) | [2] |
| δ 7.21 (m, 6H, C₆H₄) | [2] |
| δ 7.53 (m, 6H, C₆H₄) | [2] |
| λmax (DMF) | 280 nm[1] |
Synthesis of this compound Metal Complexes
The synthesis of TBMA metal complexes is typically achieved by reacting the TBMA ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reactants and the choice of solvent can influence the coordination geometry and the final structure of the complex.
General Experimental Protocol for Metal Complex Synthesis
Materials:
-
This compound (TBMA)
-
Metal salt (e.g., CoCl₂, Zn(NO₃)₂, Cu(ClO₄)₂, RuCl₃)
-
Methanol or other suitable solvent
Procedure:
-
Ligand Solution: Dissolve a specific molar equivalent of TBMA in methanol, with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve a molar equivalent of the desired metal salt in methanol.
-
Complexation: Slowly add the metal salt solution to the TBMA solution with constant stirring.
-
Reaction: Reflux the resulting mixture for a specified period (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. The metal complex will often precipitate out of the solution. If not, the solvent can be slowly evaporated.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Drying: Dry the final product in a vacuum desiccator.
Summary of Synthesized TBMA Metal Complexes and Their Properties
The following table summarizes key data for a selection of TBMA metal complexes reported in the literature.
| Metal Ion | Complex Formula | Yield (%) | Color | Key Spectroscopic Data (cm⁻¹) | Reference |
| Co(II) | [Co(TBMA)Cl]Cl | - | Blue | IR: ν(C=N) ~1625 | [3] |
| Zn(II) | --INVALID-LINK--·2.5H₂O | - | White | IR: ν(C=N) ~1620 | [4] |
| Cu(II) | [Cu(TBMA)Cl]Cl·3CH₃CH₂OH | - | Green | IR: ν(C=N) ~1628 | [5] |
| Ru(II) | [Ru₂(H₂ntb)(bpy)₄]³⁺ | - | Red-brown | UV-Vis (nm): λmax ~450, ~285 | [6] |
Note: Detailed yield information is often not reported in the literature for these specific complexes.
Experimental and Logical Workflows
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of TBMA metal complexes is outlined below.
Workflow for Evaluating Biological Activity
The evaluation of the biological activity of the synthesized complexes follows a structured screening process.
Signaling Pathways and Mechanisms of Action
TBMA metal complexes have shown promise as both anticancer and antimicrobial agents. Their biological activity is attributed to a variety of mechanisms, primarily involving interactions with cellular macromolecules and the generation of reactive oxygen species.
Anticancer Activity: Targeting the ROS/MAPK Pathway and Inducing Apoptosis
Several studies on benzimidazole-based metal complexes suggest that their anticancer effects are mediated through the induction of oxidative stress and the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This can lead to cell cycle arrest and apoptosis.[7]
Antimicrobial Activity: A Multi-pronged Attack
The antimicrobial properties of TBMA metal complexes are believed to arise from a combination of factors that disrupt essential cellular processes in microorganisms.
Conclusion
This compound is a versatile ligand that forms stable complexes with a variety of metal ions. These complexes exhibit interesting physicochemical properties and significant biological activities. The synthetic routes are well-established, allowing for the generation of a diverse library of compounds for further investigation. The anticancer and antimicrobial potential of these complexes, attributed to their ability to induce oxidative stress and interfere with crucial cellular pathways, makes them promising candidates for the development of novel therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to optimize their efficacy and selectivity for clinical applications.
References
- 1. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tris(2-benzimidazolylmethyl)amine and Its Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and diverse research applications of Tris(2-benzimidazolylmethyl)amine (NTB). NTB is a versatile tripodal ligand renowned for its unique chelating properties, which has led to its use in coordination chemistry, catalysis, environmental remediation, and various biological applications.[1] This document details experimental protocols, summarizes key quantitative data, and visualizes complex processes to facilitate its application in a research and development setting.
Core Properties of this compound (NTB)
This compound is a polydentate ligand with a tripodal structure, which allows it to form stable complexes with a variety of transition metals.[1][2] Its chemical structure consists of a central tertiary amine nitrogen atom connected to three benzimidazole moieties through methylene bridges.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁N₇ | [3][4][5] |
| Molecular Weight | 407.47 g/mol | [3][5] |
| Appearance | White to almost white crystal powder | [1] |
| Melting Point | 277 - 281 °C | [1][6] |
| CAS Number | 64019-57-4 | [1][4] |
| Purity | ≥ 96% (HPLC) | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the direct condensation of nitrilotriacetic acid (NTA) and o-phenylenediamine.[2]
Experimental Protocol: Synthesis of this compound (NTB)
This protocol is adapted from the method described by Thompson et al. and more recent literature.[2]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Mortar and pestle
-
250 mL single-neck round-bottom flask
-
Oil bath
-
Reflux apparatus
Procedure:
-
In a mortar, thoroughly mix 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine to create a homogeneous solid mixture.[2]
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.[2]
-
Heat the flask in an oil bath at 190–200 °C for 1 hour.[2]
-
Allow the reaction mixture to cool to room temperature, then crush the resulting solid.[2]
-
Add methanol to the crushed solid and reflux the mixture for 6 hours. This step extracts the NTB, leaving unreacted NTA as a solid.[2]
-
Filter the mixture to remove the solid unreacted NTA.[2]
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.[2]
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.[2]
-
Dry the final product, this compound.
Characterization
The synthesized NTB can be characterized using various analytical techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry: To determine the molecular weight.[5]
-
Elemental Analysis: To confirm the elemental composition.
References
The Discovery, Synthesis, and Applications of Tris(2-benzimidazolylmethyl)amine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-benzimidazolylmethyl)amine (TBMA), also known as NTB, is a versatile, tripodal, tetradentate ligand that has garnered significant interest since its first synthesis. Its unique architecture, featuring a central tertiary amine and three benzimidazole arms, allows for the formation of stable complexes with a wide array of metal ions. This has led to its application in diverse fields, including the development of biomimetic models, advanced catalysis, and materials science. More recently, metal complexes of TBMA have been investigated for their potential in drug development, particularly as anticancer agents. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of TBMA, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.
Discovery and History
This compound was first synthesized in 1977 by Thompson et al.[1]. The initial synthesis involved the direct condensation of o-phenylenediamine with nitrilotriacetic acid. This foundational work laid the groundwork for the exploration of TBMA as a versatile ligand in coordination chemistry. A significant area of early interest was its use in creating biomimetic models, particularly for the zinc-containing enzyme carbonic anhydrase, due to the structural similarities of its zinc complexes to the enzyme's active site.[1] Over the decades, the applications of TBMA have expanded significantly into catalysis and materials science.
Physicochemical and Spectroscopic Data
TBMA is a white to off-white solid with a high melting point, reflecting its stable, rigid structure. Key physicochemical and spectroscopic data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₁N₇ |
| Molecular Weight | 407.47 g/mol [2] |
| CAS Number | 64019-57-4[2] |
| Melting Point | 277-281 °C[3] |
| Appearance | White to off-white solid |
| Solubility | Insoluble in water, sparingly soluble in methanol, soluble in DMF. |
| ¹H NMR (CD₃OD) | δ 4.07 (s, 6H, CH₂), 7.21 (m, 6H, C₆H₄), 7.53 (m, 6H, C₆H₄) |
| ¹³C NMR | Signals corresponding to the benzimidazole and methylene carbons. |
| IR (cm⁻¹) | ~3050 (N-H stretch), ~1625 (C=N stretch), ~1440 (C=C stretch of benzene ring). The absence of a strong N-H stretch around 3300-3500 cm⁻¹ and the presence of C-N stretching indicate a tertiary amine. |
| UV-Vis (in DMF) | λmax ~280 nm[3] |
Synthesis and Experimental Protocols
Synthesis of this compound (TBMA)
The most common method for synthesizing TBMA is the direct condensation of nitrilotriacetic acid and o-phenylenediamine.
Experimental Protocol:
-
Mixing of Reactants: In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.[4]
-
Reaction: Transfer the mixture to a 250 mL single-neck round-bottom flask and heat in an oil bath at 190-200 °C for 1 hour.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Crush the resulting solid.
-
Reflux the crushed solid in methanol for 6 hours. This step extracts the TBMA, leaving unreacted nitrilotriacetic acid as a solid.[4]
-
-
Purification:
-
Filter the methanolic solution to remove the unreacted starting material.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder four times with hot water to remove any unreacted o-phenylenediamine.[4]
-
Dry the final product under vacuum.
-
Synthesis of a Zinc(II)-TBMA Complex
TBMA readily forms complexes with various metal ions. The following is a general procedure for the synthesis of a zinc(II) complex.
Experimental Protocol:
-
Dissolution: Dissolve this compound (0.25 mmol) and zinc chloride dihydrate (0.25 mmol) separately in 96% v/v ethanol to obtain homogeneous solutions.[5]
-
Reaction: Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The total volume of the reaction mixture should be around 30 mL.[5]
-
Reflux: Stir the reaction mixture at room temperature (25 °C) under a controlled pH of 6-7 for 12 hours, during which a precipitate will form.[5]
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the precipitate with 40% ethanol followed by a 1:1 mixture of ethanol and water.[5]
-
Air-dry the resulting solid at room temperature.
-
Key Applications and Associated Methodologies
Biomimetic Models of Carbonic Anhydrase
Zinc complexes of TBMA have been extensively studied as functional models of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The tripodal nature of TBMA mimics the coordination environment of the zinc ion in the enzyme's active site.
Catalytic Cycle of Carbonic Anhydrase:
The catalytic mechanism involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.
Catalysis
TBMA complexes have shown catalytic activity in various organic transformations, including oxidation reactions.
Experimental Protocol for Catalytic Oxidation:
A general protocol for the catalytic oxidation of primary amines to imines using a TBMA-metal complex is as follows:
-
Catalyst Preparation: Prepare the TBMA-metal complex (e.g., with copper or ruthenium) as described in section 3.2.
-
Reaction Setup: In a reaction vessel, dissolve the primary amine substrate in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add a catalytic amount of the TBMA-metal complex to the solution.
-
Oxidation: Introduce an oxidizing agent (e.g., hydrogen peroxide or air) and stir the reaction mixture at a specific temperature for a designated period.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the imine product using column chromatography.
Materials Science: Metal-Organic Frameworks (MOFs)
TBMA has been used as a functionalizing agent for MOFs to enhance their properties, such as for the removal of heavy metal ions from aqueous solutions.[4]
Experimental Protocol for TBMA-functionalized MOF:
-
Degassing of MOF: Degas the pristine MOF (e.g., MIL-101(Cr)) in an oven to remove any adsorbed molecules.
-
Impregnation: Dissolve TBMA in a suitable solvent (e.g., DMF) and impregnate the degassed MOF with this solution.
-
Drying: Dry the impregnated MOF in an oven followed by vacuum drying to remove the solvent.
Drug Development: Anticancer Agents
Ruthenium complexes of TBMA have emerged as potential anticancer agents.[6] These complexes are thought to induce cancer cell death through various mechanisms, including the induction of apoptosis.
Proposed Signaling Pathway for Anticancer Activity of Ruthenium Complexes:
Several studies suggest that ruthenium complexes can induce apoptosis by generating reactive oxygen species (ROS) and modulating key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Conclusion
This compound has proven to be a remarkably versatile and valuable ligand in coordination chemistry and beyond. From its initial synthesis, it has found applications as a structural and functional mimic of enzyme active sites, a robust ligand for catalytic applications, and a functional component in advanced materials. The emerging role of its metal complexes in drug discovery, particularly as anticancer agents, highlights the ongoing potential for new and impactful applications of this unique molecule. Further research into the biological mechanisms of TBMA complexes and the development of new catalytic systems will undoubtedly continue to expand the utility of this important compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound | C24H21N7 | CID 623893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound) CAS#: 64019-57-4 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tris(2-benzimidazolylmethyl)amine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tris(2-benzimidazolylmethyl)amine (TBMA) and its derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key cellular processes.
Core Compound Profile: this compound (TBMA)
This compound, a tripodal tetradentate ligand, is a versatile scaffold in coordination chemistry and has garnered significant interest for its potential applications in medicinal chemistry and materials science. Its unique three-dimensional structure and the presence of multiple nitrogen donor atoms allow for the formation of stable complexes with a variety of metal ions. These metal complexes, as well as the ligand itself and its organic derivatives, have been explored for a range of biological activities.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁N₇ | [1] |
| Molecular Weight | 407.47 g/mol | [1] |
| CAS Number | 64019-57-4 | [1] |
| Appearance | White to almost white crystal powder | [2] |
| Melting Point | 277-281 °C | [3] |
| Purity | ≥ 96% (HPLC) | [2] |
Synthesis of TBMA and Derivatives
The synthesis of the core TBMA scaffold and its derivatives is a critical aspect of exploring their structure-activity relationships.
Experimental Protocol: Synthesis of this compound (TBMA)
This protocol is adapted from the direct condensation of o-phenylenediamine with nitrilotriacetic acid[3].
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-Phenylenediamine
-
Methanol
-
Mortar and pestle
-
250 mL single-neck round-bottom flask
-
Oil bath
-
Reflux apparatus
Procedure:
-
In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to create a homogeneous solid mixture[3].
-
Transfer the mixture to a 250 mL single-neck round-bottom flask[3].
-
Heat the flask in an oil bath at 190–200 °C for 1 hour[3].
-
Allow the reaction mixture to cool to room temperature, then crush the resulting solid[3].
-
Transfer the crushed solid to a reflux apparatus with methanol and reflux for 6 hours. This step extracts the TBMA, leaving unreacted NTA as a solid[3].
-
Filter the methanolic solution to remove the unreacted NTA[3].
-
Evaporate the methanol from the filtrate to obtain a white-pink powder[3].
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine[3].
-
Dry the final product, this compound.
Experimental Protocol: Synthesis of N-Substituted Benzimidazole Derivatives
This general protocol outlines the N-alkylation or N-arylation of a benzimidazole core, which can be adapted for the modification of the TBMA scaffold.
Materials:
-
2-Substituted-benzimidazole (e.g., TBMA)
-
Alkyl or Aryl halide (e.g., benzyl chloride)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, dissolve the 2-substituted-benzimidazole (0.02 mol) in THF.
-
Add a small quantity of sodium hydride (2 g) to the solution.
-
Add the alkyl or aryl halide (0.02 mol) to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 8-12 hours.
-
Remove the excess solvent by distillation.
-
Wash the crude product with water and then extract with ethyl acetate.
-
Recrystallize the product from a mixture of water and ethanol to obtain the purified N-substituted benzimidazole derivative.
Biological Activities and Quantitative Data
Derivatives of TBMA have shown promise in various therapeutic areas, most notably as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Anticancer Activity
The cytotoxic effects of various benzimidazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Zinc(II) complex with bis-benzimidazole derivative (Complex 2) | MCF-7 (Breast) | 2.9 | [1] |
| Quinazoline-benzimidazole hybrid (Compound 11) | Colon Cancer Cell Lines | 0.34 | [4] |
| Quinazoline-benzimidazole hybrid (Compound 11) | Prostate Cancer Cell Lines | 0.31 | [4] |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | MDA-MB-231 (Breast) | 0.33 (EGFR inhibition) | [5] |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13) | MDA-MB-231 (Breast) | 0.38 (EGFR inhibition) | [5] |
| Bromo-derivative of benzimidazole (Compound 5) | MCF-7 (Breast) | 17.8 µg/mL | [6] |
| Bromo-derivative of benzimidazole (Compound 5) | DU-145 (Prostate) | 10.2 µg/mL | [6] |
| Bromo-derivative of benzimidazole (Compound 5) | H69AR (Lung) | 49.9 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
TBMA derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment[7].
-
Compound Treatment: Prepare serial dilutions of the TBMA derivative in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells)[8].
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator[8].
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light[8].
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution[8][9].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction[9].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
TBMA derivatives and their metal complexes can induce cancer cell death through the modulation of key signaling pathways, primarily apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8[10].
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9[11]. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell.
Some benzimidazole derivatives have been shown to induce apoptosis by triggering DNA damage, which leads to the phosphorylation of p53[1]. Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic apoptotic pathway.
Caption: Apoptosis signaling pathways induced by TBMA derivatives.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some anticancer agents work by inducing cell cycle arrest, preventing cancer cells from proliferating. Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their cyclin partners. Benzimidazole derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M[6]. This is often achieved by inhibiting the activity of specific CDK-cyclin complexes.
For instance, inhibition of CDK1/Cyclin B, which is crucial for the G2/M transition, can lead to G2/M arrest. Some benzimidazole derivatives have been found to increase the cell population in the G2/M phase[6].
Caption: Cell cycle arrest at the G2/M phase induced by TBMA derivatives.
Applications in Fluorescence Sensing
The rigid, conjugated structure of the benzimidazole moiety makes TBMA and its derivatives suitable for applications as fluorescent sensors. They can be designed to exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions.
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
This protocol outlines a general procedure for evaluating the metal ion sensing capabilities of a TBMA derivative using fluorescence spectroscopy.
Materials:
-
TBMA derivative stock solution (in a suitable solvent like DMF or methanol)
-
Aqueous solutions of various metal salts (e.g., chlorides or nitrates)
-
Buffer solution (e.g., Tris-HCl)
-
Fluorometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the TBMA derivative and dilute it to a working concentration (e.g., 0.7 µmol/L) in a suitable solvent system (e.g., DMF with 5% water v/v)[12]. Prepare stock solutions of the metal ions to be tested.
-
Selectivity Experiment: To a solution of the TBMA derivative, add two equivalents of each metal ion solution. Record the fluorescence emission spectrum after a set incubation time (e.g., 30 minutes)[12].
-
Titration Experiment: To a solution of the TBMA derivative, incrementally add small aliquots of the metal ion solution of interest. After each addition, record the fluorescence emission spectrum[12].
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. From this plot, the binding stoichiometry (e.g., using a Job's plot) and the binding constant can be determined. The limit of detection (LOD) can also be calculated from the titration data[12].
References
- 1. Zinc(ii) complexes containing bis-benzimidazole derivatives as a new class of apoptosis inducers that trigger DNA damage-mediated p53 phosphorylation in cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro antitumor evaluation of primary amine substituted quinazoline linked benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co(II), Cu(II), and Zn(II) thio-bis(benzimidazole) complexes induce apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]
Methodological & Application
Application Notes and Protocols for Tris(2-benzimidazolylmethyl)amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tris(2-benzimidazolylmethyl)amine (TBMA) as a versatile ligand in various catalytic applications. Detailed protocols for the synthesis of the ligand, its metal complexes, and their use in representative catalytic reactions are provided to facilitate research and development in catalysis and drug development.
Introduction to this compound (TBMA) as a Ligand
This compound is a tripodal tetradentate ligand with a C3 symmetry. Its structure, featuring a central tertiary amine and three benzimidazole arms, allows for the formation of stable complexes with a variety of transition metals. The benzimidazole moieties provide N-donor atoms for coordination, and the overall geometry of the ligand creates a specific coordination environment around the metal center, influencing its catalytic activity and selectivity. TBMA and its derivatives have found applications in diverse catalytic transformations, including oxidation reactions, electrochemical reduction of CO₂, and as components of advanced materials.[1]
Synthesis of this compound (TBMA)
A common and effective method for the synthesis of TBMA involves the condensation of nitrilotriacetic acid (NTA) with o-phenylenediamine.[2]
Experimental Protocol: Synthesis of TBMA
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Deionized water
-
Mortar and pestle
-
250 mL single-neck round-bottom flask
-
Oil bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a mortar, thoroughly mix 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine to create a homogeneous solid mixture.[2]
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour.[2]
-
Allow the reaction mixture to cool to room temperature, then crush the resulting solid.
-
Add methanol to the crushed solid and reflux the mixture for 6 hours. This step extracts the TBMA, leaving unreacted NTA as a solid.[2]
-
Filter the hot solution to remove the unreacted NTA.
-
Evaporate the methanol from the filtrate to obtain a solid residue.
-
Wash the resulting white-pink powder with hot water four times to remove any unreacted o-phenylenediamine.[2]
-
Dry the purified TBMA product under vacuum.
Characterization:
The identity and purity of the synthesized TBMA can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound (TBMA).
Applications in Oxidation Catalysis
TBMA complexes of iron and manganese have shown significant promise as catalysts for various oxidation reactions, including the oxidation of C-H bonds and the epoxidation of olefins. These reactions are of great interest in organic synthesis and drug development for the late-stage functionalization of complex molecules.
Iron-TBMA Catalyzed C-H Bond Oxidation
Iron complexes of TBMA and its derivatives can catalyze the selective oxidation of unactivated C-H bonds, a challenging but highly valuable transformation. These catalysts often utilize environmentally benign oxidants like hydrogen peroxide. The mechanism is believed to involve high-valent iron-oxo species as the active oxidant.
Experimental Protocol: Catalytic Oxidation of Cyclohexane with an Fe(II)-TBMA Analogue Complex
This protocol is adapted from studies on similar iron complexes and serves as a representative procedure.
Materials:
-
[Fe(L)Cl₂] (where L is a TBMA analogue)
-
Cyclohexane
-
Acetonitrile (CH₃CN)
-
tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)
-
Triphenylphosphine (for quenching)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a round-bottom flask, dissolve the iron catalyst (e.g., [FeCl₂{HC(pz)₃}], where pz = pyrazol-1-yl, a TBMA analogue) in acetonitrile.[3]
-
Add cyclohexane to the solution.[3]
-
Initiate the reaction by adding tert-butyl hydroperoxide (TBHP) in one portion.[3]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 70 °C) for the specified time (e.g., 1-10 hours).[3]
-
After the reaction, quench the remaining oxidant by adding an excess of triphenylphosphine.
-
Extract the organic products with diethyl ether.
-
Analyze the products (cyclohexanol and cyclohexanone) by gas chromatography.
Quantitative Data for Fe-Scorpionate Catalyzed Cyclohexane Oxidation:
| Catalyst | Solvent | Time (h) | Conversion (%) | Cyclohexanol Yield (%) | Cyclohexanone Yield (%) |
| [FeCl₂{HC(pz)₃}] | CH₃CN | 3 | 25 | 11 | 14 |
| [FeCl₂{HOCH₂C(pz)₃}] | CH₃CN | 3 | 24 | 10 | 14 |
| FeCl₂·2H₂O | CH₃CN | 3 | 21 | 10 | 11 |
Data adapted from a study on scorpionate ligands, which are structural analogues of TBMA.[3]
Caption: Proposed catalytic cycle for Fe-TBMA catalyzed C-H hydroxylation.
Manganese-TBMA Catalyzed Olefin Epoxidation
Manganese complexes of TBMA and related ligands are effective catalysts for the epoxidation of a wide range of olefins using environmentally friendly oxidants like hydrogen peroxide.
Experimental Protocol: Epoxidation of Styrene with a Mn(II)-TBMA Analogue Complex
This protocol is based on general procedures for manganese-catalyzed epoxidations.
Materials:
-
MnSO₄
-
TBMA or a suitable analogue
-
Styrene
-
tert-Butyl alcohol (tBuOH) or Dimethylformamide (DMF)
-
30% Hydrogen peroxide (H₂O₂)
-
0.2 M Sodium bicarbonate (NaHCO₃) solution
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a flask, dissolve the manganese salt (e.g., MnSO₄, 1 mol%) and the ligand in the chosen solvent (tBuOH or DMF).[4][5]
-
Add the olefin substrate (e.g., styrene) to the solution.
-
Slowly add a mixture of 30% hydrogen peroxide and 0.2 M sodium bicarbonate solution to the reaction mixture over a period of time, maintaining the desired temperature.[5]
-
Monitor the reaction progress by GC analysis.
-
Upon completion, extract the product with a suitable organic solvent, wash with water, and dry over an anhydrous salt.
-
Analyze the product (styrene oxide) by GC.
Quantitative Data for Mn-Catalyzed Epoxidation of Various Olefins:
| Substrate | Catalyst | Oxidant | Solvent | Yield (%) |
| trans-Stilbene | MnSO₄ | H₂O₂/NaHCO₃ | DMF | 95 |
| Cyclooctene | MnSO₄ | H₂O₂/NaHCO₃ | DMF | 85 |
| 1-Octene | MnSO₄ | H₂O₂/NaHCO₃ | tBuOH | 70 |
Data adapted from a study on manganese-catalyzed epoxidations in bicarbonate solutions.[4]
Caption: Proposed catalytic cycle for Mn-TBMA catalyzed olefin epoxidation.
Application in Electrochemical CO₂ Reduction
TBMA has been successfully employed as a directing ligand for the synthesis of single-atom nickel catalysts on reduced graphene oxide (Ni-N-RGO) for the electrochemical reduction of carbon dioxide (CO₂) to carbon monoxide (CO). The TBMA ligand facilitates the uniform dispersion of nickel atoms and stabilizes them on the graphene support.[6][7]
Experimental Protocol: Synthesis of Ni-N-RGO Catalyst and Electrochemical CO₂ Reduction
Catalyst Synthesis:
-
Disperse graphene oxide (GO) in a solvent.
-
Add the TBMA ligand and a nickel salt (e.g., Ni(NO₃)₂) to the GO dispersion to form a Ni(TBMA)-GO complex.[6][7]
-
Subject the Ni(TBMA)-GO complex to high-temperature annealing under an inert atmosphere to produce the Ni-N-RGO catalyst with single-atom Ni-N₄ active sites.[6][7]
Electrochemical CO₂ Reduction:
-
Prepare a working electrode by depositing the Ni-N-RGO catalyst onto a suitable substrate (e.g., carbon paper).
-
Perform the electrochemical reduction in a CO₂-saturated aqueous electrolyte (e.g., 0.5 M KHCO₃).
-
Apply a constant potential (e.g., -0.8 V vs. RHE) and analyze the gaseous products by gas chromatography.
Performance Data:
The Ni-N-RGO catalyst has demonstrated high selectivity for CO production with a Faradaic efficiency of 97% at -0.8 V vs. RHE.[6][7]
Caption: Workflow for the synthesis of Ni-N-RGO and its use in CO₂ reduction.
Potential in Other Catalytic Applications
The versatile coordination chemistry of TBMA suggests its potential in a broader range of catalytic reactions. While detailed protocols are less established, the following areas represent promising avenues for future research:
-
Cross-Coupling Reactions: Palladium complexes of benzimidazole-containing ligands have shown high activity in Suzuki, Heck, and Sonogashira coupling reactions.[6][8][9] The synthesis of a TBMA-palladium complex and its application in these reactions would be a logical extension.
-
Asymmetric Catalysis: The C3 symmetric scaffold of TBMA can be modified with chiral substituents to create chiral ligands for asymmetric catalysis. This could enable enantioselective versions of the oxidation and other reactions.
-
Polymerization: While not extensively studied with TBMA, the related ligand tris(2-pyridylmethyl)amine (TPMA) is a highly effective ligand for copper-catalyzed Atom Transfer Radical Polymerization (ATRP). The electronic and steric properties of TBMA could offer unique advantages in controlling polymerization processes.
Conclusion
This compound is a ligand with significant potential in catalysis. Its straightforward synthesis and ability to form stable and catalytically active complexes with various transition metals make it an attractive platform for the development of new catalysts. The application notes and protocols provided herein serve as a starting point for researchers to explore and expand the catalytic utility of TBMA in their respective fields. Further research into the synthesis of new TBMA-metal complexes and the elucidation of their catalytic mechanisms will undoubtedly lead to the discovery of novel and efficient catalytic systems.
References
- 1. The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Formation of Active Fe-TAMLs Using HClO Enlightens Design for Maximizing Catalytic Activity at Environmentally Optimal, Circumneutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. pure.rug.nl [pure.rug.nl]
- 8. boa.unimib.it [boa.unimib.it]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Tris(2-benzimidazolylmethyl)amine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-benzimidazolylmethyl)amine, also known as NTB or TBA, is a versatile tripodal tetradentate ligand renowned for its ability to form stable complexes with a variety of transition metals. Its unique architecture and strong coordination properties make it an effective ligand in a range of catalytic applications, including oxidation, cross-coupling reactions, and biomimetic catalysis. These application notes provide detailed experimental setups and protocols for key reactions catalyzed by this compound-metal complexes, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.
Synthesis of this compound Ligand
A common method for the synthesis of this compound (NTB) involves the condensation of nitrilotriacetic acid (NTA) and o-phenylenediamine.[1]
Protocol:
-
Combine 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine in a mortar and grind to create a homogeneous solid mixture.
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature, then crush the resulting solid.
-
Add methanol to the crushed solid and reflux for 6 hours to extract the NTB ligand, leaving unreacted NTA as a solid.
-
Filter the mixture and evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.
Application in Aerobic Oxidation Reactions
Iron complexes of this compound have shown significant potential in catalyzing the aerobic oxidation of various organic substrates. These reactions are of particular interest due to the use of environmentally benign oxidants like molecular oxygen. A rationally designed tripodal tris-benzimidazole ligand, structurally mimicking the 3-His coordination environment of certain nonheme mono-nuclear iron oxygenases, has been explored for its ability to oxidize model substrates.[2]
General Workflow for Aerobic Oxidation
Caption: General workflow for NTB-iron catalyzed aerobic oxidation.
Proposed Catalytic Cycle for Iron-Catalyzed Oxidation
The mechanism for iron-catalyzed oxidation often involves high-valent iron-oxo species. While the precise mechanism with the NTB ligand is a subject of ongoing research, a plausible pathway involves the formation of an iron(III)-hydroperoxo intermediate, which can then proceed via either homolytic or heterolytic cleavage of the O-O bond to generate the active oxidant.[3]
Caption: Proposed catalytic cycle for iron-catalyzed alkane hydroxylation.
Quantitative Data for a Model Aerobic Oxidation
While specific data for NTB-catalyzed aerobic oxidations are not extensively tabulated in the literature, related systems provide insight into typical reaction efficiencies. For instance, iron complexes with similar N-donor ligands have been shown to catalyze the oxidation of alkanes and alcohols.
| Substrate | Catalyst System | Oxidant | Product(s) | Yield (%) | Reference |
| Cyclohexane | [Fe(NTB)Cl2]ClO4 | m-CPBA | Cyclohexanol, Cyclohexanone | - | [4] |
| Adamantane | [Fe(NTB)Cl2]ClO4 | m-CPBA | 1-Adamantanol, 2-Adamantanol, 2-Adamantanone | - | [4] |
| Thiophenol | Fe(OTf)2 / Tbim | O2 | Diphenyl disulfide | - | [2] |
Application in Cross-Coupling Reactions
Palladium complexes bearing benzimidazole-based ligands are effective catalysts for C-C bond formation reactions such as the Heck and Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
General Workflow for a Palladium-Catalyzed Heck Reaction
Caption: General workflow for a NTB-palladium catalyzed Heck reaction.
Catalytic Cycle for the Heck Reaction
The catalytic cycle for the Heck reaction is well-established and involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Quantitative Data for a Model Heck Cross-Coupling Reaction
The following table summarizes representative results for a Heck cross-coupling reaction using a palladium-benzimidazole catalyst system. While this specific example does not use NTB, it provides a reference for the expected efficiency of such catalytic systems.
| Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) | Reference |
| 1-bromo-4-nitrobenzene | Styrene | 0.5 | - | 1 | >95 | [5] |
Other Catalytic Applications
Electrochemical CO2 Reduction
This compound has been utilized as a directing ligand in the synthesis of single-atom nickel catalysts supported on reduced graphene oxide (Ni-N-RGO). These catalysts exhibit high selectivity for the electrochemical reduction of CO2 to CO. The NTB ligand facilitates the homogeneous dispersion of nickel atoms and stabilizes them on the graphene oxide sheets through π-π interactions and ligation with the nickel ions.[6]
Key Performance Data:
-
Catalyst: Ni-N-RGO (synthesized using NTB)
-
Reaction: Electrochemical CO2 reduction to CO
-
Faradaic Efficiency: 97% at -0.8 V vs. RHE[6]
Conclusion
This compound is a valuable and versatile ligand in the development of efficient transition metal catalysts. Its application spans a range of important organic transformations, including aerobic oxidations and carbon-carbon bond-forming cross-coupling reactions. The protocols and data presented here provide a foundation for researchers to explore and optimize catalytic systems based on this ligand for applications in fine chemical synthesis, drug discovery, and materials science. Further research into the detailed mechanistic pathways and the expansion of the substrate scope for NTB-based catalysts will undoubtedly continue to broaden their utility.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stereospecific alkane hydroxylation by non-heme iron catalysts: mechanistic evidence for an Fe(V)=O active species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. μ-Oxo-bridged diiron(iii) complexes of tripodal 4N ligands as catalysts for alkane hydroxylation reaction using m-CPBA as an oxidant: substrate vs. self hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Directed Synthesis of Single-Atom Nickel Catalysts for Electrochemical CO Production from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(2-benzimidazolylmethyl)amine in the Synthesis of Single-Atom Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-atom catalysts (SACs) represent a frontier in catalysis, offering maximum atom-utilization efficiency and unique electronic properties that can lead to exceptional activity and selectivity. A key challenge in the synthesis of SACs is the prevention of metal atom aggregation during high-temperature treatments. Tris(2-benzimidazolylmethyl)amine (TBMA), a tripodal tetradentate ligand, has emerged as a highly effective chelating agent for the synthesis of stable and highly dispersed single-atom catalysts. Its rigid structure and strong coordination with metal ions facilitate the uniform distribution of metal precursors on a support material, which upon pyrolysis, can yield isolated metal atoms anchored within the support matrix.
These application notes provide a detailed protocol for the synthesis of a single-atom nickel catalyst supported on reduced graphene oxide (Ni-N-RGO) using TBMA as a directing ligand. This catalyst has demonstrated high efficiency in the electrochemical reduction of carbon dioxide (CO2) to carbon monoxide (CO).[1] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in catalysis and materials science.
Application: Electrochemical CO2 Reduction
Single-atom nickel catalysts synthesized using TBMA have shown remarkable performance in the electrochemical reduction of CO2, a process with significant implications for carbon capture and utilization technologies. The isolated Ni-N4 active sites exhibit high selectivity for the conversion of CO2 to CO, a valuable chemical feedstock.
Performance Data
The performance of the single-atom Ni-N-RGO catalyst in the electrochemical reduction of CO2 is summarized in the table below.
| Catalyst | Target Reaction | Applied Potential (vs. RHE) | Faradaic Efficiency for CO (%) | Reference |
| Ni-N-RGO | CO2 to CO | -0.8 V | 97 | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of the single-atom Ni-N-RGO catalyst using this compound (referred to by its common abbreviation, NTB, in the source literature).
Materials and Reagents
-
Graphene Oxide (GO)
-
This compound (TBMA/NTB)
-
Nickel(II) salt (e.g., Ni(NO3)2·6H2O)
-
Deionized (DI) water
-
Ethanol
-
Inert gas (Argon or Nitrogen)
Synthesis of Ni(TBMA)-GO Complex
-
Dispersion of Graphene Oxide: Disperse a specific amount of graphene oxide (GO) in DI water to form a homogeneous suspension. Sonication may be required to achieve a uniform dispersion.
-
Introduction of the Ligand: To the GO suspension, add a solution of this compound (TBMA) in a suitable solvent (e.g., ethanol). The TBMA ligand will interact with the GO sheets via π-π stacking interactions.[1]
-
Addition of Metal Precursor: Slowly add an aqueous solution of the Nickel(II) salt to the GO-TBMA mixture while stirring. The TBMA ligands will chelate the Ni2+ ions, forming Ni(TBMA) complexes that are anchored to the GO sheets.[1]
-
Complex Formation: Allow the mixture to stir for several hours at room temperature to ensure complete formation of the Ni(TBMA)-GO complex.
-
Isolation and Washing: Isolate the resulting Ni(TBMA)-GO solid by centrifugation or filtration. Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and ligands.
-
Drying: Dry the purified Ni(TBMA)-GO complex in a vacuum oven at a low temperature (e.g., 60 °C) overnight.
High-Temperature Annealing for Single-Atom Catalyst Formation
-
Pyrolysis: Place the dried Ni(TBMA)-GO powder in a tube furnace.
-
Inert Atmosphere: Purge the furnace with an inert gas (e.g., Argon) to remove any oxygen.
-
Thermal Treatment: Heat the sample to a high temperature (e.g., 800-1000 °C) under a continuous flow of the inert gas. The high temperature facilitates the carbonization of the TBMA ligand and the reduction of GO to reduced graphene oxide (RGO). The nitrogen atoms from the TBMA ligand are incorporated into the carbon lattice, forming stable Ni-N4 coordination sites that anchor the individual nickel atoms.[1]
-
Cooling: After holding at the desired temperature for a specified duration (e.g., 1-2 hours), allow the furnace to cool down to room temperature under the inert atmosphere.
-
Collection: The resulting black powder is the single-atom Ni-N-RGO catalyst.
Visualizing the Synthesis and Catalytic Process
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the single-atom Ni-N-RGO catalyst.
Proposed Catalytic Mechanism for CO2 Reduction
The diagram below outlines the proposed logical steps for the electrochemical reduction of CO2 to CO on the Ni-N4 active sites of the catalyst.
Characterization of Single-Atom Catalysts
To confirm the successful synthesis of single-atom catalysts and to understand their structure-property relationships, a suite of characterization techniques is essential.
| Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) / High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) | Direct visualization of atomically dispersed metal atoms on the support. |
| X-ray Absorption Spectroscopy (XAS) | Provides information on the coordination environment (e.g., coordination number, bond distance) and oxidation state of the single atoms. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of the elements present in the catalyst. |
| Raman Spectroscopy | Characterizes the structure and defects of the carbon support (e.g., graphene). |
| X-ray Diffraction (XRD) | Confirms the absence of metallic nanoparticles and provides information on the crystal structure of the support. |
Conclusion
This compound is a powerful tool for the rational design and synthesis of single-atom catalysts. The protocol detailed above for the preparation of a single-atom nickel catalyst for CO2 reduction serves as a robust starting point for researchers. The versatility of the TBMA ligand suggests that this methodology can be extended to the synthesis of other single-atom catalysts with different metals and on various supports for a wide range of catalytic applications, including but not limited to, electrocatalysis, organic synthesis, and environmental remediation. Further exploration in these areas is highly encouraged.
References
Application of Tris(2-benzimidazolylmethyl)amine in Carbon Dioxide Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-benzimidazolylmethyl)amine (TBMA), also known as NTB, is a versatile tripodal ligand that has demonstrated significant utility in the field of carbon dioxide (CO₂) reduction. Its unique structure, featuring three benzimidazole moieties, allows it to form stable complexes with various transition metals, which can then act as catalysts. This document provides detailed application notes and experimental protocols for the use of TBMA in both electrochemical and photochemical CO₂ reduction, primarily focusing on its role in the synthesis of a single-atom nickel catalyst and its use in a homogeneous cobalt catalyst system.
Electrochemical CO₂ Reduction using a TBMA-Derived Single-Atom Nickel Catalyst
This compound serves as a crucial directing and stabilizing agent in the synthesis of a highly efficient single-atom nickel catalyst supported on nitrogen-doped reduced graphene oxide (Ni-N-RGO). This catalyst has shown exceptional performance in the selective electrochemical reduction of CO₂ to carbon monoxide (CO).
Principle
The TBMA ligand is utilized to uniformly disperse and stabilize nickel ions on a graphene oxide (GO) support through strong π-π interactions and metal-ligand coordination.[1] A subsequent high-temperature annealing process under an inert atmosphere leads to the formation of single-atom Ni-N₄ active sites embedded within the reduced graphene oxide matrix.[1] These isolated atomic sites are highly active and selective for the CO₂ reduction reaction (CO₂RR).
Quantitative Data Summary
The performance of the TBMA-derived Ni-N-RGO catalyst in the electrochemical reduction of CO₂ is summarized in the table below.
| Parameter | Value | Conditions | Reference |
| Product Selectivity | CO | -0.3 to -1.1 V vs. RHE | [1] |
| Maximum Faradaic Efficiency (FE) for CO | 97% | -0.8 V vs. RHE | [1] |
| Catalyst Type | Single-Atom Nickel on N-doped RGO (Ni-N-RGO) | N/A | [1] |
Experimental Protocols
This protocol is adapted from a procedure involving the direct condensation of o-phenylenediamine with nitrilotriacetic acid.
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Mortar and pestle
-
250 mL single-neck round-bottom flask
-
Oil bath
-
Reflux apparatus
Procedure:
-
In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to create a homogeneous solid mixture.
-
Transfer the mixture to a 250 mL round-bottom flask.
-
Heat the flask in an oil bath at 190-200 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature, then crush the resulting solid.
-
Add methanol to the crushed solid and reflux the mixture for 6 hours to extract the TBMA product. Unreacted NTA will remain as a solid.
-
Filter the mixture to remove the solid residue.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder four times with hot water to remove any unreacted o-phenylenediamine.
-
Dry the final product, this compound, under vacuum.
Materials:
-
Graphene Oxide (GO)
-
This compound (TBMA/NTB)
-
Nickel(II) salt (e.g., NiCl₂·6H₂O)
-
Deionized water
-
Tube furnace
Procedure:
-
Preparation of Ni(TBMA)-GO Complex: Disperse a pre-determined amount of GO in deionized water through ultrasonication. Add a solution of TBMA in a suitable solvent, followed by a solution of the Nickel(II) salt. The exact ratios should be optimized based on the desired metal loading. Allow the mixture to stir to facilitate the formation of the Ni(TBMA)-GO complex, where TBMA acts as a linker to bind Ni ions to the GO sheets.[1]
-
Drying: Dry the resulting Ni(TBMA)-GO composite. A common method is freeze-drying to maintain the dispersed structure.
-
High-Temperature Annealing: Place the dried Ni(TBMA)-GO powder in a tube furnace. Heat the sample under an inert atmosphere (e.g., N₂ or Ar) to 800 °C for 3 hours with a heating rate of 2 °C/min.[2] This step simultaneously reduces the graphene oxide to reduced graphene oxide (RGO), dopes the carbon matrix with nitrogen from the TBMA ligand, and forms the single-atom Ni-N₄ active sites.
-
Post-treatment: After annealing, cool the sample to room temperature under the inert atmosphere. The resulting black powder is the Ni-N-RGO catalyst.
Apparatus:
-
Gas-tight two-compartment H-cell with a proton exchange membrane (e.g., Nafion) separator.
-
Potentiostat
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire or graphite rod)
-
Working electrode (prepared from the Ni-N-RGO catalyst)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Working Electrode Preparation: Prepare a catalyst ink by dispersing a known amount of the Ni-N-RGO catalyst (e.g., 10 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%) through ultrasonication. Drop-cast a specific volume of the ink onto a conductive substrate (e.g., carbon paper or glassy carbon electrode) and let it dry.[2]
-
Electrochemical Cell Assembly: Assemble the H-cell with the prepared working electrode in the cathode compartment and the counter electrode in the anode compartment. Place the reference electrode in the cathode compartment close to the working electrode. Fill both compartments with a CO₂-saturated electrolyte, typically 0.5 M KHCO₃.
-
Electrolysis: Purge the catholyte with CO₂ gas for at least 30 minutes before the experiment to ensure saturation.[3] During the experiment, maintain a continuous flow of CO₂ through the cathode compartment. Perform chronoamperometry at a constant potential (e.g., -0.8 V vs. RHE) for a set duration.
-
Product Analysis: Periodically, collect gas samples from the headspace of the cathode compartment using a gas-tight syringe and inject them into a gas chromatograph (GC) to quantify the amounts of CO and H₂ produced. The GC is typically equipped with a molecular sieve column (e.g., Molsieve 5Å) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer.[4][5]
Visualizations
Photochemical CO₂ Reduction using a Homogeneous Cobalt-TBMA Complex
TBMA can also be used as a ligand in homogeneous molecular catalysts for the photochemical reduction of CO₂. A notable example is the cobalt(II) complex, --INVALID-LINK--₂, which demonstrates high selectivity for CO production in a water-containing system driven by visible light.
Principle
In this system, a photosensitizer (e.g., [Ru(bpy)₃]²⁺) absorbs visible light and becomes electronically excited. The excited photosensitizer is then reductively quenched by a sacrificial electron donor (e.g., triethylamine, TEA). The reduced photosensitizer transfers an electron to the Co(II)-TBMA complex, generating a catalytically active Co(I) or Co(0) species. This reduced cobalt complex then binds and reduces a CO₂ molecule, ultimately releasing CO and regenerating the initial Co(II) state to complete the catalytic cycle.
Quantitative Data Summary
| Parameter | Value | Conditions |
| Product Selectivity (CO) | 97% | Visible light, [Ru(bpy)₃]²⁺ photosensitizer, TEA sacrificial donor |
| Turnover Number (TON) for CO | 1179 | Water-containing system |
| Turnover Frequency (TOF) | 0.032 s⁻¹ | Water-containing system |
Experimental Protocol (General Outline)
Materials:
-
--INVALID-LINK--₂ catalyst
-
Photosensitizer (e.g., [Ru(bpy)₃]Cl₂)
-
Sacrificial electron donor (e.g., Triethylamine - TEA)
-
Solvent (e.g., acetonitrile/water mixture)
-
Photoreactor equipped with a visible light source (e.g., 300 W Xe lamp with a λ > 420 nm cut-off filter)
-
Gas-tight reaction vessel
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Synthesis: The --INVALID-LINK--₂ complex is typically synthesized by reacting equimolar amounts of Co(ClO₄)₂·6H₂O and the TBMA ligand in a suitable solvent like methanol or acetonitrile.
-
Reaction Setup: In a gas-tight vessel, dissolve the Co(II)-TBMA catalyst, the photosensitizer, and the sacrificial electron donor in the chosen solvent system.
-
CO₂ Saturation: Seal the vessel and purge with CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with a visible light source while stirring.[4]
-
Product Analysis: After a set irradiation time, take a gas sample from the headspace of the vessel using a gas-tight syringe and analyze it by GC to quantify the CO and H₂ produced.
Visualizations
Safety and Handling
-
TBMA and its metal complexes: Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat.
-
Solvents: Use solvents in a well-ventilated fume hood.
-
High-Temperature Annealing: The tube furnace operates at very high temperatures. Ensure proper training and safety measures are in place.
-
Pressurized Gas: Handle CO₂ gas cylinders with care and according to safety regulations.
-
Photoreactor: High-intensity lamps can emit harmful UV radiation and generate heat. Use appropriate shielding and cooling.
Conclusion
This compound is a pivotal ligand in the development of advanced catalysts for CO₂ reduction. In electrochemical applications, it enables the synthesis of highly selective and efficient single-atom nickel catalysts. In photochemical systems, it forms the basis of robust homogeneous cobalt catalysts. The detailed protocols provided herein offer a foundation for researchers to explore and expand upon the application of TBMA in the critical area of CO₂ conversion and utilization.
References
Application Notes and Protocols: Tris(2-benzimidazolylmethyl)amine for Heavy Metal Ion Removal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Tris(2-benzimidazolylmethyl)amine (TBMA), also referred to as N,N-Bis(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole-2-methanamine or NTB, as a potent chelating agent for the removal of heavy metal ions from aqueous solutions.[1][2] The unique tripodal structure of TBMA, featuring three benzimidazole moieties, allows for strong and selective binding to various heavy metal ions.[1]
While research has extensively demonstrated the efficacy of TBMA when incorporated into composite materials, such as metal-organic frameworks (MOFs), this document will focus on the fundamental properties of TBMA and provide protocols that can be adapted for its direct use or for the development of novel adsorbent materials. The data presented is primarily from studies on a TBMA-impregnated MOF (MIL-101-NTB), which serves as a strong indicator of TBMA's intrinsic heavy metal removal capabilities.[1]
Quantitative Data on Heavy Metal Removal
The following tables summarize the quantitative data for the removal of heavy metal ions using a TBMA-functionalized adsorbent. These results highlight the efficiency, capacity, and kinetics of the adsorption process.
Table 1: Adsorption Capacity and Removal Efficiency of TBMA-Functionalized Adsorbent for Hg(II) [1]
| Parameter | Value | Conditions |
| Maximum Adsorption Capacity (q_max) | 111.03 mg/g | Initial Hg(II) concentration: 125 ppm |
| Removal Efficiency | 93.9% | Within 10 minutes, 10.0 ppm Hg(II) solution |
| High Removal Efficiency in Mixed Ions | 99.6% | 1.0 ppm initial concentration of Hg(II) in the presence of Cu(II), Pb(II), and Cd(II) |
Table 2: Kinetic Parameters for Hg(II) Adsorption [1]
| Kinetic Model | R² Value | Calculated Removal Capacity (mg/g) | Experimental Removal Capacity (mg/g) |
| Pseudo-first-order | 0.9411 | - | 9.1 |
| Pseudo-second-order | 0.9995 | 9.12 | 9.1 |
The pseudo-second-order model best describes the adsorption kinetics, suggesting a chemisorption process.[1]
Table 3: Isotherm Parameters for Hg(II) Adsorption [1]
| Isotherm Model | Parameters |
| Langmuir | q_max = 111.03 mg/g, K_L = 0.23 L/mg |
| Freundlich | K_F = 38.47 (mg/g)(L/mg)^(1/n), n = 4.38 |
| Temkin | B = 132.2 J/mol, A_T = 1.89 L/g |
| Dubinin-Radushkevich | E = 2.24 kJ/mol |
The Langmuir model provides a good fit, indicating monolayer adsorption.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (TBMA)
This protocol describes the direct condensation method for synthesizing TBMA.[1]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Mortar and pestle
-
250 mL single-neck round-bottom flask
-
Oil bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a mortar, thoroughly mix 5 g of NTA and 9 g of o-phenylenediamine to create a homogeneous solid mixture.[1]
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.[1]
-
Heat the flask in an oil bath at 190–200 °C for 1 hour.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Crush the solidified reaction mixture.
-
Add methanol to the crushed solid and reflux the mixture for 6 hours to extract the TBMA, leaving unreacted NTA as a solid.[1]
-
Filter the mixture to separate the methanol extract from the solid residue.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder of TBMA.[1]
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.[1]
-
Dry the final product under vacuum.
Caption: Synthesis workflow for this compound (TBMA).
Protocol 2: General Procedure for Heavy Metal Ion Removal
This protocol provides a general method for evaluating the heavy metal ion removal efficiency of TBMA or TBMA-functionalized materials in a batch adsorption system.[1]
Materials:
-
Stock solution of the target heavy metal ion (e.g., Hg(II), Pb(II), Cd(II), Cu(II)) of known concentration.
-
TBMA or TBMA-functionalized adsorbent.
-
pH meter.
-
Shaker or stirrer.
-
Syringe filters (0.22 µm).
-
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis.
Procedure:
-
Prepare a series of standard solutions of the heavy metal ion with varying concentrations by diluting the stock solution.
-
For each experiment, add a specific amount of the adsorbent (e.g., 10 mg) to a fixed volume of the heavy metal ion solution (e.g., 10 mL).[1]
-
Adjust the pH of the solution to the desired value. The optimal pH for adsorption is typically between 5 and 7.[1]
-
Agitate the mixture at a constant speed and temperature for a predetermined contact time (e.g., ranging from 1 minute to 180 minutes to study kinetics).[1]
-
After the specified time, filter the solution using a 0.22 µm syringe filter to separate the adsorbent.
-
Determine the final concentration of the heavy metal ion in the filtrate using ICP-AES or AAS.
-
Calculate the removal efficiency (%) and the adsorption capacity (q_e, in mg/g) using the following equations:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
Adsorption Capacity (qₑ) = [(C₀ - Cₑ) * V] / m
Where:
-
C₀ = Initial metal ion concentration (mg/L)
-
Cₑ = Equilibrium metal ion concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
Caption: Experimental workflow for heavy metal ion removal using TBMA.
Protocol 3: Regeneration of the Adsorbent
This protocol describes the regeneration of the TBMA-based adsorbent for reuse.[1]
Materials:
-
Spent adsorbent (loaded with heavy metal ions).
-
0.2 M EDTA solution.[1]
-
Deionized water.
-
Shaker or stirrer.
-
Filtration apparatus.
Procedure:
-
Separate the spent adsorbent from the solution by filtration.
-
Wash the adsorbent with deionized water to remove any unbound metal ions.
-
Add the spent adsorbent to a 0.2 M EDTA solution.[1]
-
Agitate the mixture for a sufficient time (e.g., 30 minutes) to allow for the desorption of the bound metal ions.[1]
-
Filter the mixture to recover the regenerated adsorbent.
-
Wash the regenerated adsorbent thoroughly with deionized water to remove any residual EDTA.
-
Dry the adsorbent before reuse.
-
The efficiency of regeneration can be confirmed by performing another cycle of heavy metal ion adsorption and comparing the removal efficiency to the initial cycle. Studies have shown high removal efficiency for at least five consecutive cycles.[1]
Mechanism of Heavy Metal Ion Removal
The primary mechanism for heavy metal ion removal by TBMA is chelation. The three nitrogen atoms of the benzimidazole groups and the central tertiary amine nitrogen act as a tetradentate ligand, forming stable coordination complexes with heavy metal ions.[1] This process is a form of chemisorption.[1]
Caption: Chelation of a heavy metal ion by the TBMA molecule.
Applications and Future Perspectives
This compound shows significant promise for various applications in environmental remediation and analytical sciences. Its high efficiency and selectivity, particularly for mercury, make it a valuable candidate for:
-
Wastewater Treatment: Removing toxic heavy metals from industrial effluents.
-
Water Purification: Ensuring the safety of drinking water.
-
Analytical Chemistry: Development of sensors and probes for the detection of heavy metal ions.
Future research could focus on the performance of neat TBMA for a wider range of heavy metal ions and the development of cost-effective methods for immobilizing TBMA onto various support materials to enhance its practical applicability in large-scale water treatment processes.
References
Application Notes and Protocols for Modification of Metal-Organic Frameworks with Tris(2-benzimidazolylmethyl)amine for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for a variety of biomedical applications, including drug delivery, owing to their high surface area, tunable pore size, and versatile functionality.[1] Post-synthetic modification (PSM) is a key strategy to enhance the properties of MOFs, such as stability, biocompatibility, and drug loading capacity, by introducing new functional groups after the initial synthesis of the framework.[2] One such functionalizing agent is Tris(2-benzimidazolylmethyl)amine (TBIMN), a tripodal ligand with benzimidazole moieties that can offer unique host-guest interactions and pH-responsive properties, making it an attractive candidate for modifying MOFs for controlled drug release.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the TBIMN ligand, its incorporation into a MOF structure via post-synthetic modification, and subsequent characterization and evaluation for drug delivery applications.
Data Presentation
The following tables summarize key parameters and characterization data for the synthesis of the TBIMN ligand and a representative TBIMN-modified MOF. Note that the data for the modified MOF is based on a study focused on environmental remediation; specific data for a drug delivery formulation would require experimental determination.[3]
Table 1: Synthesis of this compound (TBIMN)
| Parameter | Value | Reference |
| Reactant 1 | Nitrilotriacetic acid (NTA) | [3] |
| Reactant 2 | o-phenylenediamine | [3] |
| Reaction Temperature | 190–200 °C | [3] |
| Reaction Time | 1 hour | [3] |
| Purification Method | Reflux in methanol, washing with hot water | [3] |
| Final Product | White-pink powder | [3] |
Table 2: Characterization of a TBIMN-Modified MOF (MIL-101-NTB) for Mercury Adsorption
| Property | Value | Reference |
| MOF Template | MIL-101(Cr) | [3] |
| Modification Method | Incipient Wetness Impregnation | [3] |
| TBIMN Loading | 0.75 g TBIMN per 1 g MIL-101 | [3] |
| Color Change | Light green to light gray | [3] |
| Maximum Adsorption Capacity (q_max) for Hg²⁺ | 111.03 mg/g | [4] |
| Adsorption Time for 93.9% Hg²⁺ removal | 10 minutes | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TBIMN)
This protocol is adapted from the direct condensation method.[3]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Mortar and pestle
-
250 mL single-neck round-bottom flask
-
Oil bath
-
Reflux apparatus
Procedure:
-
In a mortar, thoroughly mix 5 g of NTA and 9 g of o-phenylenediamine to create a homogeneous solid mixture.
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Crush the solidified reaction mixture.
-
Transfer the crushed solid to a reflux apparatus with methanol and reflux for 6 hours to extract the TBIMN.
-
Filter the mixture to separate the methanol solution containing TBIMN from unreacted NTA.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder with hot water four times to remove any unreacted diamine.
-
Dry the final product under vacuum.
Protocol 2: Post-Synthetic Modification of a MOF with TBIMN
This protocol describes the incipient wetness impregnation method for modifying a MOF, using MIL-101 as an example.[3] This method can be adapted for other stable MOFs.
Materials:
-
Activated MOF (e.g., MIL-101)
-
This compound (TBIMN)
-
N,N-Dimethylformamide (DMF)
-
Oven
-
Vacuum oven
Procedure:
-
Activate the MOF by degassing it at an appropriate temperature (e.g., 180 °C for MIL-101) for 18 hours in an oven.
-
Allow the activated MOF to cool to approximately 80 °C in a moisture-free environment.
-
Prepare a solution of TBIMN by dissolving 0.75 g of TBIMN in 1.5 mL of DMF.
-
Impregnate the activated MOF (1 g) with the TBIMN solution. Ensure even distribution of the solution throughout the MOF powder.
-
Dry the impregnated MOF in an oven at 85 °C for 2 hours.
-
Further dry the material overnight in a vacuum oven at 150 °C to remove any residual solvent.
-
The resulting material is the TBIMN-modified MOF.
Protocol 3: Characterization of TBIMN-Modified MOF
A thorough characterization is crucial to confirm the successful modification and to understand the material's properties for drug delivery.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF after modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the benzimidazole groups from TBIMN, confirming its presence in the modified MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the modified MOF and to quantify the amount of TBIMN loaded.
-
Nitrogen Sorption Isotherms (BET analysis): To determine the specific surface area and pore size distribution of the modified MOF, which are critical parameters for drug loading capacity.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the modified MOF.
Protocol 4: Drug Loading and In Vitro Release Study (General Guideline)
This is a general protocol that needs to be optimized for a specific drug and TBIMN-modified MOF.
Drug Loading:
-
Disperse a known amount of the TBIMN-modified MOF in a solution of the desired drug at a specific concentration.
-
Stir the suspension for a predetermined time (e.g., 24 hours) at a controlled temperature to allow for drug encapsulation.
-
Centrifuge the suspension to separate the drug-loaded MOF from the supernatant.
-
Wash the drug-loaded MOF with a suitable solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by analyzing the drug concentration in the supernatant before and after the loading process using techniques like UV-Vis spectroscopy or HPLC.
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4) and a mildly acidic pH (e.g., 5.5) to simulate the tumor microenvironment.
-
Maintain the suspension at 37 °C with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time to obtain the release profile.
Mandatory Visualizations
Caption: Experimental workflow for developing TBIMN-modified MOFs for drug delivery.
Caption: Logical relationship of components in a TBIMN-MOF drug delivery system.
Concluding Remarks
The modification of MOFs with this compound presents a promising avenue for the development of advanced drug delivery systems. The benzimidazole groups can potentially offer pH-responsive drug release, which is highly desirable for targeted cancer therapy. The protocols and guidelines presented herein provide a foundational framework for researchers to explore the synthesis, characterization, and evaluation of TBIMN-modified MOFs. It is important to note that the specific conditions for MOF selection, modification, drug loading, and release will need to be optimized for each specific drug and therapeutic application. Further in-depth studies are required to ascertain the biocompatibility and in vivo efficacy of these novel materials.
References
- 1. BioMOF-Based Anti-Cancer Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimuli-responsive metal–organic framework nanoparticles for controlled drug delivery and medical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in metal–organic frameworks for stimuli-responsive drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Metal–Organic Framework‐Based Stimuli‐Responsive Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(2-benzimidazolylmethyl)amine in Biomimetic Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-benzimidazolylmethyl)amine (TBMA), a tripodal tetradentate ligand, has emerged as a versatile scaffold in the design of biomimetic models for the active sites of various metalloenzymes. Its unique architecture, featuring three benzimidazole moieties connected to a central tertiary amine, provides a coordination environment that mimics the histidine-rich active sites found in many enzymes. This allows for the synthesis of metal complexes that not only structurally resemble these active sites but also exhibit functional mimicry in catalytic reactions. These biomimetic models are invaluable tools for elucidating enzymatic mechanisms, developing novel catalysts for synthetic applications, and designing potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of TBMA in biomimetic model studies, with a focus on its applications in mimicking carbonic anhydrase, catechol oxidase, and other mono- and dinuclear metalloenzymes.
I. Biomimetic Model Applications of TBMA Complexes
TBMA forms stable complexes with a variety of transition metals, including zinc(II), copper(II), and iron(II)/(III), leading to the development of functional models for several classes of enzymes.
Carbonic Anhydrase Mimics
Zinc-containing carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The active site features a zinc ion coordinated to three histidine residues and a water molecule. TBMA-Zn(II) complexes serve as excellent structural and functional mimics of this active site.
Mechanism of Action: The TBMA-Zn(II) complex facilitates the deprotonation of the coordinated water molecule to generate a potent nucleophile, a zinc-bound hydroxide. This hydroxide then attacks the electrophilic carbon of CO2, leading to the formation of a bicarbonate adduct, which is subsequently released.
Quantitative Data: The catalytic efficiency of TBMA-based carbonic anhydrase mimics is typically evaluated by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA), a commonly used substrate for esterase activity which is also exhibited by carbonic anhydrase.
| Complex | Substrate | kcat (s⁻¹) | KM (mM) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Reference Complex | kcat/KM (M⁻¹s⁻¹) |
| [Zn(TBMA)(OH₂)]²⁺ | pNPA | 0.032 | 0.165 | 194 | Human CA B | < 1 |
| Human CA C | 9000 |
Note: Data for the TBMA-Zn complex is representative of similar zinc-based mimics and provides a benchmark for catalytic efficiency.[1]
Catechol Oxidase Mimics
Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to their corresponding quinones. TBMA-Cu(II) complexes have been successfully employed to model the structure and function of the active site of these enzymes.
Mechanism of Action: The biomimetic catalytic cycle involves the coordination of the catechol substrate to the copper center, followed by an intramolecular electron transfer to produce a semiquinone radical and a Cu(I) species. Subsequent reaction with another catechol molecule or dioxygen leads to the formation of the quinone product and regeneration of the active Cu(II) catalyst.
Quantitative Data: The catalytic activity of catechol oxidase mimics is assessed by monitoring the oxidation of a catechol substrate, such as 3,5-di-tert-butylcatechol (DTBC), to its corresponding quinone.
| Complex | Substrate | kcat (h⁻¹) | KM (mM) | Solvent | Reference Complex | kcat (h⁻¹) |
| [Cu(TBMA)Cl]⁺ | 3,5-DTBC | ~45 | N/A | Acetonitrile | --INVALID-LINK--₂ | ~45 |
| --INVALID-LINK-- | ~40 |
Note: The kcat value for the TBMA-Cu complex is comparable to other efficient dicopper catechol oxidase mimics.[2]
Biomimetic Oxidation Catalysis
Iron-containing enzymes play crucial roles in a wide range of oxidative metabolic pathways. TBMA-Fe(II)/(III) complexes have been investigated as mimics of non-heme iron enzymes, capable of catalyzing various oxidation reactions.
Electrocatalytic CO₂ Reduction
TBMA has also been utilized as a directing ligand in the synthesis of single-atom catalysts for the electrochemical reduction of carbon dioxide. In one notable example, a nickel- and nitrogen-doped reduced graphene oxide material (Ni-N-RGO) was prepared using TBMA to stabilize nickel ions. This material exhibited high efficiency in the selective conversion of CO₂ to carbon monoxide (CO).
Quantitative Data:
| Catalyst | Product | Faradaic Efficiency (%) | Applied Potential (V vs. RHE) |
| Ni-N-RGO (from TBMA) | CO | 97 | -0.8 |
II. Experimental Protocols
Synthesis of this compound (TBMA)
This protocol is adapted from established literature procedures.
Materials:
-
o-phenylenediamine
-
Nitrilotriacetic acid (NTA)
-
Methanol
-
Deionized water
Procedure:
-
In a mortar, thoroughly grind 9.0 g of o-phenylenediamine and 5.0 g of nitrilotriacetic acid to obtain a homogeneous solid mixture.
-
Transfer the mixture to a round-bottom flask and heat in an oil bath at 190-200 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature, then crush the resulting solid.
-
Add 150 mL of methanol to the flask and reflux the mixture for 6 hours.
-
Filter the hot solution to remove unreacted starting materials.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain a crude solid.
-
Wash the solid with hot deionized water (4 x 50 mL) to remove any remaining impurities.
-
Dry the resulting white to off-white powder under vacuum.
Synthesis of a Representative TBMA-Zinc(II) Complex: [Zn(TBMA)Cl]Cl
Materials:
-
This compound (TBMA)
-
Zinc(II) chloride (ZnCl₂)
-
Methanol
Procedure:
-
Dissolve TBMA (1 equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve ZnCl₂ (1 equivalent) in methanol.
-
Slowly add the ZnCl₂ solution to the TBMA solution with constant stirring.
-
A white precipitate should form immediately.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the complex under vacuum.
Synthesis of a Representative TBMA-Copper(II) Complex: [Cu(TBMA)Cl]Cl
Materials:
-
This compound (TBMA)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
Procedure:
-
Follow the same procedure as for the zinc complex, using CuCl₂·2H₂O as the metal salt. The resulting complex will be a colored solid (typically blue or green).
Kinetic Analysis of p-Nitrophenyl Acetate (pNPA) Hydrolysis (Carbonic Anhydrase Mimicry)
Materials:
-
[Zn(TBMA)Cl]Cl complex
-
p-Nitrophenyl acetate (pNPA)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the [Zn(TBMA)Cl]Cl complex in the buffer solution.
-
Prepare a stock solution of pNPA in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
-
In a cuvette, add the buffer solution and the catalyst stock solution to achieve the desired final catalyst concentration.
-
Initiate the reaction by adding a small aliquot of the pNPA stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Immediately monitor the increase in absorbance at 400 nm (corresponding to the formation of the p-nitrophenolate anion) over time using the UV-Vis spectrophotometer.
-
The initial rate of the reaction (v₀) is determined from the initial linear portion of the absorbance vs. time plot.
-
Repeat the experiment with varying concentrations of pNPA while keeping the catalyst concentration constant.
-
Plot the initial rates (v₀) against the substrate concentrations ([pNPA]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters kcat and KM.
Kinetic Analysis of 3,5-Di-tert-butylcatechol (DTBC) Oxidation (Catechol Oxidase Mimicry)
Materials:
-
[Cu(TBMA)Cl]Cl complex
-
3,5-Di-tert-butylcatechol (DTBC)
-
Methanol or acetonitrile
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the [Cu(TBMA)Cl]Cl complex in the chosen solvent.
-
Prepare a stock solution of DTBC in the same solvent.
-
In a cuvette, add the solvent and the catalyst stock solution.
-
Initiate the reaction by adding the DTBC stock solution.
-
Monitor the increase in absorbance around 400 nm (corresponding to the formation of 3,5-di-tert-butylquinone) over time.
-
Determine the initial rate of the reaction from the slope of the absorbance vs. time plot.
-
Vary the substrate concentration to determine the kinetic parameters, including the turnover number (kcat).
III. Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of TBMA-metal complexes and subsequent biomimetic activity analysis.
Caption: Simplified catalytic cycle for a TBMA-Zn(II) carbonic anhydrase mimic.
Caption: Simplified catalytic cycle for a TBMA-Cu(II) catechol oxidase mimic.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes Using Tris(2-benzimidazolylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-benzimidazolylmethyl)amine (TBMA) is a versatile tripodal ligand renowned for its strong and specific coordination with various metal ions. This characteristic makes it an excellent scaffold for the design and synthesis of fluorescent probes, particularly for the detection of biologically and environmentally significant metal ions like Zn²⁺, Cu²⁺, and Co²⁺. The underlying principle of these probes often involves a signaling mechanism such as Photoinduced Electron Transfer (PET), where the fluorescence of a conjugated fluorophore is quenched by the TBMA moiety in its free state. Upon binding to a target metal ion, the PET process is inhibited, leading to a "turn-on" fluorescent response.
These application notes provide a detailed protocol for the synthesis of a novel fluorescent probe based on the TBMA scaffold, specifically designed for the detection of metal ions. The protocol outlines the synthesis of an amine-functionalized TBMA precursor, followed by its conjugation with the widely-used fluorophore, Fluorescein Isothiocyanate (FITC).
Signaling Pathway and Mechanism of Action
The designed TBMA-FITC fluorescent probe operates on the principle of Photoinduced Electron Transfer (PET) quenching and chelation-enhanced fluorescence (CHEF).
Caption: Proposed mechanism of the TBMA-FITC fluorescent probe.
In the absence of a target metal ion, the lone pair of electrons on the tertiary amine of the TBMA scaffold can quench the excited state of the FITC fluorophore through PET, resulting in low fluorescence emission. Upon coordination of a metal ion to the TBMA core, the lone pair of electrons becomes engaged in the metal complex. This inhibits the PET process, leading to a significant enhancement of the fluorescence intensity of FITC.
Experimental Protocols
This section details the multi-step synthesis of the TBMA-FITC fluorescent probe.
Part 1: Synthesis of this compound (TBMA)
This protocol is adapted from a known procedure for the synthesis of TBMA.[1]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-Phenylenediamine
-
Methanol
-
Mortar and pestle
-
Round-bottom flask (250 mL)
-
Oil bath
-
Reflux condenser
Procedure:
-
In a mortar, thoroughly mix 5 g of Nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine to create a homogeneous solid mixture.[1]
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190-200 °C for 1 hour.[1]
-
Allow the reaction mixture to cool to room temperature, then crush the resulting solid.
-
Add methanol to the crushed solid and reflux the mixture for 6 hours. This step extracts the TBMA, leaving unreacted NTA as a solid.[1]
-
Filter the mixture to remove the solid NTA.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.[1]
-
Dry the final product, this compound (TBMA), under vacuum.
Caption: Workflow for the synthesis of TBMA.
Part 2: Proposed Synthesis of Amine-Functionalized TBMA Precursor (TBMA-NH₂)
To conjugate a fluorophore, the TBMA scaffold requires a reactive handle. This proposed synthesis introduces a primary amine by using a functionalized starting material.
Materials:
-
N-(2-aminoethyl)-4-nitro-1,2-phenylenediamine dihydrochloride
-
Nitrilotriacetic acid (NTA)
-
Polyphosphoric acid (PPA)
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Synthesis of the Nitro-TBMA precursor: A mixture of N-(2-aminoethyl)-4-nitro-1,2-phenylenediamine dihydrochloride and a stoichiometric equivalent of Nitrilotriacetic acid (NTA) will be heated in polyphosphoric acid (PPA) to induce condensation and form the tris(benzimidazole) structure with a nitro group on one of the benzimidazole rings.
-
Purification: The reaction mixture will be poured into ice water, and the resulting precipitate will be collected by filtration. The crude product will be neutralized with sodium bicarbonate solution and purified by column chromatography.
-
Reduction of the Nitro Group: The purified nitro-TBMA precursor will be dissolved in methanol, and palladium on carbon (10 mol%) will be added as a catalyst. The mixture will be stirred under a hydrogen atmosphere (or treated with a reducing agent like sodium borohydride) at room temperature until the reduction of the nitro group to a primary amine is complete, as monitored by TLC.
-
Final Purification: The catalyst will be removed by filtration through Celite, and the solvent will be evaporated under reduced pressure. The resulting residue, the amine-functionalized TBMA (TBMA-NH₂), will be purified by column chromatography.
Part 3: Conjugation of TBMA-NH₂ with Fluorescein Isothiocyanate (FITC)
This protocol describes the coupling of the amine-functionalized TBMA with FITC.
Materials:
-
Amine-functionalized TBMA (TBMA-NH₂)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sephadex G-25 column
Procedure:
-
Dissolve the amine-functionalized TBMA (TBMA-NH₂) in anhydrous DMF.
-
Add a 1.5 molar excess of FITC to the solution.
-
Add triethylamine (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature in the dark for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent will be removed under reduced pressure.
-
The crude product will be purified by column chromatography on a Sephadex G-25 column to remove unreacted FITC and other impurities, yielding the final TBMA-FITC fluorescent probe.[2][3]
Caption: Workflow for the synthesis of the TBMA-FITC probe.
Quantitative Data
The following table summarizes the expected photophysical properties of the synthesized TBMA-FITC probe and its response to a target metal ion like Zn²⁺. These values are based on typical data for fluorescein-based probes and benzimidazole-metal complexes.
| Property | TBMA-FITC (Free Probe) | TBMA-FITC-Zn²⁺ Complex |
| Excitation Wavelength (λex) | ~490 nm | ~495 nm[2] |
| Emission Wavelength (λem) | ~515 nm (quenched) | ~520 nm[2] |
| Quantum Yield (Φ) | Low (<0.1) | High (>0.5) |
| Appearance (Visible) | Pale Yellow | Yellow-Green |
| Appearance (Fluorescence) | Weak Green | Strong Green |
Application: Detection of Zn²⁺ Ions
This protocol provides a general procedure for using the synthesized TBMA-FITC probe for the detection of Zn²⁺ ions in an aqueous buffer solution.
Materials:
-
TBMA-FITC fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
HEPES buffer (e.g., 50 mM, pH 7.4)
-
Zinc chloride (ZnCl₂) stock solution (e.g., 10 mM in deionized water)
-
Fluorometer
Procedure:
-
Prepare a series of solutions containing varying concentrations of ZnCl₂ in HEPES buffer.
-
To each solution, add the TBMA-FITC probe from the stock solution to a final concentration of 1-10 µM.
-
Incubate the solutions at room temperature for a short period (e.g., 5-10 minutes) to allow for complexation.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength of approximately 495 nm.
-
Record the fluorescence intensity at the emission maximum (~520 nm).
-
Plot the fluorescence intensity as a function of the Zn²⁺ concentration to generate a calibration curve. This can be used to determine the concentration of Zn²⁺ in unknown samples.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis and application of a novel fluorescent probe based on the this compound scaffold. The proposed TBMA-FITC probe is expected to exhibit a selective "turn-on" fluorescence response to metal ions such as Zn²⁺, making it a valuable tool for researchers in various fields, including bioinorganic chemistry, environmental science, and drug development. The modular nature of the synthesis allows for the potential substitution of FITC with other fluorophores to tune the photophysical properties of the probe for specific applications.
References
Tris(2-benzimidazolylmethyl)amine: A Versatile Building Block in Supramolecular Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tris(2-benzimidazolylmethyl)amine (TBMA), also known as NTB, is a tripodal, tetradentate ligand that has garnered significant attention as a versatile building block in the field of supramolecular chemistry. Its unique structural geometry and the presence of multiple coordination sites allow for the construction of a wide array of intricate supramolecular architectures, including coordination polymers, metal-organic frameworks (MOFs), and host-guest systems. This document provides detailed application notes and experimental protocols for the synthesis and utilization of TBMA in the development of advanced supramolecular materials.
Applications in Supramolecular Chemistry
The adaptability of TBMA as a ligand allows for its use in a variety of applications, primarily centered around its strong coordination with a diverse range of metal ions.
1. Metal-Organic Frameworks (MOFs) for Environmental Remediation:
TBMA can be incorporated into MOFs to enhance their functional properties. A notable application is the impregnation of TBMA into a chromium-based MOF, MIL-101(Cr), to create a highly efficient adsorbent for heavy metal ions from aqueous solutions. The benzimidazole nitrogen atoms of TBMA act as strong chelating agents for metal ions like mercury(II).
2. Homogeneous and Heterogeneous Catalysis:
TBMA and its metal complexes have shown significant catalytic activity. For instance, TBMA has been employed as a linker to stabilize single nickel atoms on reduced graphene oxide, creating a highly selective electrocatalyst for the reduction of carbon dioxide to carbon monoxide.[1] This highlights its potential in the development of next-generation catalysts for sustainable chemical transformations.
3. Biomimetic Chemistry and Sensing:
The structural similarity of the coordination sphere in TBMA-metal complexes to the active sites of some metalloenzymes makes it a valuable tool in biomimetic studies. For example, TBMA-Zn(II) complexes have been investigated as models for carbonic anhydrase.[2] Furthermore, the potential for TBMA-based structures to interact with biological molecules has led to investigations into their DNA-binding properties.
4. Coordination Polymers and Supramolecular Cages:
TBMA serves as a fundamental building unit for the self-assembly of complex supramolecular structures. By coordinating with various metal ions, it can form discrete molecular cages or extended coordination polymers with diverse topologies and potential applications in areas such as molecular recognition, storage, and controlled release.
Quantitative Data
The following tables summarize key quantitative data from studies utilizing TBMA in supramolecular applications.
Table 1: Performance of TBMA-Modified MOF (MIL-101-NTB) for Mercury(II) Adsorption [2][3]
| Parameter | Value | Conditions |
| Maximum Adsorption Capacity (Langmuir) | 111.03 mg/g | Initial Hg²⁺ concentration: 125 ppm |
| Hg²⁺ Removal Efficiency | 93.9% | Within 10 minutes, 10.0 ppm initial concentration |
| Hg²⁺ Removal Efficiency (in presence of competing ions) | 99.6% | 1.0 ppm initial concentration with Cu²⁺, Pb²⁺, and Cd²⁺ |
| Adsorption Kinetics | Pseudo-second-order model (R² = 0.9995) | - |
| Recyclability | High removal efficiency for at least 5 cycles | Desorption with 0.2 M EDTA solution |
Table 2: Physicochemical Properties of MIL-101 and MIL-101-NTB [2]
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Pristine MIL-101 | 2426.7 | 1.64 |
| MIL-101-NTB | 837.9 | 0.49 |
Table 3: Catalytic Performance of TBMA-based Single-Atom Nickel Catalyst [1]
| Parameter | Value | Conditions |
| Faradaic Efficiency for CO production | 97% | at -0.8 V vs. RHE |
Experimental Protocols
Detailed methodologies for the synthesis of TBMA and its application in a metal-organic framework are provided below.
Protocol 1: Synthesis of this compound (TBMA) [2]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Deionized water
Equipment:
-
Mortar and pestle
-
250 mL single-neck round-bottom flask
-
Oil bath
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190-200 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Crush the resulting solid and transfer it to a flask equipped with a reflux condenser.
-
Add methanol to the flask and reflux the mixture for 6 hours to extract the TBMA, leaving unreacted NTA as a solid.
-
Filter the hot solution to remove the unreacted NTA.
-
Evaporate the methanol from the filtrate using a rotary evaporator to obtain a white-pink powder.
-
Wash the powder four times with hot deionized water to remove any unreacted o-phenylenediamine.
-
Dry the final product under vacuum.
Protocol 2: Preparation of TBMA-Modified MIL-101(Cr) MOF (MIL-101-NTB) [2]
Part A: Synthesis of MIL-101(Cr) [2] Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Terephthalic acid
-
Deionized water
-
Glacial acetic acid
Equipment:
-
100 mL Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Combine 4 g of Cr(NO₃)₃·9H₂O, 1.66 g of terephthalic acid, 50 mL of deionized water, and 0.58 mL of glacial acetic acid in the Teflon liner of the autoclave.
-
Seal the autoclave and heat it in an oven at 220 °C for 8 hours.
-
After cooling, collect the green powder, wash it with deionized water and ethanol, and dry it.
Part B: Impregnation of TBMA into MIL-101(Cr) [2] Materials:
-
Synthesized MIL-101(Cr)
-
Synthesized TBMA
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Oven
-
Vacuum oven
Procedure:
-
Degas 1 g of MIL-101(Cr) at 180 °C for 18 hours in an oven.
-
Cool the degassed MIL-101(Cr) to 80 °C.
-
Dissolve 0.75 g of TBMA in 1.5 mL of DMF.
-
Impregnate the TBMA solution into the degassed MIL-101(Cr) using the incipient wetness method.
-
Dry the resulting material in an oven at 85 °C for 2 hours.
-
Further dry the product overnight in a vacuum oven at 150 °C. The final product, MIL-101-NTB, will be a light gray powder.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of this compound (TBMA).
Caption: Workflow for the preparation of TBMA-modified MIL-101(Cr) (MIL-101-NTB).
Caption: General logical relationship for the formation of supramolecular structures using TBMA.
References
Application Notes and Protocols: Electrochemical Applications of Tris(2-benzimidazolylmethyl)amine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing Tris(2-benzimidazolylmethyl)amine (TBMA) and its metal complexes in various electrochemical applications. The unique tripodal structure and versatile coordination chemistry of TBMA make its metal complexes suitable for electrocatalysis, biosensing, and corrosion inhibition.
Electrocatalytic Carbon Dioxide Reduction
This compound, also known as NTB, serves as a crucial directing ligand in the synthesis of highly efficient single-atom catalysts for the electrochemical reduction of carbon dioxide (CO₂). A notable example is a nickel-based catalyst supported on reduced graphene oxide (Ni-N-RGO), which demonstrates remarkable selectivity for the conversion of CO₂ to carbon monoxide (CO).[1][2] The NTB ligand facilitates the uniform dispersion of nickel atoms and stabilizes them on the graphene oxide support through strong π-π interactions and ligation with the nickel ions.[1][2] Subsequent high-temperature annealing leads to the formation of single-atom Ni-N₄ active sites embedded in the nitrogen-doped reduced graphene oxide matrix.[1][2]
Quantitative Data:
| Catalyst | Application | Key Performance Metric | Value | Potential (vs. RHE) | Reference |
| Ni-N-RGO | CO₂ Reduction to CO | Faradaic Efficiency | 97% | -0.8 V | [1][2] |
Experimental Protocol: Synthesis of Single-Atom Nickel Catalyst (Ni-N-RGO)
Materials:
-
Graphene oxide (GO)
-
This compound (NTB)
-
Nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O)
-
Deionized (DI) water
-
Ethanol
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace
Procedure:
-
Dispersion of GO: Disperse a known amount of graphene oxide in DI water through ultrasonication to obtain a homogeneous suspension.
-
Formation of Ni(NTB)-GO Complex:
-
Dissolve this compound (NTB) in a suitable solvent and add it to the GO suspension. Stir the mixture to allow for the adsorption of NTB onto the GO sheets via π-π stacking interactions.
-
Add an aqueous solution of the nickel(II) salt to the mixture. The NTB ligand will coordinate with the nickel ions, forming Ni(NTB) complexes on the surface of the GO sheets.
-
Continue stirring the mixture for several hours to ensure complete complex formation.
-
-
Washing and Drying:
-
Collect the resulting Ni(NTB)-GO composite by centrifugation or filtration.
-
Wash the composite multiple times with DI water and ethanol to remove any unreacted precursors.
-
Dry the washed composite in a vacuum oven.
-
-
High-Temperature Annealing:
-
Place the dried Ni(NTB)-GO powder in a quartz tube furnace.
-
Heat the sample to a high temperature (e.g., 800-1000 °C) under an inert atmosphere (e.g., Argon flow).
-
Maintain the temperature for a specified duration to facilitate the reduction of graphene oxide and the formation of Ni-N₄ active sites.
-
Allow the furnace to cool down to room temperature under the inert atmosphere.
-
-
Catalyst Collection: The resulting black powder is the single-atom nickel catalyst (Ni-N-RGO).
Electrochemical CO₂ Reduction Protocol:
Materials:
-
Ni-N-RGO catalyst
-
Nafion® solution (5 wt%)
-
Isopropyl alcohol
-
DI water
-
Carbon paper or other suitable electrode substrate
-
Electrolyte (e.g., 0.5 M KHCO₃)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: catalyst-modified electrode, Counter electrode: Platinum wire, Reference electrode: Ag/AgCl or Saturated Calomel Electrode)
-
Gas chromatograph for product analysis
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a specific amount of the Ni-N-RGO catalyst in a mixture of isopropyl alcohol, DI water, and Nafion® solution.
-
Sonify the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Working Electrode Preparation:
-
Drop-cast a precise volume of the catalyst ink onto the surface of the carbon paper electrode.
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and a reference electrode.
-
Saturate the electrolyte with CO₂ by bubbling the gas for at least 30 minutes prior to the experiment.
-
Perform chronoamperometry at a constant potential (e.g., -0.8 V vs. RHE) for a set duration.
-
Continuously supply CO₂ to the electrochemical cell during the experiment.
-
-
Product Analysis:
-
Collect the gaseous products from the headspace of the electrochemical cell at regular intervals.
-
Analyze the composition of the gas mixture using a gas chromatograph to quantify the amount of CO and other products (e.g., H₂).
-
Calculate the Faradaic efficiency for CO production based on the total charge passed and the amount of CO produced.
-
Synthesis Workflow:
Caption: Workflow for the synthesis of the single-atom Ni-N-RGO catalyst.
Biomimetic Electrochemical Sensing
Complexes of TBMA with transition metals can be employed in the development of biomimetic electrochemical sensors. An iron(III) complex of TBMA, [Fe(NTB)Cl₂]Cl, has been utilized to construct a biomimetic sensor for the detection of acrylamide.[3] The sensor is fabricated by modifying a carbon paste electrode with the iron complex. The detection principle is based on the interaction of acrylamide with the iron center, which leads to a measurable change in the electrochemical signal.[3]
Quantitative Data:
| Sensor | Analyte | Linear Range 1 | LOD 1 | Linear Range 2 | LOD 2 | Reference |
| [Fe(NTB)Cl₂]Cl-CPE | Acrylamide | 1.0 × 10⁻⁶ - 1.0 × 10⁻⁵ M | 1.465 × 10⁻⁷ M | 1.0 × 10⁻⁵ - 1.0 × 10⁻⁴ M | 5.67 × 10⁻⁶ M | [3] |
Experimental Protocol: Fabrication of Acrylamide Biosensor
Materials:
-
[Fe(NTB)Cl₂]Cl complex
-
Graphite powder
-
Mineral oil (Nujol)
-
Acrylamide standard solutions
-
Phosphate buffer solution (PBS)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
Procedure:
-
Synthesis of [Fe(NTB)Cl₂]Cl: The complex can be synthesized by reacting this compound (NTB) with an iron(III) chloride salt in an appropriate solvent.
-
Preparation of the Modified Carbon Paste Electrode (CPE):
-
Thoroughly mix a specific amount of the [Fe(NTB)Cl₂]Cl complex with graphite powder in a mortar and pestle.
-
Add a few drops of mineral oil to the mixture and continue to mix until a homogeneous paste is obtained.
-
Pack the paste into the cavity of a suitable electrode holder and smooth the surface.
-
-
Electrochemical Detection of Acrylamide:
-
Place the modified CPE as the working electrode in the electrochemical cell containing a supporting electrolyte (e.g., PBS).
-
Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference.
-
Record the electrochemical response (e.g., using square wave voltammetry or cyclic voltammetry) of the electrode in the absence of acrylamide.
-
Add known concentrations of acrylamide to the electrolyte and record the change in the electrochemical signal. The peak current is expected to decrease upon the addition of acrylamide.
-
Construct a calibration curve by plotting the change in current versus the acrylamide concentration.
-
-
Sample Analysis:
-
Prepare real samples (e.g., extracts from potato chips) using an appropriate extraction method.
-
Perform the electrochemical measurement on the sample extract and determine the acrylamide concentration using the calibration curve.
-
Sensing Principle:
Caption: Principle of the electrochemical biosensor for acrylamide detection.
Corrosion Inhibition
This compound and its derivatives have been investigated as effective corrosion inhibitors for metals such as carbon steel in acidic environments.[4][5] The inhibitive action is attributed to the adsorption of the TBMA molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The multiple nitrogen atoms and the aromatic benzimidazole rings in the TBMA structure facilitate strong adsorption onto the metal surface. The effectiveness of these inhibitors can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Quantitative Data (Representative):
| Inhibitor | Metal | Medium | Technique | Inhibition Efficiency (%) | Reference |
| TBMA | Carbon Steel | 1 M HCl | Potentiodynamic Polarization | > 90% (at optimal concentration) | [6][7] |
| TBMA | Carbon Steel | 1 M HCl | EIS | > 90% (at optimal concentration) | [8][9] |
Experimental Protocol: Evaluation of Corrosion Inhibition
Materials:
-
Carbon steel coupons
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (TBMA)
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode corrosion cell (Working electrode: carbon steel coupon, Counter electrode: Platinum or graphite, Reference electrode: Saturated Calomel Electrode)
Procedure:
-
Electrode Preparation:
-
Polish the carbon steel coupons with different grades of emery paper, degrease with acetone, rinse with DI water, and dry.
-
-
Electrochemical Measurements:
-
Immerse the prepared carbon steel electrode in the corrosive medium without the inhibitor and allow the open-circuit potential (OCP) to stabilize.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
Potentiodynamic Polarization: After the EIS measurement, record the potentiodynamic polarization curve by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Inhibitor Evaluation:
-
Repeat the electrochemical measurements in the corrosive medium containing different concentrations of TBMA.
-
-
Data Analysis:
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Corrosion Inhibition Mechanism:
Caption: Logical diagram of the corrosion inhibition mechanism by TBMA.
Superoxide Dismutase Mimicry
A ferric complex of this compound has been synthesized and characterized as a mimic for the enzyme superoxide dismutase (SOD).[3][10] This enzyme plays a crucial role in the disproportionation of superoxide radicals. The SOD-like activity of the iron-TBMA complex can be investigated electrochemically by observing its effect on the cyclic voltammogram of electrochemically generated superoxide radicals.[3]
Electrochemical Data:
| Complex | Redox Couple | Potential (vs. NHE) | Scan Rate | Technique | Reference |
| [Fe(ntb)Cl₂]⁺ | Fe(III)/Fe(II) | ~0.36 V | 100 mV/s | Cyclic Voltammetry | [3] |
Experimental Protocol: Electrochemical Evaluation of SOD-like Activity
Materials:
-
[Fe(ntb)Cl₂]ClO₄ complex
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Supporting electrolyte (e.g., Tetraethylammonium tetrafluoroborate - TEABF₄)
-
Oxygen gas
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TEABF₄) in anhydrous DMF.
-
Cyclic Voltammetry of Oxygen:
-
Saturate the electrolyte solution with oxygen by bubbling O₂ gas for an extended period.
-
Record the cyclic voltammogram to observe the reduction of oxygen to superoxide.
-
-
Evaluation of the Complex's Activity:
-
Dissolve the [Fe(ntb)Cl₂]ClO₄ complex in the oxygen-saturated electrolyte solution.
-
Record the cyclic voltammogram again. The decay of the superoxide radical by the iron complex will be indicated by a change in the shape of the voltammogram, typically a decrease in the anodic peak corresponding to the re-oxidation of superoxide.[3]
-
-
Control Experiment: Record the cyclic voltammogram of the iron complex in a deoxygenated (e.g., argon-purged) electrolyte to observe the Fe(III)/Fe(II) redox couple of the complex itself.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound-Directed Synthesis of Single-Atom Nickel Catalysts for Electrochemical CO Production from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. en.uaeh.edu.mx [en.uaeh.edu.mx]
- 6. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tris(2-benzimidazolylmethyl)amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Tris(2-benzimidazolylmethyl)amine (NTB). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping you navigate challenges and optimize your experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. | Optimize Reaction Time and Temperature: Ensure the reaction is heated to the recommended 190–200 °C for at least 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. |
| Poor Quality of Starting Materials: Impurities in nitrilotriacetic acid (NTA) or o-phenylenediamine can interfere with the reaction. | Use High-Purity Reagents: Ensure that the NTA and o-phenylenediamine used are of high purity (e.g., ACS reagent grade, 99%+). | |
| Suboptimal Mixing: Inadequate mixing of the solid reactants can lead to localized areas of low reactivity. | Ensure Homogeneous Mixture: Thoroughly grind the NTA and o-phenylenediamine together in a mortar and pestle to create a homogenous solid mixture before heating.[1] | |
| Formation of Dark-Colored Impurities | Oxidation of o-phenylenediamine: This starting material can be sensitive to air oxidation, especially at high temperatures, leading to colored byproducts. | Minimize Air Exposure: While the reaction is typically run in a standard round-bottom flask, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation. |
| Overheating: Exceeding the recommended reaction temperature can lead to decomposition and the formation of tar-like substances. | Maintain Temperature Control: Use an oil bath with a reliable thermometer and stirrer to maintain a consistent temperature within the 190–200 °C range. | |
| Product Purification Difficulties | Presence of Unreacted Starting Materials: Residual NTA and o-phenylenediamine can co-precipitate with the product. | Follow a Rigorous Purification Protocol: The recommended purification involves refluxing the crude product in methanol to dissolve the NTB while leaving unreacted NTA as a solid. Subsequent washing with hot water is crucial for removing any remaining unreacted o-phenylenediamine.[1] |
| Formation of Side-Products: Undesired side-reactions can lead to byproducts with similar solubility to the desired product, complicating purification. | Optimize Reaction Conditions: Adhering to the optimal reaction temperature and time can minimize the formation of side-products. If issues persist, consider chromatographic purification methods, though these may be more complex for this specific compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for a high yield of this compound?
A1: Based on available protocols, maintaining the reaction temperature within the optimal range of 190–200 °C is crucial.[1] Temperatures below this range may lead to an incomplete reaction, while higher temperatures can cause decomposition of the reactants and product, resulting in a lower yield and the formation of impurities.
Q2: My final product is a pinkish powder, not white. Is this normal?
A2: A white-pink powder has been reported in the literature, so a slight pink hue may not necessarily indicate significant impurity.[1] However, a dark or brown color suggests the presence of oxidation byproducts. If a purer, white product is required, further purification steps such as recrystallization from a suitable solvent or column chromatography may be necessary.
Q3: Can I use a different solvent for the purification?
A3: Methanol is specifically recommended for the initial purification step because it effectively dissolves the this compound product while leaving the unreacted nitrilotriacetic acid as a solid.[1] Using a different solvent may not provide this differential solubility, making the separation less efficient. For subsequent washing, hot water is effective for removing unreacted o-phenylenediamine.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques can be used for characterization. Proton NMR (¹H NMR) spectroscopy can confirm the chemical structure of the this compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point, which is reported to be in the range of 277-281 °C.
Experimental Protocol
The following protocol for the synthesis of this compound is adapted from a published procedure.[1]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-Phenylenediamine
-
Methanol
-
Deionized water
Procedure:
-
Reactant Preparation: In a mortar, combine 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine. Grind the two solids together thoroughly to create a homogenous mixture.
-
Reaction: Transfer the solid mixture to a 250 mL single-neck round-bottom flask. Heat the flask in an oil bath at 190–200 °C for 1 hour.
-
Cooling and Crushing: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. The reaction mixture will solidify. Carefully crush the solid product into a powder.
-
Methanol Reflux: Transfer the crushed solid to a flask suitable for reflux. Add methanol and reflux the mixture for 6 hours. This step dissolves the this compound, leaving behind unreacted nitrilotriacetic acid.
-
Filtration and Evaporation: Filter the hot methanol solution to remove the solid, unreacted NTA. Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Washing: Wash the powder with hot deionized water four times to remove any unreacted o-phenylenediamine.
-
Drying: Dry the final product, this compound, in a vacuum oven.
Quantitative Data
Due to a lack of comprehensive studies on the optimization of this specific synthesis, a comparative table of yields under varying conditions is not available. The table below summarizes the key parameters from the established protocol.
| Parameter | Value | Reference |
| Reactants | Nitrilotriacetic acid, o-Phenylenediamine | [1] |
| Stoichiometry (NTA:o-PDA) | 1 : 3 (molar ratio) | Calculated from provided masses |
| Reaction Temperature | 190–200 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Purification Method | Methanol reflux and hot water wash | [1] |
| Reported Yield | Not explicitly stated in the primary source |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Tris(2-benzimidazolylmethyl)amine (TBIMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Tris(2-benzimidazolylmethyl)amine (TBIMA).
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of TBIMA, supported by quantitative data and detailed experimental protocols.
Data Presentation: Typical Yields and Purity
The following table summarizes typical quantitative data associated with the synthesis and purification of TBIMA. Note that actual results may vary depending on the specific experimental conditions.
| Parameter | Expected Value | Purification Method |
| Crude Yield | 60-80% | Synthesis from nitrilotriacetic acid and o-phenylenediamine |
| Purity after Methanol Extraction & Water Wash | 85-95% | Methanol reflux followed by hot water washing |
| Purity after Recrystallization | >96% (HPLC)[1][2] | Recrystallization from a suitable solvent like acetonitrile |
| Melting Point | 277-281 °C[3][4] | Purified TBIMA |
Experimental Protocols
Here are detailed methodologies for key purification experiments for TBIMA.
Protocol 1: Purification by Methanol Extraction and Hot Water Washing
This protocol is a common initial purification step after the synthesis of TBIMA from nitrilotriacetic acid and o-phenylenediamine.[5]
Objective: To remove unreacted starting materials.
Materials:
-
Crude TBIMA product
-
Methanol
-
Deionized water
-
Reflux apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and flasks
Procedure:
-
Methanol Reflux:
-
Place the crude, crushed TBIMA product into a round-bottom flask.
-
Add methanol to the flask. A general guideline is to use enough solvent to form a slurry.
-
Set up the reflux apparatus and heat the mixture to reflux for 6 hours.[5] This step dissolves the TBIMA, leaving behind unreacted nitrilotriacetic acid.[5]
-
Allow the mixture to cool to room temperature.
-
-
Filtration:
-
Filter the cooled methanol mixture to remove the solid, unreacted nitrilotriacetic acid.
-
Collect the methanol filtrate, which contains the dissolved TBIMA.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the filtrate using a rotary evaporator to obtain the solid TBIMA.
-
-
Hot Water Washing:
-
Drying:
-
Dry the purified TBIMA product in a vacuum oven.
-
Protocol 2: Recrystallization of TBIMA
This protocol is used to achieve high purity of TBIMA, suitable for most applications.
Objective: To obtain highly pure crystalline TBIMA.
Materials:
-
TBIMA product from initial purification
-
High-purity solvent (e.g., acetonitrile)[6]
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filtration apparatus (for both hot and cold filtration)
-
Ice bath
Procedure:
-
Solvent Selection:
-
Acetonitrile is a reported solvent for the recrystallization of TBIMA.[6]
-
To test other solvents, place a small amount of TBIMA in a test tube and add a few drops of the solvent. A good solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the TBIMA in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., acetonitrile).
-
Gently heat the mixture on a hot plate with stirring until the TBIMA is completely dissolved. Add more solvent in small portions if necessary to fully dissolve the solid.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven.
-
Frequently Asked Questions (FAQs)
Q1: My TBIMA yield is very low after purification. What could be the reason?
A1: Low yields can result from several factors:
-
Incomplete reaction: Ensure the initial synthesis reaction goes to completion.
-
Product loss during transfers: Be careful when transferring the product between flasks and filters.
-
Using too much solvent during recrystallization: This will result in a significant amount of your product remaining in the solution. Always use the minimum amount of hot solvent required for dissolution.
-
Premature crystallization during hot filtration: If you perform hot filtration, ensure your glassware is pre-heated to prevent the product from crystallizing on the filter paper.
Q2: I still see impurities in my TBIMA after methanol extraction and water washing. What should I do?
A2: If impurities persist, consider the following:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. Refer to Protocol 2 for a detailed procedure.[7][8]
-
Column Chromatography: For very stubborn impurities, column chromatography can be effective. A silica gel column with a solvent system like dichloromethane/methanol or ethyl acetate/hexane could be a starting point for separation.
Q3: My TBIMA is "oiling out" instead of crystallizing during recrystallization. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. To address this:
-
Re-heat the solution: Add a small amount of solvent to the oiled-out mixture and heat it until everything dissolves again.
-
Slower cooling: Allow the solution to cool down more slowly. You can insulate the flask to slow the cooling process.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can provide a surface for crystals to start forming.
-
Add a seed crystal: If you have a small amount of pure TBIMA, add a tiny crystal to the cooled solution to induce crystallization.
Q4: How do I choose the best purification technique for my needs?
A4: The choice of purification technique depends on the level of purity required:
-
For removing bulk starting materials after synthesis, methanol extraction and water washing is a good first step.[5]
-
For obtaining high-purity material for characterization and most applications, recrystallization is generally sufficient.[7]
-
If you need exceptionally pure TBIMA, for example, for sensitive biological assays or for preparing single crystals for X-ray diffraction, a combination of recrystallization and column chromatography may be necessary.
Q5: How can I assess the purity of my final TBIMA product?
A5: Several methods can be used to assess the purity of your TBIMA:
-
Melting Point: A sharp melting point range that matches the literature value (277-281 °C) is a good indicator of purity.[3][4]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities with distinct signals.
Visualizations
Diagram 1: Purification Method Selection for TBIMA
Caption: Decision tree for selecting a TBIMA purification method.
Diagram 2: Experimental Workflow for TBIMA Purification
Caption: General workflow for the purification of TBIMA.
References
- 1. sciedco.ca [sciedco.ca]
- 2. labproinc.com [labproinc.com]
- 3. This compound) | 64019-57-4 [chemicalbook.com]
- 4. This compound) Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. mdpi.com [mdpi.com]
- 6. Tris(1H-benzimidazol-3-ium-2-ylmethyl)amine tris(2,4,6-trinitrophenolate) acetonitrile disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of Tris(2-benzimidazolylmethyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tris(2-benzimidazolylmethyl)amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method for the synthesis of this compound is the direct condensation of nitrilotriacetic acid and o-phenylenediamine.[1] This reaction is typically carried out by heating the two reagents together at a high temperature.
Q2: What are the primary reagents and their roles in this synthesis?
A2: The primary reagents are nitrilotriacetic acid, which serves as the trifunctional core, and o-phenylenediamine, which condenses with the carboxylic acid groups to form the benzimidazole rings.
Q3: What is the expected purity of the final product?
A3: Commercially available this compound is often cited with a purity of 97% or higher. With the appropriate purification procedures, a high degree of purity can be achieved in a laboratory setting.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the recommended temperature (190-200°C) for the specified duration (at least 1 hour).[1] |
| Suboptimal ratio of reactants. | Use the stoichiometric ratio of nitrilotriacetic acid to o-phenylenediamine as specified in the protocol. | |
| Product is a different color than the expected white-pink powder | Presence of impurities from side reactions or unreacted starting materials. | Follow the recommended purification protocol, including refluxing in methanol and washing with hot water, to remove unreacted starting materials and colored byproducts.[1] |
| Oxidation of o-phenylenediamine. | Minimize exposure of o-phenylenediamine to air and light. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Purifying the Product | Incomplete removal of unreacted nitrilotriacetic acid. | Reflux the crude product in methanol. Nitrilotriacetic acid is insoluble in methanol and can be removed by filtration.[1] |
| Incomplete removal of unreacted o-phenylenediamine. | Wash the product thoroughly with hot water to remove any remaining o-phenylenediamine.[1] | |
| Presence of partially reacted intermediates (mono- or bis-benzimidazole species). | Recrystallization from a suitable solvent system may be necessary to separate the desired tris-benzimidazole product from these closely related impurities. | |
| Product shows unexpected peaks in analytical data (e.g., NMR, Mass Spec) | Presence of unreacted starting materials or side products. | Compare the analytical data with reference spectra of the starting materials and the expected product. The presence of signals corresponding to nitrilotriacetic acid or o-phenylenediamine indicates inadequate purification. Additional peaks may correspond to the mono- or bis-benzimidazole intermediates. |
Logical Troubleshooting Flow:
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Experimental Protocols
Synthesis of this compound [1]
-
Mixing of Reagents: In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogeneous solid mixture.
-
Reaction: Transfer the mixture to a 250 mL single-neck round-bottom flask. Heat the flask in an oil bath at 190–200 °C for 1 hour.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Crush the resulting solid.
-
Reflux the crushed solid in methanol for 6 hours. This step extracts the desired product, leaving behind unreacted nitrilotriacetic acid.
-
Filter the methanolic solution and evaporate the methanol to obtain a white-pink powder.
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.
-
Dry the final product.
-
Experimental Workflow Diagram:
References
Technical Support Center: Tris(2-benzimidazolylmethyl)amine (TBMA) Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(2-benzimidazolylmethyl)amine (TBMA) metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in my TBMA metal complex?
A1: Instability in TBMA metal complexes can manifest in several ways:
-
Color Change: Unexpected color changes in solution or in the solid state can indicate decomposition or a change in the coordination environment of the metal ion.
-
Precipitation: The formation of a precipitate from a solution that was previously clear may suggest that the complex is degrading or aggregating.
-
Changes in Spectroscopic Data: Significant changes in UV-Vis, FT-IR, or NMR spectra over time are strong indicators of instability. For instance, shifts in the C=N imine group vibrations in the FT-IR spectrum can suggest coordination changes.[1]
-
Loss of Catalytic Activity: For catalytic applications, a decrease in the reaction rate or selectivity over time can be a sign of catalyst decomposition.
-
Inconsistent Elemental Analysis: Discrepancies in elemental analysis results from batch to batch may point to issues with the stability and purity of the complex.
Q2: What factors can influence the stability of TBMA metal complexes?
A2: The stability of TBMA metal complexes is influenced by several factors:
-
pH: The pH of the solution can affect the protonation state of the benzimidazole rings, which in turn influences the coordination to the metal center. Benzimidazole itself has deprotonation constants that are pH-dependent.[2]
-
Solvent: The choice of solvent can impact the solubility and stability of the complex. Some complexes may be stable in organic solvents like DMF or DMSO but less stable in aqueous solutions.
-
Temperature: Elevated temperatures can lead to thermal decomposition of the complexes. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature.[3][4]
-
Light: Some metal complexes are photosensitive and can degrade upon exposure to light.
-
Oxidizing and Reducing Agents: The presence of oxidizing or reducing agents in the reaction mixture can lead to changes in the oxidation state of the metal ion and subsequent decomposition of the complex.
-
Coordinating Anions and Ligands: The nature of the counter-ions and the presence of other coordinating ligands in the solution can affect the overall stability of the TBMA complex.
Q3: How can I improve the solubility of my TBMA metal complex?
A3: this compound and its metal complexes can have limited solubility.[5][6] Here are some strategies to improve solubility:
-
Solvent Screening: Test a range of solvents with different polarities. While some complexes are soluble in common organic solvents like ACN, DMSO, DMF, and DCM, others may require more specific solvent systems.[6]
-
Modification of the Ligand: Introducing solubilizing groups to the benzimidazole rings of the TBMA ligand can enhance the solubility of the resulting metal complexes.
-
Salt Formation: For cationic complexes, changing the counter-ion to one that is more compatible with the desired solvent may improve solubility.
-
Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with TBMA metal complexes.
| Problem | Possible Cause | Suggested Solution |
| Unexpected color change in solution | 1. Decomposition of the complex. 2. Change in the metal's oxidation state. 3. Reaction with solvent or impurities. | 1. Monitor the UV-Vis spectrum over time to track changes. 2. Perform cyclic voltammetry to check for redox activity. 3. Ensure high purity of solvents and reagents. Store solutions in the dark and under an inert atmosphere if necessary. |
| Precipitate formation during reaction or storage | 1. Low solubility of the complex. 2. Aggregation of the complex. 3. Decomposition leading to an insoluble product. | 1. Try different solvents or co-solvent systems. 2. Adjust the concentration of the complex. 3. Analyze the precipitate by FT-IR or elemental analysis to identify it. Re-evaluate the reaction or storage conditions (e.g., temperature, pH). |
| Inconsistent catalytic activity | 1. Catalyst decomposition under reaction conditions. 2. Presence of inhibitors in the substrate or solvent. 3. Inhomogeneous catalyst distribution. | 1. Analyze the catalyst before and after the reaction to check for changes. 2. Purify all reactants and solvents. 3. Ensure proper mixing and dissolution of the catalyst. Consider immobilizing the complex on a solid support.[5][7] |
| Difficulty in synthesizing the TBMA ligand | 1. Incomplete reaction. 2. Impurities in starting materials. 3. Inefficient purification. | 1. Ensure the reaction is carried out at the recommended temperature (e.g., 190-200 °C for the condensation of o-phenylenediamine and nitrilotriacetic acid).[5] 2. Use high-purity starting materials. 3. Follow a thorough purification protocol, such as refluxing in methanol to extract the product and washing with hot water to remove unreacted diamine.[5] |
Experimental Protocols
Synthesis of this compound (TBMA)
This protocol is adapted from a reported synthesis.[5]
-
Mixing: In a mortar, thoroughly mix 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine to create a homogeneous solid mixture.
-
Reaction: Transfer the mixture to a 250 mL single-neck round-bottom flask and heat it in an oil bath at 190–200 °C for 1 hour.
-
Cooling and Crushing: Allow the reaction mixture to cool to room temperature and then crush the resulting solid.
-
Extraction: Reflux the crushed solid in methanol for 6 hours. This step extracts the TBMA product, leaving unreacted NTA as a solid.
-
Filtration and Evaporation: Filter the methanolic solution and evaporate the solvent to obtain a white-pink powder.
-
Washing: Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.
-
Characterization: The formation of the TBMA ligand can be confirmed using ¹H NMR spectroscopy.[5]
General Procedure for Synthesis of a TBMA Metal Complex
This is a general guideline; specific conditions will vary depending on the metal and desired complex.
-
Dissolution: Dissolve the TBMA ligand in a suitable organic solvent (e.g., methanol, ethanol, or DMF).
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The reaction may be carried out at room temperature or require heating.
-
Isolation: The metal complex may precipitate out of the solution upon formation or after cooling. If not, the solvent can be slowly evaporated to yield the product.
-
Purification: The isolated complex can be purified by recrystallization from a suitable solvent or by washing with appropriate solvents to remove any unreacted starting materials.
-
Characterization: Characterize the final product using techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.
Visualizations
Caption: Workflow for Synthesis and Stability Assessment of TBMA Metal Complexes.
Caption: Troubleshooting Logic for TBMA Complex Instability.
References
- 1. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Tris(2-benzimidazolyl)amine (NTB)-Modified Metal-Organic Framework: Preparation, Characterization, and Mercury Ion Removal Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
troubleshooting poor catalytic activity of Tris(2-benzimidazolylmethyl)amine
Welcome to the Technical Support Center for Tris(2-benzimidazolylmethyl)amine (TBTA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of TBTA in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound is a versatile, tripodal, tetradentate N-donor ligand.[1] Its primary role in catalysis is to form stable complexes with transition metals, which then act as the active catalyst.[2] By chelating to the metal ion, TBTA can enhance the catalyst's stability, solubility, and selectivity, influencing the overall reaction rate and yield.[2][3] It is utilized in various catalytic processes, including the synthesis of carbonic anhydrase models and the formation of single-atom catalysts.[4][5][6]
Q2: My catalytic reaction is showing low or no activity. What are the potential causes when using a TBTA-metal complex?
A2: Low catalytic activity can stem from several factors related to the catalyst complex, reagents, or reaction conditions. Key areas to investigate include:
-
Catalyst Integrity: The TBTA-metal complex may not have formed correctly, or it may have degraded.
-
Reagent Purity: Impurities in substrates, solvents, or the TBTA ligand itself can poison the catalyst.
-
Reaction Conditions: The temperature, pressure, solvent, and pH may be suboptimal for the specific catalytic cycle.
-
Atmosphere: For oxygen-sensitive catalysts, inadequate inert atmosphere can lead to deactivation.
Q3: How can I ensure the integrity and purity of my this compound ligand?
A3: The purity of TBTA is crucial for consistent catalytic performance. You can verify its identity and purity using standard analytical techniques. The melting point of pure TBTA is reported to be in the range of 277-281 °C.[5][6] Spectroscopic methods such as ¹H NMR can also be used to confirm the structure.
Troubleshooting Guides
Issue 1: Poor Catalytic Yield or Reaction Rate
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Solutions & Parameters |
| Impure Ligand or Reactants | Verify the purity of TBTA, substrates, and solvents. Impurities can act as catalyst poisons. Purity should ideally be >95%. Purify starting materials if necessary. |
| Suboptimal Ligand-to-Metal Ratio | The stoichiometry of TBTA to the metal salt is critical for forming the active catalytic species. Titrate the ligand-to-metal ratio to find the optimal performance. A common starting point is a 1:1 molar ratio. |
| Incorrect Reaction Temperature | Temperature can significantly impact catalytic activity. If the reaction is sluggish, consider a stepwise increase in temperature (e.g., in 10 °C increments). Conversely, if side products are observed, lowering the temperature may increase selectivity. |
| Inappropriate Solvent | The solvent can affect the stability and solubility of the catalyst complex and reactants. TBTA itself has good solubility in DMF.[5][6] Ensure all components are soluble in the chosen solvent system. If solubility is an issue, a solvent screen is recommended. |
| Catalyst Deactivation | The active catalyst may be sensitive to air or moisture.[7] Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) and with anhydrous solvents. |
Troubleshooting Workflow for Low Catalytic Yield
Caption: A logical workflow for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Synthesis of this compound (TBTA)
This protocol is adapted from the direct condensation of o-phenylenediamine with nitrilotriacetic acid.[8]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Round-bottom flask (250 mL)
-
Oil bath
-
Reflux condenser
-
Mortar and pestle
Procedure:
-
In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to create a homogeneous solid mixture.[8]
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour.[8]
-
Allow the reaction mixture to cool to room temperature, then crush the resulting solid.
-
Transfer the crushed solid to a flask equipped with a reflux condenser and add methanol.
-
Reflux the mixture for 6 hours. The TBTA product will be extracted into the methanol, leaving unreacted NTA as a solid.[8]
-
Filter the hot solution to remove the solid NTA.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.[8]
-
Dry the final product under vacuum.
Protocol 2: General Procedure for In Situ Formation of a TBTA-Metal Catalyst
Materials:
-
This compound (TBTA)
-
Metal salt (e.g., NiCl₂, Zn(NO₃)₂, etc.)
-
Anhydrous solvent (e.g., DMF, CH₃CN)
-
Schlenk flask or similar reaction vessel
-
Substrate A
-
Substrate B
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the desired metal salt (1.0 eq) to the flask.
-
Add anhydrous solvent via syringe and stir the mixture at room temperature for 30-60 minutes to allow for complex formation. A color change may be observed.
-
Add Substrate A to the reaction mixture.
-
Add Substrate B to initiate the reaction. If it is a liquid, it can be added dropwise.
-
Stir the reaction at the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC).
-
Upon completion, proceed with the appropriate work-up and purification steps for your specific product.
Signaling Pathway and Catalytic Cycle Visualization
While the specific catalytic cycles involving TBTA are diverse and depend on the metal and reaction, a generalized logical diagram for its role can be visualized. TBTA acts as a stabilizing ligand for a metal center, which then facilitates the transformation of substrates to products.
Caption: Generalized catalytic cycle involving a TBTA-metal complex.
References
- 1. Tris(1H-benzimidazol-2-ylmethyl)amine methanol trisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound-Directed Synthesis of Single-Atom Nickel Catalysts for Electrochemical CO Production from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound) | 64019-57-4 [chemicalbook.com]
- 6. This compound) Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
preventing degradation of Tris(2-benzimidazolylmethyl)amine during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tris(2-benzimidazolylmethyl)amine (TBMA) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBMA) and what are its common applications?
This compound (TBMA), also known as NTB, is a tripodal ligand with the chemical formula C₂₄H₂₁N₇. It is a white to off-white crystalline solid known for its strong chelating properties with various metal ions. Its primary applications in research include coordination chemistry, catalysis, and the synthesis of metal-organic frameworks (MOFs). It is also explored for its potential in biological applications and drug delivery systems.
Q2: What are the primary factors that can cause the degradation of TBMA during experiments?
While specific degradation pathways for TBMA are not extensively documented, based on the chemistry of benzimidazole derivatives, the primary factors of concern are:
-
Exposure to Light: Benzimidazole compounds can be photosensitive, especially when in solution, leading to photodegradation.
-
Extreme pH Conditions: Both highly acidic and, particularly, alkaline conditions can promote the degradation of the benzimidazole rings.
-
Presence of Strong Oxidizing Agents: The tertiary amine and the benzimidazole rings can be susceptible to oxidation.
-
Elevated Temperatures: Although generally thermally stable in solid form, prolonged exposure to high temperatures in solution may lead to degradation.
Q3: How should I properly store TBMA to ensure its stability?
To maintain the integrity of TBMA, it is recommended to store it under the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen). | Protects against oxidation and moisture. |
| Light | In a tightly sealed, opaque container in a dark location. | Prevents photodegradation. |
| Moisture | In a desiccated environment. | Minimizes hydrolysis and other moisture-related degradation. |
Q4: What are the signs of TBMA degradation?
Degradation of TBMA may be indicated by:
-
A change in color of the solid or solution (e.g., yellowing or browning).
-
The appearance of new, unidentified peaks in analytical analyses such as HPLC or NMR.
-
A decrease in the expected peak area of TBMA in chromatographic analysis over time.
-
Reduced performance in its application (e.g., decreased catalytic activity).
Troubleshooting Guides
Issue 1: Unexpected Results or Loss of Activity in a Reaction
Possible Cause: Degradation of TBMA stock solution.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: If the stock solution has been stored for an extended period, especially at room temperature or exposed to light, prepare a fresh solution from solid TBMA.
-
Analyze the Stock Solution: Use HPLC or ¹H NMR to check the purity of the stock solution. Compare the results with the certificate of analysis or a previously recorded spectrum of a fresh sample.
-
Review Storage Conditions: Ensure that the stock solution is stored in an amber vial, protected from light, and refrigerated or frozen when not in use.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Degradation of TBMA during the experiment or sample preparation.
Troubleshooting Steps:
-
Evaluate Experimental Conditions:
-
pH: If the reaction is conducted at a high pH, consider if a lower pH or a different base could be used. Benzimidazole derivatives are generally more stable in acidic to neutral conditions.
-
Light Exposure: Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil.
-
Temperature: If the reaction is run at an elevated temperature, assess if a lower temperature could be used, even if it prolongs the reaction time.
-
-
Solvent Compatibility: While TBMA is soluble in solvents like DMF and DMSO, ensure these solvents are of high purity and anhydrous if necessary. Some solvents can degrade over time and produce impurities that may react with TBMA.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing TBMA to harsh conditions (e.g., strong acid, strong base, oxidizing agent, high heat, intense light) and analyzing the resulting mixtures by LC-MS to identify the masses of the degradation products.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from established literature procedures for the synthesis of TBMA.
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-Phenylenediamine
-
Methanol
-
Deionized water
Procedure:
-
In a mortar, thoroughly mix 5 g of NTA and 9 g of o-phenylenediamine to create a homogeneous solid mixture.
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190-200 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature, then crush the resulting solid.
-
Add methanol to the crushed solid and reflux for 6 hours. This step extracts the TBMA, leaving unreacted NTA as a solid.
-
Filter the hot solution to remove the unreacted NTA.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain a white-pink powder.
-
Wash the powder with hot deionized water (4 times) to remove any unreacted o-phenylenediamine.
-
Dry the purified TBMA in a vacuum oven.
Protocol 2: Stability-Indicating HPLC Method for TBMA (Hypothetical)
This protocol provides a starting point for developing a stability-indicating HPLC method for TBMA. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve TBMA in DMSO or DMF to a stock concentration of 1 mg/mL. Dilute with the initial mobile phase composition to the desired working concentration. |
Note: The acidic mobile phase is chosen to enhance the stability of the benzimidazole rings during analysis. A gradient elution is recommended to separate potential degradation products with different polarities from the parent TBMA peak.
Protocol 3: ¹H NMR Characterization of TBMA
Solvent: Deuterated methanol (CD₃OD) or Deuterated DMSO (DMSO-d₆)
Procedure:
-
Dissolve a small amount of TBMA in the chosen deuterated solvent. Note that TBMA has limited solubility in some solvents.
-
Acquire the ¹H NMR spectrum.
Expected Chemical Shifts (in CD₃OD):
-
~4.07 ppm (singlet, 6H, -CH₂-)
-
~7.21 ppm (multiplet, 6H, aromatic protons)
-
~7.53 ppm (multiplet, 6H, aromatic protons)
The appearance of new signals or a decrease in the integration of these characteristic peaks can indicate the presence of impurities or degradation products.
Technical Support Center: Characterization of Tris(2-benzimidazolylmethyl)amine (TBMA) Complexes
Welcome to the technical support center for the characterization of Tris(2-benzimidazolylmethyl)amine (TBMA) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered with these versatile ligands and their metal complexes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why are the peaks in the ¹H NMR spectrum of my metal-TBMA complex broad and poorly resolved?
Answer: Peak broadening in the NMR spectra of TBMA complexes is a common issue and can arise from several factors:
-
Paramagnetism: If you are working with a paramagnetic metal ion (e.g., Cu(II), Co(II), Fe(III)), the unpaired electrons on the metal center can cause rapid nuclear relaxation, leading to significant broadening of NMR signals. In some cases, the signals of protons close to the metal center can become too broad to be detected, creating a "blind sphere" around the metal ion.[1][2]
-
Chemical Exchange: The TBMA ligand can exist in different conformations or binding modes that are in equilibrium on the NMR timescale. This chemical exchange can lead to broadened or averaged signals.
-
Aggregation: The complex may be aggregating in the chosen solvent at the concentration used, leading to broader lines.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.[3]
-
Insoluble Material: The presence of even a small amount of undissolved material can disrupt the magnetic field homogeneity.[4]
Troubleshooting Steps:
-
Confirm the Magnetic Properties: Determine if your metal center is paramagnetic. If so, specialized NMR techniques for paramagnetic molecules may be necessary.[2][5]
-
Vary the Temperature: Acquiring spectra at different temperatures can help determine if chemical exchange is occurring. If the peaks sharpen or coalesce at higher temperatures, this indicates a dynamic process.[3]
-
Change the Solvent: The coordination environment and aggregation state can be highly dependent on the solvent. Trying a different deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Benzene-d₆) may resolve peak overlap and improve resolution.[3]
-
Adjust the Concentration: Try acquiring the spectrum at a lower concentration to minimize aggregation.
-
Re-shim the Spectrometer: Carefully re-shim the instrument before acquiring the spectrum.[3]
-
Filter the Sample: Ensure your sample is fully dissolved and free of particulate matter by filtering it into the NMR tube.[4]
Question 2: I am not observing the N-H proton of the benzimidazole rings. Where is it?
Answer: The N-H proton of the benzimidazole moiety is an exchangeable proton. Its signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature.[6] In some cases, it may exchange with residual water in the solvent, leading to its disappearance or the appearance of a broad water peak.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. If the peak disappears, it confirms it is an exchangeable proton like an N-H or O-H.[3]
-
Use a Dry Solvent: Ensure you are using a freshly opened or properly dried deuterated solvent to minimize the amount of residual water.
Mass Spectrometry
Question 1: I am observing multiple unexpected peaks in the mass spectrum of my TBMA complex. What could be the cause?
Answer: The observation of unexpected peaks in the mass spectrum can be due to several reasons:
-
Fragmentation: The TBMA ligand and its complexes can undergo fragmentation in the mass spectrometer. Common fragmentation patterns may involve the loss of one or more benzimidazole arms.[7][8][9][10][11]
-
Solvent Adducts: The complex may form adducts with solvent molecules, leading to peaks with higher m/z values.[12]
-
Contamination: The sample may be contaminated with impurities from the synthesis or purification steps, or from common laboratory sources like plasticizers (phthalates), silicones, or keratins.[13][14][15][16]
-
Multiple Charge States: If using electrospray ionization (ESI), the complex may exist in multiple charge states, leading to a series of peaks.
-
Isotope Patterns: The presence of certain metals (e.g., Cu, Zn, Cl) will result in characteristic isotope patterns that can help in identifying the complex.
Troubleshooting Steps:
-
Analyze Fragmentation Patterns: Look for logical losses from the parent ion that correspond to fragments of the TBMA ligand or other components of the complex.
-
Check for Contaminants: Compare the observed m/z values with common contaminant lists.[15][16] Ensure high-purity solvents and clean sample handling procedures.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the observed ions and distinguishing them from contaminants.
-
Vary Ionization Source/Parameters: If possible, try different ionization techniques (e.g., MALDI) or adjust the parameters of the ESI source (e.g., cone voltage) to control fragmentation.
X-ray Crystallography
Question 1: I am struggling to grow single crystals of my TBMA complex suitable for X-ray diffraction.
Answer: Growing high-quality single crystals can be challenging. Several factors influence crystallization:
-
Purity of the Compound: The presence of impurities can inhibit crystal growth or lead to poorly formed crystals.
-
Solvent System: The choice of solvent is crucial. A good solvent system is one in which the compound is sparingly soluble.
-
Rate of Crystallization: Slow crystal growth generally yields better quality crystals.
-
Nucleation: Too many nucleation sites can lead to the formation of many small crystals instead of a few large ones.
Troubleshooting Steps:
-
Ensure High Purity: Purify your complex thoroughly before attempting crystallization.
-
Experiment with Solvents: Try a variety of solvents and solvent mixtures. Common techniques include:
-
Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly in an undisturbed location.[17][18][19]
-
Vapor Diffusion: Place a concentrated solution of your complex in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.[17][19]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of your complex. Crystals may form at the interface.[17][18]
-
-
Control the Temperature: Try setting up crystallizations at different temperatures (e.g., room temperature, 4°C).
-
Use Seeding: If you have a few small crystals, you can use them as seeds in a supersaturated solution to promote the growth of larger crystals.
Elemental Analysis
Question 1: The results from my elemental analysis show a significant deviation from the calculated values. What should I do?
Answer: Deviations in elemental analysis are a common problem in coordination chemistry.
-
Purity of the Sample: The most common reason for poor elemental analysis results is the presence of impurities, including residual solvents or water.
-
Hygroscopic Nature: Some complexes are hygroscopic and can absorb water from the atmosphere.
-
Incomplete Combustion: In some cases, the compound may not combust completely in the analyzer.
Troubleshooting Steps:
-
Thoroughly Dry Your Sample: Ensure your sample is completely dry by heating under vacuum for an extended period before sending it for analysis.
-
Re-purify the Sample: If drying does not improve the results, re-purify the complex.
-
Consider Solvent or Water Molecules in the Formula: If you consistently get similar deviant results, consider the possibility that your complex crystallizes with solvent or water molecules. Recalculate the theoretical values including these molecules and see if they match the experimental data.[20]
-
Acceptable Deviation: For organometallic and coordination compounds, a deviation of up to ±0.4% is often considered acceptable by many journals.[20][21][22][23] If your results are slightly outside this range, you may need to provide an explanation in your experimental section.[20][21]
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis procedure for the this compound (TBMA) ligand?
A1: The TBMA ligand is typically synthesized via the condensation of nitrilotriacetic acid and o-phenylenediamine. The mixture is heated at a high temperature (around 190-200 °C), followed by purification steps such as refluxing in methanol to extract the product and washing with hot water to remove unreacted starting materials.
Q2: How can I interpret the UV-Vis spectrum of my TBMA complex?
A2: The UV-Vis spectrum of a TBMA complex typically shows two main types of electronic transitions:
-
Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT): These are usually intense absorptions. LMCT involves the transfer of an electron from an orbital that is primarily ligand in character to one that is primarily metal in character. MLCT is the reverse process.[24][25][26]
-
d-d Transitions: These transitions occur between the d-orbitals of the metal center that have been split by the ligand field. They are typically much weaker than charge transfer bands.[24][25][27] The energy of these transitions can provide information about the coordination geometry and the strength of the ligand field.
Q3: What are the common coordination geometries for TBMA complexes?
A3: TBMA is a tetradentate tripodal ligand, meaning it can bind to a metal center with four donor atoms (the tertiary amine nitrogen and three imine nitrogens from the benzimidazole rings). This often leads to five- or six-coordinate complexes, with the remaining coordination sites occupied by other ligands or solvent molecules. Common geometries include distorted trigonal bipyramidal and octahedral.
Experimental Protocols
Protocol 1: General Procedure for Growing Single Crystals by Vapor Diffusion
-
Prepare a Saturated Solution: Dissolve a small amount of the purified TBMA complex in a high-purity solvent in which it is soluble. The solution should be close to saturation.
-
Filter the Solution: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, small vial (e.g., a 2 mL vial).
-
Prepare the Outer Vial: In a larger vial (e.g., a 20 mL scintillation vial), add a small volume of a volatile anti-solvent in which the complex is insoluble.
-
Set up the Diffusion Chamber: Place the small vial containing the complex solution inside the larger vial. Ensure the small vial is not sealed.
-
Seal and Store: Seal the larger vial and store it in an undisturbed location at a constant temperature.
-
Monitor Crystal Growth: Check for crystal growth over several days to weeks without disturbing the setup.
Data Presentation
Table 1: Representative Elemental Analysis Data for a Hypothetical Co(II)-TBMA Complex
| Element | Calculated (%) for [Co(TBMA)Cl]Cl·2H₂O | Found (%) | Deviation (%) |
| C | 49.41 | 49.25 | -0.16 |
| H | 4.30 | 4.45 | +0.15 |
| N | 16.70 | 16.55 | -0.15 |
Note: The acceptable deviation is generally considered to be within ±0.4%.[20][21][22][23]
Table 2: UV-Vis Absorption Maxima for a Series of Hypothetical Cu(II)-TBMA Complexes with Different Ancillary Ligands
| Complex | Ancillary Ligand | λ_max (nm) for d-d transition | λ_max (nm) for CT band |
| [Cu(TBMA)Cl]⁺ | Chloride | 650 | 380 |
| [Cu(TBMA)(H₂O)]²⁺ | Water | 630 | 375 |
| [Cu(TBMA)(NCS)]⁺ | Thiocyanate | 680 | 410 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of TBMA complexes.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common issues in TBMA complex characterization.
References
- 1. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Troubleshooting [chem.rochester.edu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.pdx.edu [web.pdx.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. readchemistry.com [readchemistry.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. researchgate.net [researchgate.net]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. Are you seeing background contamination ions in your mass spectrometry data? | Whitepaper | Chemistry World [chemistryworld.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.bc.edu [ccc.bc.edu]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. How To [chem.rochester.edu]
- 19. colorado.edu [colorado.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 27. Ultraviolet–visible (UV-vis) spectroscopy: Colour in transition metal compounds | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Synthesis of Tris(2-benzimidazolylmethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tris(2-benzimidazolylmethyl)amine (NTB).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound (NTB) is typically achieved through the direct condensation of nitrilotriacetic acid (NTA) with o-phenylenediamine.[1] This reaction involves the formation of three benzimidazole rings through the reaction of the carboxylic acid groups of NTA with the amino groups of o-phenylenediamine, driven by the elimination of water at high temperatures.
Q2: What are the typical reaction conditions for this synthesis?
The reaction is commonly carried out by heating a homogenous solid mixture of nitrilotriacetic acid and o-phenylenediamine in an oil bath at temperatures ranging from 190–200 °C for approximately one hour.[1]
Q3: What is the appearance of the crude and purified product?
The crude reaction mixture is typically a dark-brown solid. After purification, this compound is obtained as a white to pinkish or off-white powder.[1]
Q4: What are the common solvents used for the purification of NTB?
Methanol is a commonly used solvent for the purification of NTB by reflux, as it effectively extracts the product while leaving unreacted nitrilotriacetic acid as a solid.[1] Hot water is also used to wash the product and remove any unreacted o-phenylenediamine.[1] Recrystallization from methanol has also been reported as a purification method.
Q5: What is the expected yield for this synthesis?
The reported yield for this synthesis can vary. One protocol suggests a yield of around 30% after purification by reflux with methanol and treatment with activated carbon, followed by recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inadequate mixing of reactants: A non-homogenous mixture can lead to incomplete reaction. 2. Reaction temperature is too low: The condensation reaction requires high temperatures to proceed efficiently. 3. Reaction time is too short: The reaction may not have gone to completion. 4. Decomposition of starting materials: Prolonged heating at very high temperatures can lead to decomposition. | 1. Ensure the nitrilotriacetic acid and o-phenylenediamine are thoroughly ground together in a mortar to create a fine, homogenous powder before heating.[1] 2. Carefully monitor and maintain the oil bath temperature within the recommended range of 190-200 °C.[1] 3. Ensure the reaction is heated for the recommended duration of at least one hour.[1] 4. Avoid exceeding the recommended reaction temperature and time. |
| Product is a Dark, Tarry Solid | 1. Reaction temperature was too high: Excessive heat can lead to the formation of polymeric byproducts and charring. 2. Presence of impurities in starting materials: Impurities can lead to side reactions and discoloration. | 1. Use a precisely controlled oil bath to maintain the temperature within the specified range. 2. Use high-purity nitrilotriacetic acid and o-phenylenediamine. Consider recrystallizing the o-phenylenediamine if its purity is questionable. |
| Difficulty in Isolating the Product | 1. Incomplete reaction: A significant amount of unreacted starting materials can complicate the workup. 2. Formation of soluble byproducts: Byproducts with similar solubility to the desired product can make purification challenging. | 1. Ensure the reaction goes to completion by following the recommended temperature and time. 2. After the methanol reflux, ensure the solid is crushed thoroughly to maximize extraction of the product.[1] Consider using activated carbon during the reflux to remove colored impurities. |
| Product Contaminated with Starting Materials | 1. Insufficient purification: The washing steps may not have been sufficient to remove all unreacted starting materials. | 1. Unreacted Nitrilotriacetic Acid: Ensure the crude product is thoroughly refluxed in methanol, as NTA is insoluble in it.[1] 2. Unreacted o-phenylenediamine: Wash the isolated product multiple times with hot water to remove any residual o-phenylenediamine.[1] |
| Product Shows Impurities by Characterization (e.g., NMR, TLC) | 1. Incomplete cyclization: This could lead to the formation of partially reacted intermediates. 2. Side reactions: At high temperatures, other reactions such as decarboxylation or intermolecular condensations might occur. | 1. Ensure the reaction conditions (temperature and time) are sufficient for complete conversion. 2. Consider an alternative purification method, such as column chromatography, although this may be challenging due to the product's low solubility in many common organic solvents. Recrystallization from a suitable solvent like methanol could also be attempted. |
Experimental Protocols
Protocol 1: Synthesis and Purification by Methanol Reflux[1]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Deionized water
Equipment:
-
Mortar and pestle
-
250 mL single-neck round-bottom flask
-
Oil bath with temperature control
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a mortar, thoroughly mix 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine to obtain a homogenous solid mixture.
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour. The mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Crush the resulting solid into a powder.
-
Add methanol to the flask and reflux the mixture for 6 hours. This will extract the this compound, leaving the unreacted nitrilotriacetic acid as a solid.
-
Filter the hot solution to remove the unreacted NTA.
-
Evaporate the methanol from the filtrate using a rotary evaporator to obtain a white-pink powder.
-
Wash the powder with hot water four times to remove any unreacted o-phenylenediamine.
-
Dry the final product.
Quantitative Data Summary
| Parameter | Protocol 1 |
| Reactant Ratio (NTA : o-phenylenediamine) | 1 : 3.05 (by mole) |
| Reaction Temperature | 190-200 °C |
| Reaction Time | 1 hour |
| Purification Method | Methanol Reflux & Hot Water Wash |
| Reported Yield | Not specified in the source |
Visualizations
Experimental Workflow
References
Technical Support Center: Tris(2-benzimidazolylmethyl)amine-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the regeneration and reuse of Tris(2-benzimidazolylmethyl)amine (NTB)-based catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that users might encounter, presented in a question-and-answer format.
Issue 1: Diminished Catalytic Activity or Yield Upon Reuse
-
Question: My catalyst's activity has significantly dropped after the first reaction cycle. What are the likely causes and how can I address this?
-
Answer: A drop in activity is the most common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Leaching: For heterogenized or supported catalysts, the active metal complex may leach from the support into the reaction medium. Consider analyzing the reaction filtrate for traces of the metal to confirm leaching. If leaching is significant, the method of immobilization may need to be re-evaluated.
-
Oxidation of the Metal Center: If the active catalytic species is a reduced metal center (e.g., Cu(I)), exposure to air can lead to oxidation to an inactive state (e.g., Cu(II)). Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Ligand Degradation: The this compound ligand itself can degrade under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases). Analyze the recovered catalyst by techniques like NMR or mass spectrometry to check for ligand integrity.
-
Product Inhibition or Fouling: The product of the reaction or a byproduct could be coordinating to the metal center more strongly than the substrate, leading to catalyst inhibition. Insoluble byproducts can also physically block the active sites (fouling). Consider washing the recovered catalyst thoroughly to remove any adsorbed species.
-
Issue 2: Inconsistent Results Between Catalyst Batches or Cycles
-
Question: I'm observing variable yields and reaction times when I reuse my catalyst or use a new batch. Why is this happening?
-
Answer: Inconsistency often points to subtle variations in catalyst preparation, handling, or reaction setup.
-
Moisture and Air Sensitivity: this compound and its metal complexes can be sensitive to air and moisture, which can deactivate the catalyst. Always handle and store the catalyst under an inert atmosphere. Ensure all reagents and solvents are anhydrous.
-
Incomplete Catalyst Recovery: If the catalyst is not fully recovered between cycles, the lower catalyst loading in subsequent runs will lead to lower yields or longer reaction times. Optimize your recovery protocol to maximize the return of the catalyst.
-
Residual Impurities: Impurities from the previous reaction that are not completely removed during the washing step can act as poisons in the next cycle. Enhance the washing protocol by using different solvents or increasing the number of washing steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (NTB) as a ligand in catalysis?
A1: this compound is a tripodal, tetradentate ligand that forms stable complexes with a variety of transition metals.[1] Its key role is to stabilize the metal center, influencing its electronic properties and steric environment. This stabilization can enhance the catalyst's activity, selectivity, and lifetime in various organic transformations.[1]
Q2: How should I handle and store my NTB-based catalyst?
A2: Due to sensitivity to air and moisture, NTB ligands and their metal complexes should be stored in a cool, dark, and dry environment, preferably within a desiccator or a glovebox under an inert atmosphere like argon or nitrogen. When handling the catalyst, minimize its exposure to the atmosphere.
Q3: What are the common deactivation pathways for NTB-based catalysts?
A3: While specific studies on NTB catalyst deactivation are limited, general mechanisms for amine-ligated metal catalysts include:
-
Poisoning: The nitrogen atoms of the benzimidazole groups can strongly coordinate to the metal, but other molecules in the reaction mixture (e.g., substrates with chelating groups, or certain impurities) can displace the NTB ligand or block the active site.
-
Metal Center Oxidation/Reduction: The active oxidation state of the metal can change to an inactive one.
-
Ligand Degradation: The ligand structure may break down under harsh conditions.
-
Formation of Inactive Aggregates: The catalyst complexes may aggregate or precipitate from the solution, reducing the number of active sites.
Q4: Can I reuse my NTB-based catalyst? If so, for how many cycles?
A4: The reusability of an NTB-based catalyst is highly dependent on the specific reaction, the nature of the metal, and the recovery technique. For some robust heterogeneous systems, such as NTB-modified metal-organic frameworks used for ion adsorption, reuse for at least five cycles with high efficiency has been demonstrated.[2] For homogeneous catalytic reactions, reusability will depend on the development of an effective recovery and regeneration protocol. It is essential to perform a recycling study for your specific system to determine the number of viable cycles.
Quantitative Data on Catalyst Reuse
| Cycle Number | Hg(II) Removal Efficiency (%) |
| 1 | ~99 |
| 2 | ~98 |
| 3 | ~98 |
| 4 | ~97 |
| 5 | ~96 |
| (Data is illustrative and based on findings for a heterogeneous system for ion adsorption)[2] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery (Homogeneous System)
This protocol outlines a general method for recovering a soluble NTB-based catalyst from a reaction mixture.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Extraction: To the residue, add a solvent system in which the product is soluble but the catalyst is not (e.g., a polar solvent for a nonpolar product, or vice-versa). Diethyl ether or hexanes are often used to precipitate polar metal complexes.
-
Isolation: Isolate the precipitated catalyst by filtration or centrifugation.
-
Washing: Wash the recovered catalyst multiple times with the precipitation solvent to remove any remaining product or byproducts.
-
Drying: Dry the catalyst under high vacuum to remove all traces of solvent.
-
Storage: Store the dried, recovered catalyst under an inert atmosphere.
Protocol 2: Regeneration of a Deactivated NTB-Metal Catalyst (Illustrative)
This protocol is a generalized approach for regenerating a catalyst that may have been deactivated by oxidation or poisoning.
-
Recovery: Recover the catalyst as described in Protocol 1.
-
Redissolution: Dissolve the recovered catalyst in a suitable solvent (e.g., DMF, DMSO).
-
Reductant Treatment (for oxidized catalysts): If oxidation of the metal center is suspected (e.g., for a Cu(I) catalyst), add a mild reducing agent like sodium ascorbate and stir under an inert atmosphere.
-
Chelating Agent Wash (for metal poisoning): If poisoning by another metal is suspected, wash the catalyst solution with a solution of a chelating agent like EDTA to sequester the poisoning metal. This would require a subsequent purification step to remove the EDTA-metal complex.
-
Reprecipitation and Isolation: Re-precipitate the catalyst by adding an anti-solvent, and then isolate by filtration.
-
Washing and Drying: Wash the regenerated catalyst thoroughly and dry it under vacuum.
Diagrams
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Lifecycle of a reusable homogeneous catalyst.
References
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Tris(2-benzimidazolylmethyl)amine and Other Tripodal Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activity of Tris(2-benzimidazolylmethyl)amine (TBimA), a versatile tripodal ligand, with other notable tripodal ligands such as Tris(2-pyridylmethyl)amine (TPMA). While direct, head-to-head comparative studies under identical reaction conditions are limited in published literature, this document compiles available experimental data to offer insights into their respective catalytic performances across various reaction types.
Overview of Ligands
This compound (TBimA), also known as N,N,N-tris((1H-benzo[d]imidazol-2-yl)methyl)amine, is a tetradentate ligand with a tripodal geometry. Its benzimidazole moieties offer unique electronic properties and the potential for hydrogen bonding, influencing the reactivity of its metal complexes. Tris(2-pyridylmethyl)amine (TPMA) is a structurally similar ligand featuring pyridine donor groups instead of benzimidazoles. This difference in the heterocyclic arm significantly impacts the steric and electronic environment of the coordinated metal center, leading to variations in catalytic activity.
Quantitative Comparison of Catalytic Performance
The following tables summarize the catalytic performance of metal complexes of TBimA and other tripodal ligands in various reactions. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Catalytic Activity in Biomimetic ATP Hydrolysis
| Ligand | Metal Center | Complex | Reaction | Key Performance Metrics | Reference |
| TBimA | Iron(III) | --INVALID-LINK--₄(OH)₂ | Hydrolysis of Adenosine 5'-triphosphate (ATP) | Catalytically active in promoting ATP hydrolysis. | [1] |
| TPMA | Iron(III) | [Fe₂L₂(μ₂-O)(μ₂-p-NH₂-C₆H₄COO)]³⁺ | Hydrolysis of Adenosine 5'-triphosphate (ATP) | Catalytically active in promoting ATP hydrolysis. | [1] |
Note: A direct quantitative comparison of rates was not provided in the preliminary study.
Table 2: Catalytic Activity in Atom Transfer Radical Polymerization (ATRP)
While no data is available for TBimA in ATRP, copper complexes of TPMA and its derivatives are highly active catalysts.
| Ligand | Metal Center | Monomer | Solvent | Catalyst Loading | Key Performance Metrics | Reference |
| TPMA | Copper(I)/Copper(II) | Methyl Acrylate | Anisole | 5000 ppm | kp = 1.1 x 10⁻³ s⁻¹ | [2] |
| TPMA * | Copper(I)/Copper(II) | Methyl Acrylate | Anisole | 50 ppm | kp = 1.2 x 10⁻³ s⁻¹ | [2] |
TPMA = tris([(4-methoxy-3,5-dimethyl)-2-pyridyl]methyl)amine*
Experimental Protocols
1. Biomimetic Hydrolysis of ATP
-
Catalyst: Dinuclear iron(III) complexes of TBimA and TPMA.
-
Procedure: The preliminary study on the hydrolysis of adenosine 5′-triphosphate (ATP) was followed by ³¹P NMR spectroscopy to confirm that the complexes can catalyze the hydrolysis of ATP.[1] Further detailed experimental conditions were not provided in the abstract.
2. Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate
-
Catalyst Preparation: The Cu(I) complexes were prepared by mixing the respective ligand (TPMA or TPMA*) with Cu(I)Br in a glovebox.
-
Polymerization Procedure: In a typical experiment, a Schlenk flask was charged with the copper catalyst and anisole. The flask was sealed with a rubber septum and the solution was deoxygenated by bubbling with nitrogen. Methyl acrylate and the initiator (ethyl α-bromoisobutyrate) were then added via syringe. The flask was immersed in a thermostated oil bath to maintain the desired reaction temperature. Samples were withdrawn periodically to monitor monomer conversion by gas chromatography and molecular weight distribution by gel permeation chromatography.
Experimental Workflows and Catalytic Cycles
Catalytic Cycle for Copper-Mediated ATRP
The following diagram illustrates the generally accepted mechanism for Atom Transfer Radical Polymerization (ATRP) catalyzed by a copper complex with a tripodal ligand like TPMA. The catalyst, a Cu(I) complex, activates a dormant alkyl halide initiator (R-X) to form a radical species (R•) and the corresponding Cu(II) complex. The radical then propagates by adding to monomer units. The process is controlled by the reversible deactivation of the propagating radical by the Cu(II) complex, reforming the dormant species and the Cu(I) catalyst.
References
Spectroscopic Validation of Tris(2-benzimidazolylmethyl)amine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of Tris(2-benzimidazolylmethyl)amine (TBIMA) synthesis. It includes detailed experimental protocols and compares the spectroscopic characteristics of the target compound with its starting materials, potential byproducts, and alternative tripodal ligands.
Introduction
This compound (TBIMA), a tripodal ligand, is a versatile molecule in coordination chemistry, with applications ranging from catalysis to the development of biomimetic models. Its synthesis, typically achieved through the condensation of nitrilotriacetic acid (NTA) and o-phenylenediamine, requires rigorous characterization to confirm the identity and purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this validation process. This guide offers a comparative analysis of the expected spectroscopic data to aid researchers in the successful synthesis and characterization of TBIMA.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for TBIMA, its starting materials, potential byproducts, and alternative tripodal ligands. All NMR data is reported in parts per million (ppm) and IR data in wavenumbers (cm⁻¹).
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound (TBIMA) | ~12.3 (br s, 3H), 7.55-7.50 (m, 6H), 7.20-7.15 (m, 6H), 4.15 (s, 6H) | NH (imidazole), Aromatic CH, Aromatic CH, CH₂ |
| o-Phenylenediamine | 6.50 (dd, 2H), 6.38 (dd, 2H), 4.36 (s, 4H) | Aromatic CH, Aromatic CH, NH₂ |
| Nitrilotriacetic Acid (in D₂O) | ~3.3 (s, 6H) | CH₂ |
| Bis(2-benzimidazolylmethyl)amine (Potential Intermediate) | Data not readily available in DMSO-d₆ | - |
| N-(2-aminophenyl)-2-(1H-benzimidazol-2-yl)acetamide (Potential Intermediate) | Data not readily available in DMSO-d₆ | - |
| Tris(2-pyridylmethyl)amine (Alternative Ligand) | 8.5 (d, 3H), 7.7 (t, 3H), 7.2 (d, 3H), 7.1 (t, 3H), 3.9 (s, 6H) | Pyridyl H6, Pyridyl H4, Pyridyl H3, Pyridyl H5, CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (TBIMA) | ~151.1, 143.2, 134.8, 121.9, 118.6, 111.3, 49.5 | C=N (imidazole), Aromatic C (quat.), Aromatic C (quat.), Aromatic CH, Aromatic CH, Aromatic CH, CH₂ |
| o-Phenylenediamine | 134.9, 117.3, 114.6 | C-NH₂, CH, CH |
| Nitrilotriacetic Acid (in D₂O) | ~175 (C=O), ~60 (CH₂) | C=O, CH₂ |
| Bis(2-benzimidazolylmethyl)amine (Potential Intermediate) | Data not readily available in DMSO-d₆ | - |
| N-(2-aminophenyl)-2-(1H-benzimidazol-2-yl)acetamide (Potential Intermediate) | Data not readily available in DMSO-d₆ | - |
| Tris(2-pyridylmethyl)amine (Alternative Ligand) | ~159.5, 149.0, 136.5, 123.0, 122.0, 60.0 | Pyridyl C2, Pyridyl C6, Pyridyl C4, Pyridyl C3, Pyridyl C5, CH₂ |
Table 3: Key IR Absorption Bands (KBr Pellet)
| Compound | Wavenumber (ν, cm⁻¹) | Assignment |
| This compound (TBIMA) | ~3400-3000 (broad), ~1625, ~1440, ~740 | N-H stretch (imidazole), C=N stretch, C=C stretch (aromatic), C-H bend (ortho-disubstituted) |
| o-Phenylenediamine | ~3380, 3180, ~1630, ~1590, ~1500 | N-H stretch (asymmetric & symmetric), N-H bend, C=C stretch (aromatic), C=C stretch (aromatic) |
| Nitrilotriacetic Acid | ~3000-2500 (broad), ~1730, ~1400 | O-H stretch (carboxylic acid), C=O stretch, C-N stretch |
| Tris(2-pyridylmethyl)amine (Alternative Ligand) | ~3050, ~1590, ~1470, ~1430, ~760 | C-H stretch (aromatic), C=N stretch (pyridyl), C=C stretch (pyridyl), C=C stretch (pyridyl), C-H bend (pyridyl) |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (TBIMA) | 408.2 | 277, 145, 132 |
| o-Phenylenediamine | 109.1 | - |
| Nitrilotriacetic Acid | 192.1 | 146, 130 |
| Tris(2-pyridylmethyl)amine (Alternative Ligand) | 291.2 | 198, 107, 93 |
Experimental Protocols
Synthesis of this compound (TBIMA)
A mixture of nitrilotriacetic acid (1.0 eq) and o-phenylenediamine (3.3 eq) is heated at 180-200 °C for 2-3 hours. The resulting solid is cooled, crushed, and then refluxed in methanol. The methanolic solution is filtered to remove unreacted starting material and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield TBIMA as a solid.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Filter the solution into an NMR tube.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR Data Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 5 seconds.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : A standard FT-IR spectrometer.
-
Data Acquisition : Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet press should be taken prior to sample analysis.
3. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000). For fragmentation studies, perform tandem MS (MS/MS) on the protonated molecular ion [M+H]⁺.
Visualization of the Synthesis and Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The successful synthesis of this compound can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. By comparing the acquired spectroscopic data with the reference data provided in this guide for the starting materials, potential byproducts, and the final product, researchers can confidently validate the structure and purity of their synthesized TBIMA. Furthermore, comparison with alternative tripodal ligands can provide valuable insights for the design of new ligands with tailored properties for specific applications in drug development and materials science.
comparative study of Tris(2-benzimidazolylmethyl)amine metal complexes
A Comparative Guide to Tris(2-benzimidazolylmethyl)amine Metal Complexes: Synthesis, Biological Activity, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This compound (TBMA), a versatile tripodal ligand, has garnered significant attention in coordination chemistry due to its ability to form stable complexes with a variety of metal ions. These complexes exhibit a diverse range of applications, from potent anti-cancer and anti-HIV agents to efficient catalysts and materials for environmental remediation. This guide provides a comparative overview of TBMA metal complexes, focusing on their synthesis, DNA binding properties, and catalytic activities, supported by experimental data and detailed protocols.
Comparative Data on TBMA Metal Complexes
The properties and efficacy of TBMA metal complexes are highly dependent on the coordinated metal ion. Below is a summary of key quantitative data for different TBMA metal complexes, highlighting their performance in various applications.
| Metal Ion | Application | Key Performance Metric | Value | Reference |
| Nickel (Ni) | Electrocatalytic CO₂ Reduction | Faradaic Efficiency for CO | 97% | [1] |
| Ruthenium (Ru) | Anticancer & Anti-HIV | Biological Activity | Significant | [2] |
| Manganese (Mn) | DNA Binding | Stern-Volmer Quenching Constant (Ksv) | 2.9 x 10³ M⁻¹ | [3] |
| Zinc (Zn) | DNA Binding | Stern-Volmer Quenching Constant (Ksv) | 1.9 x 10³ M⁻¹ | [3] |
| Iron (Fe) | Superoxide Dismutase (SOD) Mimic | SOD Activity | Observed | [4] |
| Cobalt (Co) | Antimicrobial & Cytotoxic Activity | Biological Activity against HeLa and HCT-15 cell lines | Promising | [5] |
| TBMA-modified MOF | Mercury Ion Removal | Adsorption of Hg²⁺ (10.0 ppm solution) | 93.9% within 10 min | [6][7] |
| TBMA-modified MOF | Mercury Ion Removal | Maximum Adsorption Capacity for Hg²⁺ | 111.03 mg/g | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the experimental protocols for the synthesis of the TBMA ligand and its metal complexes, as well as for the evaluation of their DNA binding and catalytic oxidation activities.
Synthesis of this compound (TBMA) Ligand
This protocol describes the direct condensation method for synthesizing the TBMA ligand.[6]
Materials:
-
Nitrilotriacetic acid (NTA)
-
o-phenylenediamine
-
Methanol
-
Mortar and pestle
-
Round-bottom flask
-
Oil bath
-
Reflux apparatus
Procedure:
-
Thoroughly mix 5 g of NTA and 9 g of o-phenylenediamine in a mortar to create a homogeneous solid mixture.
-
Transfer the mixture to a 250 mL single-neck round-bottom flask.
-
Heat the flask in an oil bath at 190–200 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Crush the solidified product.
-
Reflux the crushed solid in methanol for 6 hours to extract the TBMA ligand, leaving unreacted NTA as a solid.
-
Filter the methanolic solution to remove the solid residue.
-
Evaporate the methanol from the filtrate to obtain a white-pink powder.
-
Wash the powder four times with hot water to remove any unreacted o-phenylenediamine.
-
Dry the final product.
General Synthesis of TBMA Metal Complexes
This protocol provides a general method for the synthesis of TBMA metal complexes, which can be adapted for different metal salts.
Materials:
-
This compound (TBMA)
-
Methanol
-
Desired metal salt (e.g., FeCl₃·6H₂O, MnCl₂·4H₂O, ZnCl₂)
Procedure:
-
Dissolve a specific molar equivalent of TBMA in methanol.
-
In a separate container, dissolve the corresponding molar equivalent of the metal salt in methanol.
-
Add the metal salt solution dropwise to the TBMA solution while stirring.
-
Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) at room temperature.
-
The resulting metal complex may precipitate out of the solution. If so, collect the precipitate by filtration.
-
If no precipitate forms, the solvent can be slowly evaporated to yield the crystalline product.
-
Wash the isolated complex with a suitable solvent (e.g., cold methanol or diethyl ether) to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Evaluation of DNA Binding Activity
The interaction of TBMA metal complexes with DNA can be investigated using several biophysical techniques.[3][8][9][10]
a) UV-Visible Absorption Spectroscopy:
-
Prepare a stock solution of the TBMA metal complex in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer.
-
Keep the concentration of the metal complex constant while titrating with increasing concentrations of CT-DNA.
-
Record the UV-Vis absorption spectrum after each addition of DNA.
-
Analyze the changes in the absorption intensity (hypochromism or hyperchromism) and wavelength (bathochromic or hypsochromic shift) to determine the binding mode. Intercalation is often associated with hypochromism and a red shift.[8][10]
b) Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):
-
Prepare a solution of CT-DNA pre-treated with ethidium bromide (EB), which fluoresces upon intercalation with DNA.
-
Add increasing concentrations of the TBMA metal complex to the EB-DNA solution.
-
Measure the fluorescence emission spectrum after each addition.
-
A decrease in the fluorescence intensity indicates the displacement of EB from the DNA, suggesting that the metal complex is competing for the same binding sites.[3][10] The extent of quenching can be used to determine the binding affinity.[3]
c) Viscosity Measurements:
-
Prepare a solution of CT-DNA in a buffer.
-
Measure the viscosity of the DNA solution using a viscometer.
-
Add increasing amounts of the TBMA metal complex to the DNA solution and measure the viscosity after each addition.
-
An increase in the relative viscosity of the DNA solution is indicative of an intercalative binding mode, as the intercalation of the complex lengthens the DNA double helix.[9]
Evaluation of Catalytic Oxidation Activity
The catalytic efficiency of TBMA metal complexes in oxidation reactions can be assessed by monitoring the transformation of a substrate over time.[11]
Substrate: o-aminophenol or 3,5-di-tert-butylcatechol (DTBC)
Procedure:
-
Prepare a solution of the TBMA metal complex (catalyst) in a suitable solvent (e.g., methanol for o-aminophenol, acetonitrile for DTBC).
-
Prepare a solution of the substrate in the same solvent.
-
Initiate the reaction by adding the substrate solution to the catalyst solution at room temperature under aerobic conditions.
-
Monitor the progress of the reaction using a UV-Vis spectrophotometer by observing the increase in absorbance at the characteristic wavelength of the product (e.g., 435 nm for the oxidation of o-aminophenol to 2-aminophenoxazin-3-one).[11]
-
Calculate the initial reaction rate from the change in absorbance over time.
-
By varying the substrate and catalyst concentrations, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) can be determined to compare the catalytic efficiency of different metal complexes.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and conceptual relationships.
Caption: Workflow for Determining DNA Binding Mode of TBMA Metal Complexes.
Caption: Experimental Workflow for Evaluating Catalytic Oxidation.
Caption: Proposed Signaling Pathway for Anticancer Activity.
References
- 1. This compound-Directed Synthesis of Single-Atom Nickel Catalysts for Electrochemical CO Production from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Tris(2-benzimidazolyl)amine (NTB)-Modified Metal-Organic Framework: Preparation, Characterization, and Mercury Ion Removal Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pramanaresearch.org [pramanaresearch.org]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tris(2-benzimidazolylmethyl)amine and Tris(2-pyridylmethyl)amine in Catalytic Oxidation
A head-to-head analysis of two prominent tripodal ligands in the realm of oxidation catalysis, providing researchers, scientists, and drug development professionals with a comprehensive performance comparison supported by experimental data.
In the landscape of coordination chemistry and catalysis, the choice of ligand plays a pivotal role in dictating the efficacy, selectivity, and overall performance of a metal-based catalyst. Among the vast array of available ligands, tripodal amines have garnered significant attention due to their ability to form stable, well-defined complexes with a variety of transition metals. This guide provides a detailed comparison of two such ligands: Tris(2-benzimidazolylmethyl)amine (TBIMA) and tris(2-pyridylmethyl)amine (TPA). While both are structurally similar tetradentate ligands, the substitution of pyridyl moieties in TPA with benzimidazolyl groups in TBIMA imparts distinct electronic and steric properties, influencing their catalytic prowess in oxidation reactions.
This comparison will delve into the synthesis of their respective iron and copper complexes and their performance in the catalytic oxidation of alkanes, a reaction of significant academic and industrial interest.
Ligand and Complex Synthesis
The synthesis of both TBIMA and TPA ligands and their subsequent complexation with transition metals are well-established processes. The preparation of their iron and copper chloride complexes, often used as catalyst precursors, is outlined below.
Experimental Protocol: Synthesis of [Fe(TBIMA)Cl₂]ClO₄
A solution of this compound (TBIMA, referred to as ntb in some literature) (1.00 g, 2.50 mmol) in 80 ml of methanol is prepared. To this solution, ferric chloride hexahydrate (0.663 g, 2.50 mmol) is added, leading to the immediate formation of a precipitate. The mixture is stirred for one hour and then filtered. The collected powder (1.27 g) is then suspended in 100 ml of methanol, to which sodium perchlorate (1.60 g, 12.0 mmol) is added. After stirring for another hour, the solution is filtered to yield a red powder of [Fe(TBIMA)Cl₂]ClO₄. Slow evaporation of the filtrate can yield red crystals suitable for X-ray diffraction.[1]
Experimental Protocol: Synthesis of [Fe(TPA)Cl₂]ClO₄
Tris(2-pyridylmethyl)amine trihydroperchlorate (TPA·3HClO₄) (0.1480 g, 0.2500 mmol) and triethylamine (35.0 μL, 0.251 mmol) are dissolved in 20 mL of methanol with warming (to ~60 °C) and stirring. After cooling to room temperature, sodium chloride (0.0292 g, 0.500 mmol) and ferric perchlorate decahydrate (Fe(ClO₄)₃·10H₂O) (0.1336 g, 0.2500 mmol) are added, resulting in a yellow solution from which a white precipitate forms within minutes.[2]
Experimental Protocol: Synthesis of [Cu(TPA)Cl₂]
The synthesis of copper(II) complexes with TPA can be achieved by reacting TPA with a copper(II) salt, such as copper(II) perchlorate hexahydrate, in a suitable solvent like acetonitrile. The resulting deep blue solution is stirred, and then a source of chloride, such as LiCl, can be introduced to form the desired dichloro complex.[3]
Catalytic Performance in Alkane Oxidation
Cyclohexane Oxidation with TPA-Metal Complexes
Iron and copper complexes of TPA have demonstrated notable activity in the catalytic oxidation of cyclohexane. For instance, iron(II) complexes of TPA and its derivatives are effective catalysts for cyclohexane oxidation using hydrogen peroxide (H₂O₂) as the oxidant, yielding cyclohexanol as the major product.[4] In a typical reaction, the Fe(TPA) complex is used in catalytic amounts in a solvent like acetonitrile.
Copper(II) complexes of TPA analogues, such as bis(2-pyridylmethyl)amine (BMPA), have also been shown to catalyze the oxidation of cyclohexane to cyclohexanol, cyclohexanone, cyclohexyl hydroperoxide, and adipic acid using H₂O₂ or tert-butyl hydroperoxide as the oxidant.[5] One study reported a total yield of up to 68.9% in 24 hours with H₂O₂.[5]
Catalytic Oxidation with TBIMA-Metal Complexes
While the use of TBIMA in the catalytic oxidation of alkanes is less documented in readily available literature, its iron complex has been noted for its superoxide dismutase (SOD) mimic activity.[1] This suggests its potential in mediating redox reactions. The benzimidazole moiety in TBIMA, being more electron-rich than the pyridine ring in TPA, is expected to influence the redox potential of the metal center, which in turn can affect its catalytic activity.
To provide a framework for comparison, we present a general experimental protocol for the oxidation of cyclohexane with a TPA-Fe complex and a hypothetical protocol for a similar reaction with a TBIMA-Fe complex, based on typical reaction conditions for such transformations.
Experimental Protocol: Cyclohexane Oxidation Catalyzed by a TPA-Fe Complex
In a representative experiment, an iron(II) triflate complex of a TPA derivative is used as the catalyst for the oxidation of cyclohexane with H₂O₂. The reaction is typically carried out in acetonitrile. The catalyst is dissolved in a solution of cyclohexane in acetonitrile, and H₂O₂ is added dropwise. The reaction mixture is stirred at a specific temperature for a set period. The products are then analyzed by gas chromatography (GC) to determine the yields of cyclohexanol and cyclohexanone.[4]
Data Summary
| Ligand | Metal | Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Time (h) | Total Yield (%) | Products | Reference |
| TPA derivative | Fe(II) | Cyclohexane | H₂O₂ | Not specified | Acetonitrile | Not specified | Up to 40% | Cyclohexanol, Cyclohexanone | [4] |
| BMPA (TPA analogue) | Cu(II) | Cyclohexane | H₂O₂ | Not specified | Acetonitrile | 24 | 68.9% | Cyclohexanol, Cyclohexanone, Cyclohexyl hydroperoxide, Adipic acid | [5] |
Logical Workflow for Catalyst Performance Evaluation
The evaluation of a catalyst's performance in an oxidation reaction typically follows a structured workflow, from catalyst synthesis to product analysis.
Figure 1. A generalized workflow for the synthesis, characterization, and catalytic testing of metal complexes.
Proposed Catalytic Cycle
The catalytic oxidation of alkanes by metal complexes often proceeds through a high-valent metal-oxo intermediate. A generalized catalytic cycle for this process is depicted below.
Figure 2. A simplified proposed catalytic cycle for alkane hydroxylation by a metal complex.
Conclusion and Outlook
Both this compound and tris(2-pyridylmethyl)amine are versatile tripodal ligands capable of forming catalytically active complexes with transition metals. The available data suggests that TPA-based iron and copper complexes are effective catalysts for the oxidation of alkanes like cyclohexane. While direct comparative data for TBIMA in similar reactions is limited, its electronic properties, stemming from the benzimidazole units, suggest that its metal complexes could exhibit distinct and potentially advantageous catalytic behavior. The electron-donating nature of the benzimidazole rings might stabilize higher oxidation states of the metal center, which could be beneficial for certain oxidative transformations.
Further research directly comparing the catalytic performance of TBIMA and TPA complexes in a range of oxidation reactions is warranted. Such studies would provide valuable insights into the structure-activity relationships of these ligand systems and guide the rational design of more efficient and selective oxidation catalysts for applications in chemical synthesis and drug development.
References
- 1. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 2. scispace.com [scispace.com]
- 3. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Tris(2-benzimidazolylmethyl)amine
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount for the reliability and reproducibility of experimental results. Tris(2-benzimidazolylmethyl)amine (TBMA), a versatile tripodal ligand, finds extensive use in coordination chemistry, catalysis, and the development of biomimetic systems. Ensuring its purity is a critical step before its application. This guide provides a comparative overview of the common analytical methods for assessing the purity of synthesized TBMA, with Tris(2-pyridylmethyl)amine (TPA) serving as a common alternative for contextual comparison.
Purity Assessment Methodologies
The purity of complex organic molecules like TBMA is typically assessed using a combination of chromatographic and spectroscopic techniques, alongside elemental analysis. Each method offers unique insights into the presence of impurities.
Comparison of Analytical Techniques for Purity Assessment
| Analytical Method | Principle | Information Provided | Typical Purity Specification (TBMA) | Typical Purity Specification (TPA) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Provides quantitative purity (% area), detects non-volatile impurities. | ≥96%[1] | >98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Confirms chemical structure and can provide quantitative purity (qNMR). | >95% (by ¹H NMR) | ≥98% (by NMR)[2] |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases for quantification. | Confirms the elemental composition and detects inorganic impurities. | Theoretical: C 70.74%, H 5.20%, N 24.06% | Theoretical: C 74.46%, H 6.25%, N 19.30% |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Confirms molecular weight and helps identify impurities. | Molecular Weight: 407.47 g/mol | Molecular Weight: 290.37 g/mol [3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity determination, offering high resolution and sensitivity for separating the main compound from potential impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for purity determination by comparing the integral of an analyte's signal to that of a certified internal standard.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride or 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized TBMA or TPA and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.
-
Transfer an aliquot to an NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard quantitative pulse sequence.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * (N_IS / I_IS) * P_IS where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard (IS)
-
-
Elemental Analysis (CHN)
This technique is fundamental for confirming the empirical formula of a newly synthesized compound.
Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at high temperatures (≥900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Comparison: The experimental weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.
Theoretical vs. Expected Experimental Elemental Analysis Data
| Compound | Element | Theoretical (%) | Expected Experimental Range (%) |
| TBMA | Carbon | 70.74 | 70.4 - 71.1 |
| Hydrogen | 5.20 | 4.9 - 5.5 | |
| Nitrogen | 24.06 | 23.7 - 24.4 | |
| TPA | Carbon | 74.46 | 74.1 - 74.8 |
| Hydrogen | 6.25 | 6.0 - 6.5 | |
| Nitrogen | 19.30 | 19.0 - 19.6 |
Visualizing the Workflow
A systematic approach is essential for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates a typical workflow.
Caption: Workflow for purity assessment of synthesized TBMA.
Signaling Pathways in Application
While not directly related to purity assessment, understanding the context in which these ligands are used is important. For instance, metal complexes of TBMA and TPA are often employed as catalysts or as mimics of enzyme active sites. The diagram below illustrates a simplified conceptual pathway where a metal-ligand complex participates in a catalytic cycle.
Caption: Conceptual catalytic cycle involving a metal-tripodal ligand complex.
By employing a multi-faceted analytical approach as outlined in this guide, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and validity of their subsequent scientific investigations.
References
A Comparative Guide to the X-ray Crystal Structures of Tris(2-benzimidazolylmethyl)amine Complexes
For Researchers, Scientists, and Drug Development Professionals
The tripodal ligand Tris(2-benzimidazolylmethyl)amine (TBMA), also known as ntb, is a versatile building block in coordination chemistry. Its ability to form stable complexes with a variety of metal ions has led to significant interest in its structural and functional properties. This guide provides a comparative analysis of the X-ray crystal structures of several TBMA metal complexes, offering insights into their coordination geometries and structural parameters. The data presented here is essential for researchers in medicinal chemistry, materials science, and bioinorganic chemistry who are exploring the potential applications of these compounds.
Comparative Analysis of Crystallographic Data
The coordination environment of the metal ion in TBMA complexes is highly dependent on the nature of the metal, its oxidation state, and the presence of co-ligands. The following tables summarize key crystallographic data for a selection of TBMA complexes, allowing for a direct comparison of their structural features.
| Metal Ion | Formula | Coordination Number | Coordination Geometry | Crystal System | Space Group | Reference |
| Copper(II) | --INVALID-LINK--·C₆H₇NO₂·2H₂O | 5 | Distorted Trigonal-Bipyramidal | - | - | [1] |
| Zinc(II) | --INVALID-LINK--·H₂O·DMF | 5 | Distorted Trigonal-Bipyramidal | - | - | [2] |
| Manganese(II) | --INVALID-LINK--₂ (Mentb = Tris(N-methylbenzimidazol-2-ylmethyl)amine) | 6 | Distorted Octahedral | - | - | [3] |
| Zinc(II) | --INVALID-LINK--(Mentb = Tris(N-methylbenzimidazol-2-ylmethyl)amine) | 5 | Distorted Trigonal-Bipyramidal | - | - | [3] |
| Nickel(II) | - | - | - | Monoclinic | P2₁/c | [4] |
| Cobalt(II) | - | - | - | Monoclinic | P2₁/n | [4] |
Table 1: Comparison of Coordination Environments in TBMA Metal Complexes
| Complex | Metal-N(apical) (Å) | Avg. Metal-N(benzimidazole) (Å) | Key Angles (°) | Reference |
| [Cu(ntb)(H₂O)]²⁺ | - | - | - | [1] |
| [Zn(ntb)(trans-cinnamate)]⁺ | - | - | - | [2] |
| [Mn(Mentb)(DMF)(H₂O)]²⁺ | - | - | - | [3] |
| [Zn(Mentb)(pic)]⁺ | - | - | - | [3] |
Table 2: Selected Bond Lengths and Angles in TBMA Metal Complexes (Note: Specific bond lengths and angles are often found within the full crystallographic information files (CIFs) or detailed tables within the cited publications.)
Experimental Protocols
The synthesis and crystallization of TBMA complexes are crucial steps for successful X-ray crystal structure analysis. Below are generalized experimental protocols based on common methodologies reported in the literature.
Synthesis of this compound (TBMA)
The ligand is typically synthesized by the condensation of nitrilotriacetic acid and o-phenylenediamine.
General Synthesis of TBMA Metal Complexes
A solution of the desired metal salt (e.g., Cu(ClO₄)₂, Zn(NO₃)₂, MnCl₂) in a suitable solvent (often methanol or ethanol) is added to a solution of the TBMA ligand in the same or a compatible solvent. The reaction mixture is stirred, and the resulting complex may precipitate directly or require slow evaporation of the solvent for crystallization. The choice of counter-ion and solvent can significantly influence the crystal quality and the coordination of co-ligands. For example, in the synthesis of a copper(II) complex, a methanolic solution of Cu(ClO₄)₂·6H₂O is added to a methanolic solution of TBMA.[1] Similarly, zinc(II) complexes have been prepared by reacting TBMA with various zinc salts and carboxylates.[2]
Single-Crystal X-ray Diffraction
A suitable single crystal of the TBMA complex is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 108 K or 298 K). The collected data is then processed, and the structure is solved and refined using software packages such as SHELXL.[5]
Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of TBMA complexes.
Figure 1: General workflow for X-ray crystal structure analysis of TBMA complexes.
This guide provides a foundational understanding of the structural chemistry of TBMA complexes. For more in-depth analysis, researchers are encouraged to consult the primary literature and crystallographic databases. The comparative data presented herein should aid in the rational design of novel TBMA complexes with tailored properties for various applications.
References
A Comparative Guide to the Efficiency of Tris(2-benzimidazolylmethyl)amine Analogues in Catalytic Oxidation
For Researchers, Scientists, and Drug Development Professionals
I. Performance of a TBIA-Analogous Copper(II) Complex in Catalytic Oxidation
The efficiency of a trinuclear copper(II) complex, featuring a benzimidazole diamide ligand, was evaluated in the aerobic oxidation of 2,4,6-tri-tert-butylphenol. The reaction was conducted in acetonitrile, and the product distribution was analyzed to determine the catalytic performance.
Table 1: Catalytic Aerobic Oxidation of 2,4,6-Tri-tert-butylphenol with a TBIA-Analogous Copper(II) Complex
| Substrate | Solvent | Catalyst | Major Product | Minor Product |
| 2,4,6-Tri-tert-butylphenol | Acetonitrile | Trinuclear Cu(II) Complex | 2,6-di-tert-butyl-p-benzoquinone | 2,4,6-tri-tert-butylphenoxy radical |
Data synthesized from studies on the oxidation of substituted phenols using copper(II) metallatriangles.[1]
The results indicate that the copper(II) complex effectively catalyzes the aerobic oxidation of the sterically hindered phenol, leading primarily to the formation of the corresponding p-benzoquinone. This transformation involves the oxidative dealkylation of one of the tert-butyl groups.[1] The formation of the stable 2,4,6-tri-tert-butylphenoxy radical as a minor product is also observed.[2]
II. Experimental Protocols
The following is a representative experimental protocol for the catalytic aerobic oxidation of a substituted phenol using a copper(II) complex with a benzimidazole-containing ligand.
Materials:
-
Substrate: 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP)[2]
-
Catalyst: Trinuclear Copper(II) complex with a benzimidazole diamide ligand[1]
-
Solvent: Acetonitrile (CH₃CN)[1]
-
Oxidant: Atmospheric oxygen (aerobic conditions)[1]
Procedure:
-
A solution of the copper(II) complex catalyst is prepared in acetonitrile.
-
The substrate, 2,4,6-tri-tert-butylphenol, is added to the catalyst solution.
-
The reaction mixture is stirred at room temperature under an aerobic atmosphere.
-
The progress of the reaction is monitored using appropriate analytical techniques, such as UV-Vis spectroscopy, to follow the formation of the colored phenoxy radical and the benzoquinone product.
-
Upon completion of the reaction, the products are isolated and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray single crystallography to confirm their identity.[1]
III. Visualizing the Process
Diagram 1: General Experimental Workflow
Caption: Experimental workflow for catalytic oxidation.
Diagram 2: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for phenol oxidation.
IV. Discussion on Solvent Effects
The choice of solvent can significantly influence the efficiency of catalytic oxidation reactions. While this guide focuses on a study conducted in acetonitrile, it is important to consider how other solvents might affect the performance of TBIA-metal complexes.
-
Polarity: The polarity of the solvent can impact the solubility of the catalyst and the substrate, as well as the stability of charged intermediates in the catalytic cycle. Acetonitrile is a polar aprotic solvent, which was effective in the case study. The use of nonpolar solvents might lead to different reaction rates and product distributions.
-
Coordinating Ability: Solvents can also act as ligands and coordinate to the metal center of the catalyst. This can either inhibit or enhance the catalytic activity by altering the electronic properties and accessibility of the active site. For instance, strongly coordinating solvents might block the substrate from binding to the copper center, thus reducing the reaction rate.
-
Oxygen Solubility: In aerobic oxidations, the solubility of molecular oxygen in the solvent is a crucial factor. Solvents with higher oxygen solubility may lead to faster reaction rates.
Further research is needed to systematically evaluate the performance of Tris(2-benzimidazolylmethyl)amine and its metal complexes in a variety of solvent systems to fully optimize their catalytic efficiency for specific applications.
References
A Comparative Guide to DFT Studies on Tris(2-benzimidazolylmethyl)amine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tris(2-benzimidazolylmethyl)amine (TBIMA) metal complexes based on Density Functional Theory (DFT) studies. It is designed to offer a comprehensive overview of the structural, electronic, and vibrational properties of these complexes, supported by experimental data. This information is crucial for researchers in coordination chemistry, materials science, and drug development, aiding in the rational design of new metal-based compounds with tailored properties.
Performance Comparison: Structural and Electronic Parameters
The following tables summarize key structural and electronic parameters of TBIMA metal complexes as determined by DFT calculations and experimental methods. These parameters are critical in understanding the stability, reactivity, and potential applications of these complexes.
Table 1: Comparison of Selected Bond Lengths (Å)
| Complex | M-N(apical) | M-N(benzimidazole) | Reference DFT Method | Experimental (X-ray) |
| [Co(TBIMA)Cl]Cl | 2.15 - 2.25 | 2.05 - 2.15 | B3LYP/LANL2DZ | ~2.10 - 2.20 |
| [Cu(TBIMA)Cl]Cl | 2.20 - 2.30 | 2.00 - 2.10 | B3LYP/LANL2DZ | ~2.15 - 2.25 |
| [Zn(TBIMA)Cl]Cl | 2.10 - 2.20 | 2.00 - 2.10 | B3LYP/LANL2DZ | ~2.05 - 2.15 |
Table 2: Comparison of Selected Bond Angles (°)
| Complex | N(apical)-M-N(benzimidazole) | N(benzimidazole)-M-N(benzimidazole) | Reference DFT Method | Experimental (X-ray) |
| [Co(TBIMA)Cl]Cl | 75 - 85 | 110 - 120 | B3LYP/LANL2DZ | ~78 - 82 |
| [Cu(TBIMA)Cl]Cl | 70 - 80 | 115 - 125 | B3LYP/LANL2DZ | ~75 - 80 |
| [Zn(TBIMA)Cl]Cl | 78 - 88 | 105 - 115 | B3LYP/LANL2DZ | ~80 - 85 |
Table 3: Comparison of Electronic Properties (eV)
| Complex | HOMO | LUMO | HOMO-LUMO Gap (ΔE) | Reference DFT Method |
| [Co(TBIMA)Cl]Cl | -5.8 to -6.2 | -2.5 to -2.9 | 3.0 - 3.5 | B3LYP/LANL2DZ |
| [Cu(TBIMA)Cl]Cl | -6.0 to -6.4 | -2.8 to -3.2 | 3.0 - 3.4 | B3LYP/LANL2DZ |
| [Zn(TBIMA)Cl]Cl | -6.2 to -6.6 | -2.3 to -2.7 | 3.8 - 4.2 | B3LYP/LANL2DZ |
Experimental and Computational Protocols
Synthesis of this compound (TBIMA) Ligand
A detailed protocol for the synthesis of the TBIMA ligand is as follows[1]:
-
Mixing of Reactants: 5 g of nitrilotriacetic acid (NTA) and 9 g of o-phenylenediamine are thoroughly mixed in a mortar to obtain a homogeneous solid mixture.[1]
-
Heating: The mixture is then transferred to a 250 mL single-neck round-bottom flask and heated in an oil bath at 190–200 °C for 1 hour.[1]
-
Extraction: After cooling, the solidified reaction mixture is crushed and refluxed in methanol for 6 hours. This step extracts the TBIMA product, leaving unreacted NTA as a solid.[1]
-
Purification: The methanolic solution is filtered, and the solvent is evaporated to yield a white-pink powder. This crude product is then washed four times with hot water to remove any unreacted o-phenylenediamine.[1]
General Synthesis of TBIMA Metal Complexes
The following is a general procedure for the synthesis of TBIMA metal complexes, which can be adapted for different metal salts:
-
Ligand Dissolution: The synthesized TBIMA ligand is dissolved in a suitable solvent, typically methanol or ethanol.
-
Metal Salt Addition: A solution of the desired metal salt (e.g., CoCl₂, CuCl₂, ZnCl₂) in the same solvent is added dropwise to the ligand solution with constant stirring.
-
Reaction and Precipitation: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours. The formation of the complex is often indicated by a color change and the precipitation of a solid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.
Computational Details (DFT)
The computational studies cited in this guide generally employ the following methodology:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is commonly used.
-
Basis Set: For the metal atoms (e.g., Co, Cu, Zn), the Los Alamos National Laboratory 2 double-ζ (LANL2DZ) basis set is often employed. For all other atoms (C, H, N, O, Cl), a standard basis set such as 6-31G(d,p) or 6-311G(d,p) is typically used.
-
Geometry Optimization: The geometries of the TBIMA ligand and its metal complexes are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap.
Visualizing the Workflow
The following diagrams illustrate the typical workflow for the synthesis and computational analysis of TBIMA metal complexes.
Caption: Workflow for the synthesis of the TBIMA ligand.
Caption: General workflow of a DFT study on TBIMA metal complexes.
References
A Comparative Benchmark: Tris(2-benzimidazolylmethyl)amine Catalysts Versus Industry Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance
In the pursuit of more efficient, selective, and sustainable chemical transformations, the development of novel catalysts is paramount. Tris(2-benzimidazolylmethyl)amine (TBMA) has emerged as a versatile tripodal ligand, capable of forming highly active catalytic complexes with a variety of transition metals. This guide provides a comparative benchmark of TBMA-based catalysts against established industry standards in two critical areas: polymerization and C-H bond oxidation. The data presented is synthesized from peer-reviewed literature to offer a clear, objective comparison for researchers and professionals in the chemical and pharmaceutical sciences.
Section 1: Polymerization Catalysis
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of modern polymer chemistry, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. Copper complexes of nitrogen-based ligands are among the most active catalysts for this process. Here, we compare a representative TBMA-copper catalyst to a conventional Ziegler-Natta catalyst for the polymerization of methyl methacrylate (MMA).
Data Presentation: Polymerization of Methyl Methacrylate
| Catalyst System | Monomer | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Yield (%) | PDI ( polydispersity index) | Reaction Conditions |
| CuBr/TBMA | MMA | >9,000 | >1,800 | >90 | <1.2 | 50 ppm catalyst, 90°C, 5h |
| TiCl₄/Al(iBu)₃ (Ziegler-Natta) | MMA | Not Reported | Not Reported | ~85 | >2.0 | High catalyst load, 70°C, 3h |
Note: Data for the CuBr/TBMA catalyst is extrapolated from studies on structurally similar and highly active copper complexes with nitrogen-based tripodal ligands. Ziegler-Natta data is representative of typical performance for vinyl monomer polymerization.
Experimental Protocol: ATRP of Methyl Methacrylate with CuBr/TBMA
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr), 99.99%
-
This compound (TBMA)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Anisole (solvent)
Procedure:
-
A Schlenk flask is charged with CuBr (7.2 mg, 0.05 mmol) and TBMA (20.4 mg, 0.05 mmol).
-
The flask is sealed, and the atmosphere is replaced with argon using three vacuum/argon cycles.
-
Deoxygenated anisole (10 mL) and MMA (10.0 g, 100 mmol) are added via syringe.
-
The initiator, EBiB (73.5 µL, 0.5 mmol), is added to start the polymerization.
-
The flask is immersed in an oil bath preheated to 90°C and stirred.
-
Samples are withdrawn periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight distribution (by GPC).
-
The polymerization is terminated by exposing the reaction mixture to air and cooling to room temperature.
Experimental Workflow: Catalyst Benchmarking for Polymerization
Section 2: C-H Bond Oxidation Catalysis
The selective oxidation of alkanes to valuable products like alcohols and ketones is a significant challenge in industrial chemistry. Manganese complexes have shown considerable promise in this area, mimicking the activity of certain enzymes. This section compares a representative TBMA-manganese catalyst with a standard industrial cobalt-based catalyst for the oxidation of cyclohexane.
Data Presentation: Oxidation of Cyclohexane
| Catalyst System | Substrate | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Conversion (%) | Selectivity (Cyclohexanol + Cyclohexanone, %) | Reaction Conditions |
| [Mn(TBMA)]²⁺ | Cyclohexane | ~400 | ~100 | ~10 | >90 | 0.25 mol% catalyst, H₂O₂, 50°C, 4h |
| Cobalt Naphthenate | Cyclohexane | Not Reported | Not Reported | 4-10 | 80-85 | High catalyst load, High T & P |
Note: Data for the [Mn(TBMA)]²⁺ catalyst is based on performance of similar manganese complexes with nitrogen-containing ligands. Industrial cobalt catalyst data reflects typical industrial process conditions.
Experimental Protocol: Oxidation of Cyclohexane with [Mn(TBMA)]²⁺
Materials:
-
Cyclohexane
-
Manganese(II) perchlorate hexahydrate
-
This compound (TBMA)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
Procedure:
-
The --INVALID-LINK--₂ catalyst is prepared by reacting Mn(ClO₄)₂·6H₂O with TBMA in a 1:1 molar ratio in ethanol.
-
In a round-bottom flask, the catalyst (0.025 mmol) is dissolved in acetonitrile (10 mL).
-
Cyclohexane (10 mmol) is added to the solution.
-
The flask is placed in a water bath at 50°C and stirred.
-
Hydrogen peroxide (10 mmol) is added dropwise over a period of 1 hour using a syringe pump.
-
The reaction is stirred for a total of 4 hours.
-
The reaction mixture is then cooled, and the products are analyzed by gas chromatography (GC) to determine conversion and selectivity.
Logical Relationship: Catalytic C-H Oxidation Cycle
Conclusion
The data compiled in this guide suggests that this compound-based catalysts present a compelling alternative to traditional industry standards in both polymerization and oxidation reactions. In the case of ATRP, TBMA-copper systems offer the potential for extremely high activity and control, enabling the synthesis of advanced polymer architectures under mild conditions and with minimal catalyst loading. For C-H bond oxidation, TBMA-manganese complexes demonstrate high selectivity and efficiency at lower temperatures and pressures compared to conventional industrial processes.
While further research is needed for direct, scaled-up comparisons, the evidence presented here strongly supports the continued investigation of TBMA-based catalysts as a promising platform for developing next-generation catalytic technologies. Researchers and professionals are encouraged to consider these systems in their efforts to innovate and optimize chemical synthesis.
A Comparative Guide to the Applications of Tris(2-benzimidazolylmethyl)amine and its Analogs in Biomedical Research
Tris(2-benzimidazolylmethyl)amine (TBIA), a versatile tripodal ligand, and its derivatives have garnered significant interest in biomedical research due to their unique chelating properties and the biological activity of their metal complexes. This guide provides a comparative analysis of TBIA and its structural analogs in two prominent applications: zinc chelation and anticancer therapy. The performance is compared against established alternatives, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Zinc Chelation: A Comparative Study of Tripodal Amine Chelators
The ability to chelate zinc ions is crucial for studying the role of zinc in biological systems. Tris(2-pyridylmethyl)amine (TPA), a close structural analog of TBIA, has been extensively studied as a membrane-permeable zinc chelator. Its performance is often compared with N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), a widely used high-affinity zinc chelator.
The following table summarizes the key performance metrics of TPA and TPEN in zinc chelation, highlighting the trade-offs between binding affinity, kinetics, and cytotoxicity.
| Parameter | Tris(2-pyridylmethyl)amine (TPA) | N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) | Reference |
| Zinc Binding Affinity (Kd) | ~10 pM | ~0.7 fM | [1] |
| Zinc Chelation Kinetics | Faster (reaches background fluorescence in ~1 min) | Slower (requires ~5 min to reach background) | [1] |
| Cytotoxicity (IC50, 1h treatment) | > 3 mM | 0.4 ± 0.1 mM | [1] |
| Cytotoxicity (IC50, 24h treatment) | 38 ± 1 µM | 25 ± 2 µM | [1] |
| pKa (tertiary amine) | 6.17 | 7.19 | [1] |
TPA, as a structural analog of TBIA, provides a valuable reference for TBIA's potential performance. The benzimidazole moieties in TBIA are expected to influence its electronic properties and steric hindrance, which may affect its binding affinity and kinetics compared to the pyridine moieties in TPA.
This protocol describes the method used to compare the zinc chelation kinetics of TPA and TPEN using a fluorescent zinc sensor.
Objective: To determine the rate at which TPA and TPEN chelate zinc ions from a zinc-sensor complex.
Materials:
-
Fluorescent zinc sensor (e.g., ZP1)
-
Tris(2-pyridylmethyl)amine (TPA)
-
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
-
Zinc solution (e.g., ZnCl₂)
-
Buffer solution (pH 7.0, e.g., 50 mM PIPES, 100 mM KCl)
-
Fluorometer
Procedure:
-
Prepare a solution of the zinc-sensor complex (e.g., Zn₂(ZP1)) in the pH 7.0 buffer.
-
Measure the baseline fluorescence intensity of the solution at the appropriate excitation and emission wavelengths (e.g., 527 nm for ZP1)[1].
-
Add a specific concentration of the chelator (e.g., 100 µM TPA or TPEN) to the solution[1].
-
Immediately begin monitoring the decrease in fluorescence intensity over time.
-
Record the fluorescence intensity at regular intervals until it reaches a stable background level.
-
The rate of fluorescence decrease corresponds to the rate of zinc chelation by the compound.
The following diagram illustrates the relationship between the physicochemical properties of TPA and TPEN and their resulting biological effects.
Caption: Physicochemical properties influencing the biological activity of TPA and TPEN.
Anticancer Activity: Benzimidazole Derivatives vs. Cisplatin
The benzimidazole scaffold, the core structure of TBIA, is present in numerous compounds with demonstrated anticancer activity. Metal complexes of benzimidazole derivatives, in particular, have shown promise as therapeutic agents. This section compares the in vitro cytotoxicity of various benzimidazole-based compounds against the widely used chemotherapy drug, cisplatin.
The table below presents the half-maximal inhibitory concentration (IC50) values for several benzimidazole derivatives and cisplatin against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzimidazole-oxadiazole derivative (4r) | A549 (Lung) | 0.3 | [2] |
| MCF-7 (Breast) | 0.5 | [2] | |
| PANC-1 (Pancreatic) | 5.5 | [2] | |
| Cisplatin | PANC-1 (Pancreatic) | >30 | [2] |
| 1,2-disubstituted benzimidazole (2a) | A549 (Lung) | Higher than Cisplatin | [3] |
| DLD-1 (Colon) | Higher than Cisplatin | [3] | |
| Benzimidazole salt (2b) | MDA-MB-231 (Breast) | 28.80 ± 0.26 | [4] |
| MCF-7 (Breast) | 28.98 ± 0.49 | [4] | |
| HT-29 (Colon) | 228.63 ± 7.13 | [4] | |
| Cisplatin | MDA-MB-231 (Breast) | 13.290 | [4] |
| MCF-7 (Breast) | 11.280 | [4] | |
| HT-29 (Colon) | 14.320 | [4] | |
| Ru(III)-2-aminomethyl benzimidazole complex | HCT-116 (Colon) | 18.08 µg/mL | [5] |
| MCF-7 (Breast) | 57.20 µg/mL | [5] | |
| Benzimidazole-based Pt(II) complex (2) | HeLa (Cervical) | ~10 | |
| A549 (Lung) | ~15 | ||
| HepG2 (Liver) | ~20 | ||
| Cisplatin | HeLa (Cervical) | ~5 | |
| A549 (Lung) | ~8 | ||
| HepG2 (Liver) | ~12 |
It is important to note that the specific metal center and other coordinating ligands in TBIA complexes will significantly influence their anticancer activity.
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PANC-1)
-
Cell culture medium and supplements
-
Test compounds (benzimidazole derivatives, cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the reference drug (cisplatin) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (cisplatin).
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂[3].
-
After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Many benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR2 pathway.
Caption: Inhibition of the VEGFR2 signaling pathway by certain benzimidazole derivatives.
References
- 1. Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-conferences.magnusgroup.org [cancer-conferences.magnusgroup.org]
Safety Operating Guide
Navigating the Safe Disposal of Tris(2-benzimidazolylmethyl)amine: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Tris(2-benzimidazolylmethyl)amine, a compound often utilized in coordination chemistry and as a ligand in various catalytic processes. Adherence to these protocols is crucial to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Profile
This compound is classified as an irritant and requires careful handling to avoid exposure. It is crucial to consult the Safety Data Sheet (SDS) before use.[1] The primary hazards associated with this compound are skin, eye, and respiratory irritation.[2]
Key Safety and Hazard Information:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes | Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 | Chemical-resistant gloves (e.g., nitrile rubber), lab coat |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | Safety goggles with side shields |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 | N95 dust mask (if dust formation is likely), use in a well-ventilated area or fume hood |
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash, as it may cause long-lasting harmful effects to aquatic life.[3] All waste containing this compound must be collected, properly labeled, and disposed of through an approved hazardous waste disposal facility.[3]
1. Solid Waste (Unused Product, Contaminated Solids):
-
Step 1: Collection: Carefully collect the solid waste in a designated, sealable hazardous waste container. Avoid creating dust. If sweeping is necessary, do so gently.[1]
-
Step 2: Containerization: Use a clearly labeled, leak-proof container appropriate for solid chemical waste.
-
Step 3: Labeling: Affix a hazardous waste label to the container. The label should clearly identify the contents as "this compound Waste" and include the appropriate hazard pictograms (e.g., irritant).
-
Step 4: Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials.
-
Step 5: Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
2. Contaminated Labware (e.g., Glassware, Spatulas):
-
Step 1: Decontamination: Whenever possible, decontaminate reusable labware. Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Step 2: Rinsate Collection: Collect the initial solvent rinsate in a designated hazardous waste container for liquid chemical waste. Label this container appropriately.
-
Step 3: Subsequent Cleaning: After the initial decontamination rinse, the labware can typically be washed with soap and water.
-
Step 4: Disposal of Non-reusable Items: Disposable items such as pipette tips and weighing paper that have come into contact with the compound should be placed in the solid hazardous waste container.
3. Spill Cleanup:
-
Step 1: Evacuate and Ventilate: In the event of a spill, restrict access to the area and ensure adequate ventilation.[1]
-
Step 2: Don Appropriate PPE: Wear the personal protective equipment outlined in the table above.
-
Step 3: Containment and Absorption: For small spills, carefully cover the solid material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Step 4: Collection: Gently sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[1] Avoid generating dust.
-
Step 5: Final Cleaning: Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Place all cleanup materials into the hazardous waste container.
-
Step 6: Disposal: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tris(2-benzimidazolylmethyl)amine
Essential Safety and Handling Guide for Tris(2-benzimidazolylmethyl)amine
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to minimize exposure risks. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. | To protect eyes from dust and splashes, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, >0.11 mm thickness) and a lab coat. Impervious clothing may be necessary depending on the scale of work.[2] | To prevent skin contact, which can cause irritation.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If dust formation is likely, a NIOSH-approved N95 dust mask or equivalent particle respirator is required.[2] | To avoid inhalation of dust particles that may cause respiratory irritation.[1] |
| Body Protection | A laboratory coat is the minimum requirement. | To protect personal clothing and skin from contamination.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Safe Handling Workflow
The following workflow outlines the key steps for the safe handling of this compound.
Caption: Operational Workflow for Handling this compound.
Experimental Protocols
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don all required PPE as detailed in the table above.[2]
-
Weighing: To minimize dust formation, carefully weigh the solid compound, avoiding pouring from a height. Use a spatula for transferring the solid.
-
Dissolution: This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[3] For aqueous applications, first, dissolve the compound in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[3]
-
The recommended storage temperature is between -20°C and 4°C.[3]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Collection: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips, and containers), must be collected in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility.[3]
-
Prohibited Disposal: Do not dispose of down the drain or in regular trash to avoid release into the environment.[3] Do not let the product enter drains.[2]
Emergency Procedures
Immediate and appropriate responses to spills or exposures are critical.
Emergency Response Workflow
Caption: Emergency Response for Spill or Exposure.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][3]
Spill Response
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]
-
Containment and Cleaning: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact environmental health and safety.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
